molecular formula C21H26N2O2 B8654321 Coronaridine

Coronaridine

Número de catálogo: B8654321
Peso molecular: 338.4 g/mol
Clave InChI: NVVDQMVGALBDGE-KSWFMABOSA-N
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Descripción

Coronaridine (CAS# 467-77-6), a monoterpenoid indole alkaloid, is a key research compound found in plant species such as Tabernanthe iboga and Tabernaemontana divaricata . It serves as a versatile tool for pharmacological investigation due to its interaction with multiple biological targets. In neuroscience research, this compound has been reported to act as a non-competitive antagonist at the NMDA receptor (K i = 6.24 μM) and to inhibit human α3β4 nicotinic acetylcholine receptors (nAChRs) by interacting with both luminal and non-luminal sites . It also demonstrates inhibitory activity against the enzyme acetylcholinesterase and has been shown to potentiate GABA A receptor activity in studies, suggesting a complex modulatory profile on neurotransmitter systems . In cancer research, this compound has exhibited cytotoxic activity in vitro. One study reported an IC 50 of 54.47 μg/mL against human laryngeal carcinoma (Hep-2) cells, inducing apoptosis with minimal damage to the cell membrane and only low levels of genotoxicity, highlighting its potential as a subject for antitumor agent development . Additional research areas include its estrogenic activity, with one study showing a binding affinity to the estrogen receptor (IC 50 = 600 nM), and its potent leishmanicidal effects against Leishmania amazonensis , indicating potential applications in infectious disease research . This product is supplied for research use only and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H26N2O2

Peso molecular

338.4 g/mol

Nombre IUPAC

methyl (1S,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21+/m0/s1

Clave InChI

NVVDQMVGALBDGE-KSWFMABOSA-N

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

SMILES isomérico

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

SMILES canónico

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origen del producto

United States

Foundational & Exploratory

The Coronaridine Biosynthesis Pathway in Tabernanthe iboga: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of coronaridine, a key monoterpenoid indole alkaloid (MIA) found in Tabernanthe iboga. This compound serves as a crucial precursor to the anti-addictive compound ibogaine. This document details the enzymatic steps, key intermediates, and relevant experimental protocols for studying this pathway.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound in Tabernanthe iboga is a complex process that begins with primary metabolites and proceeds through a series of enzymatic reactions to form the characteristic iboga alkaloid scaffold. The pathway originates from the precursors tryptophan, derived from the shikimate pathway, and geranyl diphosphate. These molecules are condensed to form strictosidine, the universal precursor to all MIAs.

Subsequent enzymatic transformations lead to the formation of the highly reactive intermediate, dehydrosecodine. A key step in the formation of the iboga scaffold is the cyclization of dehydrosecodine, catalyzed by this compound synthase (CorS), which ultimately yields (-)-coronaridine. This process is distinct from the biosynthesis of other related alkaloids and involves a unique enzymatic mechanism. Following its synthesis, this compound can be further metabolized to produce other important iboga alkaloids, such as ibogaine, through hydroxylation and methylation steps.

Key Enzymes and Intermediates

The biosynthesis of this compound involves several key enzymes that catalyze specific transformations. The table below summarizes these enzymes and their roles in the pathway.

EnzymeAbbreviationFunction
Strictosidine SynthaseSTRCatalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.
Strictosidine β-D-GlucosidaseSGDDeglycosylates strictosidine to form a reactive aglycone.
Geissoschizine SynthaseGSReduces the strictosidine aglycone to form geissoschizine.
Precondylocarpine Acetate SynthasePASOxidizes stemmadenine acetate to precondylocarpine acetate.
Dihydroprecondylocarpine Acetate SynthaseDPASReduces precondylocarpine acetate to dihydroprecondylocarpine acetate, which spontaneously forms dehydrosecodine.
This compound SynthaseCorSCatalyzes the cyclization of dehydrosecodine to form the iboga alkaloid scaffold of (-)-coronaridine.
Ibogamine-10-hydroxylaseI10HHydroxylates this compound at the 10-position.
Noribogaine-10-O-methyltransferaseN10OMTMethylates the 10-hydroxyl group to form voacangine, a precursor to ibogaine.

Quantitative Data

While detailed kinetic parameters for every enzyme in the this compound pathway from T. iboga are not extensively published in a consolidated format, the following table presents available quantitative information to provide a basis for experimental design.

ParameterValueEnzymeOrganism/SystemReference
Substrate Concentration (Precondylocarpine Acetate)50 µMTiDPAS2 and TiCorSIn vitro enzyme assay[Farrow et al., 2019, as cited in 9]
Enzyme Concentration (TiDPAS2)1 µMTiDPAS2In vitro enzyme assay[Farrow et al., 2019, as cited in 9]
Enzyme Concentration (TiCorS)5 µMTiCorSIn vitro enzyme assay[Farrow et al., 2019, as cited in 9]
Cofactor (NADPH)8 equivalentsTiDPAS2In vitro enzyme assay[Farrow et al., 2019, as cited in 9]
This compound Content in C. roseus leaves (25°C)30 mg g⁻¹ F.W.Not ApplicableCatharanthus roseus[Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - NIH]
This compound Content in C. roseus leaves (35°C)320 mg g⁻¹ F.W.Not ApplicableCatharanthus roseus[Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - NIH]

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound

The following diagram illustrates the core biosynthetic pathway leading to the formation of (-)-coronaridine in Tabernanthe iboga.

coronaridine_biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Geranyl_PP Geranyl Diphosphate Geranyl_PP->Strictosidine STR Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS Stemmadenine_Acetate Stemmadenine Acetate Geissoschizine->Stemmadenine_Acetate Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate PAS Dehydrosecodine Dehydrosecodine Precondylocarpine_Acetate->Dehydrosecodine DPAS This compound (-)-Coronaridine Dehydrosecodine->this compound CorS enzyme_activity_workflow Gene_Isolation Gene Isolation from T. iboga cDNA Cloning Cloning into Expression Vector Gene_Isolation->Cloning Transformation Transformation into Heterologous Host (e.g., E. coli, Yeast) Cloning->Transformation Protein_Expression Protein Expression and Purification Transformation->Protein_Expression Enzyme_Assay In Vitro Enzyme Assay with Substrate and Cofactors Protein_Expression->Enzyme_Assay Product_Analysis Product Analysis by LC-MS/MS Enzyme_Assay->Product_Analysis Data_Analysis Kinetic Parameter Determination Product_Analysis->Data_Analysis

Coronaridine's Interaction with Opioid Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Project: An In-depth Technical Guide on the Core Mechanism of Action of Coronaridine on Opioid Receptors

This technical guide delves into the current scientific understanding of this compound's mechanism of action at opioid receptors. While this compound, an iboga alkaloid, and its synthetic derivatives have been investigated for their potential in treating addiction and other neurological disorders, their interaction with the opioid system is complex and not fully elucidated. This document summarizes the available quantitative data, details relevant experimental protocols for characterization, and visualizes the canonical signaling pathways involved in opioid receptor function.

Quantitative Data Summary

The direct interaction of this compound with mu (µ), delta (δ), and kappa (κ) opioid receptors has not been extensively quantified in publicly available literature. Much of the research has focused on related iboga alkaloids, such as ibogaine and the synthetic derivative 18-methoxythis compound (18-MC). The available data for these related compounds suggest a modest and varied interaction profile with opioid receptors.

CompoundReceptorAssay TypeValueUnitReference
This compound κ-opioidInteraction Suggested--
Ibogaineµ-opioidRadioligand Binding (Kᵢ)~130nM
µ-opioidRadioligand Binding (Kᵢ)4µM
κ-opioidRadioligand Binding (Kᵢ)2µM
µ-opioid, δ-opioidRadioligand Binding (Kᵢ)>100µM
18-Methoxythis compoundµ-opioidFunctional Antagonism (Kₑ)~13µM

Note: The data for this compound itself is limited, highlighting a gap in the current research landscape. The presented values for related compounds offer a preliminary indication of the potential interaction profile of this class of molecules.

Experimental Protocols

To thoroughly characterize the mechanism of action of this compound at opioid receptors, a series of standard in vitro pharmacological assays are required. These include radioligand binding assays to determine binding affinity, and functional assays such as GTPγS binding and cAMP accumulation assays to assess functional activity (agonism, antagonism, or inverse agonism).

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice and resuspend in assay buffer. Protein concentration should be determined (e.g., via BCA assay).

  • In a 96-well plate, add the following in order: assay buffer, test compound (this compound) at various concentrations, and radioligand at a concentration near its Kₔ.

  • For determining non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of a non-radiolabeled antagonist.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

DOT script for Radioligand Binding Assay Workflow.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing Opioid Receptor) I1 Combine Membranes, Radioligand, and this compound in 96-well Plate P1->I1 P2 Prepare Radioligand (e.g., [3H]DAMGO) P2->I1 P3 Prepare this compound (Serial Dilutions) P3->I1 I2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) I1->I2 S1 Rapid Filtration (Separates Bound/Unbound) I2->S1 S2 Wash Filters (Remove Unbound Ligand) S1->S2 S3 Scintillation Counting (Quantify Bound Radioactivity) S2->S3 A1 Generate Displacement Curve (% Bound vs. [this compound]) S3->A1 A2 Calculate IC50 A1->A2 A3 Calculate Ki (Cheng-Prusoff Equation) A2->A3

Caption: Workflow for determining this compound's binding affinity.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at opioid receptors by measuring G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP (to ensure G-proteins are in their inactive state).

  • Test compound: this compound at various concentrations.

  • Standard agonist (e.g., DAMGO for µ-opioid) for positive control and antagonist studies.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters, scintillation cocktail, and scintillation counter.

Procedure:

  • Agonist Mode: a. Thaw and resuspend cell membranes in assay buffer. b. In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of this compound. c. Initiate the reaction by adding the membrane preparation. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. f. Quantify the bound [³⁵S]GTPγS via scintillation counting. g. Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

  • Antagonist Mode: a. Follow the same procedure as the agonist mode, but in the presence of a fixed concentration of a standard agonist (e.g., DAMGO at its EC₈₀). b. Incubate with varying concentrations of this compound. c. Data Analysis: A decrease in the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. The IC₅₀ can be determined, and the Schild equation can be used to calculate the Kₑ (equilibrium dissociation constant for the antagonist).

DOT script for GTPγS Binding Assay Workflow.

GTP_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Cell Membranes (with Receptor & G-protein) R1 Combine Membranes, GDP, [35S]GTPγS, and this compound P1->R1 P2 Prepare [35S]GTPγS and GDP P2->R1 P3 Prepare this compound (Serial Dilutions) P3->R1 R2 Incubate to Allow G-protein Activation (e.g., 60 min at 30°C) R1->R2 D1 Filtration & Washing R2->D1 D2 Scintillation Counting (Quantify [35S]GTPγS Bound) D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Calculate EC50 & Emax D3->D4

Caption: Workflow for assessing this compound's functional activity.

cAMP Accumulation Assay

Opioid receptors are typically Gᵢ/Gₒ-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This assay measures this downstream effect.

Objective: To determine the effect of this compound on adenylyl cyclase activity via opioid receptor activation.

Materials:

  • Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • Test compound: this compound at various concentrations.

  • Standard agonist (e.g., DAMGO).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding-based).

Procedure:

  • Agonist Mode: a. Plate cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with a PDE inhibitor. c. Add varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. e. Incubate for a defined period (e.g., 15-30 minutes). f. Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit. g. Data Analysis: An agonist will inhibit the forskolin-stimulated cAMP accumulation. Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀.

  • Antagonist Mode: a. Follow the same procedure, but co-incubate varying concentrations of this compound with a fixed concentration of a standard agonist. b. Data Analysis: An antagonist will reverse the agonist-induced inhibition of cAMP accumulation. The Kₑ can be calculated from the shift in the agonist's dose-response curve.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate various downstream effector systems.

G-Protein Signaling Cascade

The "classical" signaling pathway for opioid receptors involves the modulation of adenylyl cyclase and ion channels.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels:

    • The Gβγ subunit can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

    • The Gβγ subunit can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

DOT script for G-Protein Signaling Pathway.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes OR_active Active Opioid Receptor GRK GRK OR_active->GRK Recruits OR_phos Phosphorylated Receptor GRK->OR_phos Phosphorylates B_Arrestin β-Arrestin OR_phos->B_Arrestin Recruits Complex Receptor/β-Arrestin Complex B_Arrestin->Complex Binds Desens Desensitization (G-protein uncoupling) Complex->Desens Internal Internalization (Clathrin-mediated) Complex->Internal MAPK MAPK Signaling (e.g., ERK activation) Complex->MAPK

Investigating Coronaridine as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaridine is an iboga-type indole alkaloid predominantly isolated from plants of the Tabernaemontana genus. While extensively studied for its effects on nicotinic acetylcholine receptors and its potential in addiction therapy, its role as a direct acetylcholinesterase (AChE) inhibitor is not well-established in peer-reviewed literature. Scientific investigations have more frequently focused on the anticholinesterase properties of crude extracts and fractions from Tabernaemontana species, which contain a complex mixture of alkaloids, including this compound and its derivatives. This guide provides a comprehensive overview of the existing, albeit limited, evidence and the experimental methodologies relevant to assessing the acetylcholinesterase inhibitory potential of this compound and related compounds.

Quantitative Data on Acetylcholinesterase Inhibition

Direct quantitative data, such as IC50 values for isolated this compound acting on acetylcholinesterase, is scarce in publicly accessible research. However, studies on extracts from plants known to contain this compound provide some context for the potential, or lack thereof, of this class of compounds as AChE inhibitors. The following table summarizes the reported AChE inhibitory activities of extracts from various Tabernaemontana species. It is crucial to note that these values reflect the combined effect of all constituents in the extracts and not the activity of this compound alone.

Plant SpeciesPlant PartExtract/Fraction TypeReported IC50 or % Inhibition
Tabernaemontana divaricataRootsMethanolic Extract>90% inhibition at 0.1 mg/mL
Tabernaemontana catharinensisNot SpecifiedEthanolic ExtractIC50 = 261.55 µg/mL[1]
Tabernaemontana catharinensisNot SpecifiedFraction C5IC50 = 2.50 µg/mL[1]
Tabernaemontana catharinensisNot SpecifiedFraction C6IC50 = 2.10 µg/mL[1]

One study noted that this compound-hydroxyindolenine, a derivative, exhibited low inhibitory activity against acetylcholinesterase.[1] This suggests that structural modifications of the this compound scaffold may be necessary for potent AChE inhibition.

Experimental Protocols

The most widely accepted method for determining acetylcholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

Detailed Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well is typically around 0.1 U/mL.

  • ATCI solution: Prepare a stock solution of ATCI (e.g., 14 mM) in phosphate buffer.

  • DTNB solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

  • Test compound solutions: Prepare a series of dilutions of the test compound in the appropriate solvent.

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for the control)

    • 10 µL of AChE solution (1 U/mL)

  • Mix and incubate the plate at 25°C for 10 minutes.

  • After incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Immediately shake the plate for 1 minute.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_reagents Add Buffer, Test Compound, and AChE Solution prep_buffer->add_reagents prep_ache Prepare AChE Solution prep_ache->add_reagents prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_atci Prepare ATCI (Substrate) Solution add_atci Initiate Reaction with ATCI prep_atci->add_atci prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents incubate1 Incubate (e.g., 10 min at 25°C) add_reagents->incubate1 incubate1->add_dtnb add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow of the Ellman's method for AChE inhibition.

Cholinergic Synaptic Transmission and Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Acetylcholine) presynaptic_terminal Presynaptic Terminal vesicle->presynaptic_terminal Action Potential ACh Acetylcholine (ACh) presynaptic_terminal->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor Acetylcholine Receptor ACh->receptor Binding -> Signal AChE->presynaptic_terminal Choline Recycling Inhibitor AChE Inhibitor (e.g., this compound?) Inhibitor->AChE Inhibition postsynaptic_neuron Postsynaptic Membrane

Caption: Cholinergic synapse and AChE inhibition mechanism.

Conclusion

The current body of scientific literature does not strongly support the classification of this compound as a potent and direct acetylcholinesterase inhibitor. The anticholinesterase activity observed in extracts of Tabernaemontana species is likely due to a synergistic effect of multiple alkaloids or the presence of other, more active compounds. Further research, employing standardized methodologies such as the Ellman's assay, is required to isolate this compound and its derivatives to definitively determine their individual IC50 values and mechanism of action on acetylcholinesterase. Such studies would be invaluable in clarifying the pharmacological profile of this intriguing class of natural products and their potential, if any, in the therapeutic landscape of cholinergic system disorders.

References

The Multifaceted CNS Profile of Coronaridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Neuropharmacological Effects, Mechanisms of Action, and Therapeutic Potential of the Iboga Alkaloid Coronaridine and its Congeners.

Introduction

This compound, a principal alkaloid of the iboga plant, and its synthetic derivatives have emerged as significant compounds of interest within the neuroscience and drug development communities. Historically associated with traditional medicine, these agents are now the subject of rigorous scientific investigation for their complex interactions with the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its molecular targets, influence on key neurotransmitter systems, and its potential as a therapeutic agent for addiction and other neurological disorders. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Quantitative Analysis of this compound's CNS Activity

The following table summarizes the quantitative data on the binding affinities and functional potencies of this compound and its key congeners at various CNS targets. This data provides a comparative overview of their pharmacological profiles.

CompoundTargetAssay TypeSpecies/SystemPotency (IC50/Ki in µM)Reference
This compound Congeners
(-)-Ibogaminehα3β4 nAChRCa2+ InfluxHuman0.62 ± 0.23[1]
(+)-Catharanthinehα3β4 nAChRCa2+ InfluxHuman0.68 ± 0.10[1]
(-)-Ibogainehα3β4 nAChRCa2+ InfluxHuman0.95 ± 0.10[1]
(±)-18-Methoxythis compound (18-MC)hα3β4 nAChRCa2+ InfluxHuman1.47 ± 0.21[1]
(-)-Voacanginehα3β4 nAChRCa2+ InfluxHuman2.28 ± 0.33[1]
(±)-18-Methylaminothis compoundhα3β4 nAChRCa2+ InfluxHuman2.62 ± 0.57[1]
(±)-18-Hydroxythis compoundhα3β4 nAChRCa2+ InfluxHuman2.81 ± 0.54[1]
(-)-Noribogainehα3β4 nAChRCa2+ InfluxHuman6.82 ± 0.78[1]
(+)-CatharanthineMHb (VI) NeuronsPatch-ClampMouse27 ± 4[2]
(±)-18-Methoxythis compound (18-MC)MHb (VI) NeuronsPatch-ClampMouse28 ± 6[2]
This compound
This compoundTCF/β-cateninInhibitory ActivitySW480 cells5.8[3][4][5]
Voacangine
VoacangineTCF/β-cateninInhibitory ActivitySW480 cells11.5[3][4][5]
Isovoacangine
IsovoacangineTCF/β-cateninInhibitory ActivitySW480 cells6.0[3][4][5]
This compound hydroxyindolenine
This compound hydroxyindolenineTCF/β-cateninInhibitory ActivitySW480 cells7.3[3][4][5]

Key Mechanisms of Action and Signaling Pathways

This compound and its analogs exert their effects on the CNS through a variety of molecular targets, leading to complex downstream signaling cascades. The primary mechanisms identified to date include antagonism of nicotinic acetylcholine receptors (nAChRs), modulation of GABA-A receptors, and interaction with the mesolimbic dopamine system.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

A significant body of evidence points to the noncompetitive antagonism of nAChRs as a core mechanism of action for this compound congeners.[2] These compounds show a degree of selectivity for different nAChR subtypes, with a notable inhibitory effect on α3β4 nAChRs.[1][2][6] This antagonism is believed to underlie the anti-addictive properties of these compounds, particularly in reducing self-administration of drugs like nicotine, morphine, cocaine, and methamphetamine.[7][8] The inhibitory action on α3β4 nAChRs within the habenulo-interpeduncular pathway is thought to modulate the mesolimbic dopamine system, a critical circuit in reward and addiction.[9][10][11]

nAChR_Antagonism_Pathway This compound This compound Congeners nAChR α3β4 nAChR This compound->nAChR Antagonism Habenula Medial Habenula nAChR->Habenula Inhibition of Cholinergic Input IPN Interpeduncular Nucleus VTA Ventral Tegmental Area (VTA) Habenula->VTA Modulation NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Projection Dopamine Dopamine Release VTA->Dopamine Reduced Release Addiction Drug-Seeking Behavior Dopamine->Addiction Reinforcement Dopamine->Addiction Attenuation

nAChR antagonism by this compound congeners.
GABA-A Receptor Modulation

Recent studies have revealed that this compound congeners can also potentiate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[12] This potentiation appears to occur through a benzodiazepine-insensitive mechanism, suggesting an allosteric modulation at a novel binding site.[13][14] This activity likely contributes to the sedative and anxiolytic-like effects observed in animal models.[13][14] The ability of these compounds to enhance GABAergic inhibition presents another facet of their CNS-depressant properties and potential therapeutic applications.

GABAA_Modulation_Pathway This compound This compound Congeners GABAA_R GABA-A Receptor This compound->GABAA_R Positive Allosteric Modulation Chloride Cl- Influx GABAA_R->Chloride Increased Channel Opening GABA GABA GABA->GABAA_R Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Sedation Sedative/Anxiolytic Effects Hyperpolarization->Sedation Results in

Positive allosteric modulation of GABA-A receptors.
Modulation of the Mesolimbic Dopamine System

The anti-addictive effects of this compound and its analogs are closely linked to their ability to modulate the mesolimbic dopamine system. By acting on nAChRs in brain regions like the medial habenula and interpeduncular nucleus, these compounds can attenuate dopamine sensitization to drugs of abuse in the nucleus accumbens.[9] Specifically, 18-MC has been shown to decrease extracellular dopamine levels in the nucleus accumbens, which is consistent with its ability to reduce morphine and cocaine self-administration.[15]

Wnt Signaling Pathway Inhibition

Intriguingly, research has also implicated this compound in the inhibition of the Wnt signaling pathway.[3][4][5] Studies have shown that this compound can decrease the expression of β-catenin mRNA, a key component of this pathway.[3][4][5] While the direct implications of this finding for the CNS effects of this compound are still under investigation, the Wnt pathway is known to play a crucial role in neurodevelopment and synaptic plasticity, suggesting a potential avenue for future research.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's CNS effects.

Calcium Influx Assays for nAChR Activity

This protocol is used to determine the inhibitory activity of this compound congeners on human nAChRs.

Ca_Influx_Assay_Workflow start Start: HEK293 cells expressing human nAChR subtypes load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate cells with varying concentrations of this compound congener load_dye->pre_incubate stimulate Stimulate cells with a nAChR agonist (e.g., acetylcholine) pre_incubate->stimulate measure_fluorescence Measure changes in intracellular calcium concentration via fluorescence (e.g., using a microplate reader) stimulate->measure_fluorescence analyze Analyze data to determine IC50 values for inhibition of calcium influx measure_fluorescence->analyze end End: Determination of inhibitory potency analyze->end

Workflow for Calcium Influx Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human nAChR subunits (e.g., α3 and β4).

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.

  • Compound Incubation: The cells are then pre-incubated with various concentrations of the this compound congener being tested.

  • Agonist Stimulation: A specific nAChR agonist (e.g., acetylcholine) is added to the cells to induce receptor activation and subsequent calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence microplate reader.

  • Data Analysis: The data is analyzed to generate dose-response curves, from which the IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is calculated.

Patch-Clamp Electrophysiology for Neuronal Activity

This technique is employed to directly measure the effects of this compound congeners on the electrical activity of neurons, such as those in the medial habenula.[2]

Methodology:

  • Tissue Preparation: Brain slices containing the region of interest (e.g., the medial habenula) are prepared from mice.

  • Neuron Identification: Individual neurons within the slice are visualized using microscopy.

  • Pipette Placement: A glass micropipette with a very fine tip is carefully brought into contact with the membrane of a single neuron to form a high-resistance seal (a "gigaseal").

  • Membrane Rupture: The cell membrane under the pipette tip is ruptured to allow for whole-cell recording, where the electrical activity of the entire neuron can be measured.

  • Compound Application: The this compound congener is applied to the brain slice via the perfusion solution.

  • Data Recording and Analysis: Changes in the neuron's membrane potential and ion currents in response to the compound are recorded and analyzed to determine its excitatory or inhibitory effects.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are utilized to determine the binding affinity of this compound congeners for specific receptors, such as the GABA-A receptor.[12][14]

Radioligand_Binding_Assay_Workflow start Start: Prepare membranes from brain tissue or cells expressing the target receptor incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam for BZD site) and varying concentrations of unlabeled This compound congener start->incubate separate Separate bound from unbound radioligand (e.g., via filtration) incubate->separate quantify Quantify the amount of bound radioligand using a scintillation counter separate->quantify analyze Analyze the data to determine the Ki (inhibition constant) of the This compound congener quantify->analyze end End: Determination of binding affinity analyze->end

References

Coronaridine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a variety of channelopathies. Coronaridine, an iboga alkaloid, has been investigated for its neurological effects, yet its specific interactions with VGSCs remain an area of active research. This technical guide provides a comprehensive overview of the current understanding of how compounds like this compound interact with VGSCs, details established experimental protocols for characterization, and presents a framework for future research. While direct quantitative data for this compound's activity on VGSCs is limited in the current literature, this guide leverages data from related alkaloids and outlines the methodologies required to elucidate its precise mechanism of action.

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that form a pore through which sodium ions can pass.[1] They are composed of a large alpha subunit, which forms the pore and contains the voltage-sensing domains, and one or more smaller beta subunits that modulate channel gating and localization.[1] The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as the voltage sensor, moving in response to changes in membrane potential to open or close the channel. The rapid influx of sodium ions through open VGSCs leads to the depolarization phase of the action potential.

The activity of VGSCs is characterized by three main states:

  • Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available to be opened by a depolarizing stimulus.

  • Open State: Upon membrane depolarization, the channel rapidly opens, allowing sodium ion influx.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, which is crucial for the refractory period of the action potential.

Known Interactions of Iboga Alkaloids with Ion Channels

A study on this compound congeners demonstrated their ability to inhibit α9α10 nicotinic acetylcholine receptors and voltage-gated calcium (CaV2.2) channels.[2] This suggests that the pharmacological effects of this compound may not be solely mediated by VGSCs and highlights the importance of assessing subtype selectivity.

Quantitative Data on Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes available data for the related iboga alkaloid, ibogaine. It is critical to experimentally determine these values specifically for this compound and its derivatives.

CompoundTargetParameterValue (nM)Species/TissueReference
IbogaineVoltage-Gated Sodium Channel (VGSC)Ki3,600 - 8,100Bovine/unspecified[3]

Note: The provided data for ibogaine should be interpreted with caution as the specific VGSC subtypes were not identified.

Experimental Protocols for Characterizing this compound-VGSC Interactions

To rigorously assess the interaction of this compound with voltage-gated sodium channels, a combination of electrophysiological and biochemical assays is essential.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the functional effects of a compound on ion channels.[4][5] The whole-cell configuration is most commonly used to record the macroscopic currents from a whole cell.

Objective: To determine the effect of this compound on the biophysical properties of specific VGSC subtypes (e.g., NaV1.1-1.9) heterologously expressed in a cell line (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired human VGSC alpha subunit (e.g., SCN1A for NaV1.1) and any necessary beta subunits.

  • Electrophysiological Recording:

    • Solutions:

      • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

      • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

    • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

    • Voltage Protocols:

      • Current-Voltage (I-V) Relationship: To determine the effect of this compound on the peak sodium current, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. A series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) are then applied.

      • Steady-State Inactivation: To assess the effect on channel availability, a two-pulse protocol is used. A conditioning prepulse of varying voltages is applied for a long duration (e.g., 500 ms) followed by a test pulse to a voltage that elicits a maximal sodium current (e.g., 0 mV).

      • Recovery from Inactivation: To measure the rate at which channels recover from the inactivated state, a two-pulse protocol is used where the duration of the inter-pulse interval at a hyperpolarized potential is varied.

      • Use-Dependent Block: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to determine if the blocking effect of this compound is dependent on the channel's activity state.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to the Hill equation.

    • Changes in the voltage-dependence of activation and inactivation are quantified by fitting the data to Boltzmann functions.

    • Time constants for recovery from inactivation are determined by fitting the recovery curves to exponential functions.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or channel binding site.[6][7] These assays are typically performed on membrane preparations from cells expressing the target channel.

Objective: To determine the binding affinity (Ki) of this compound for a specific VGSC subtype.

Methodology:

  • Membrane Preparation:

    • Cells expressing the target VGSC subtype are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[8]

  • Binding Assay:

    • Radioligand: A radiolabeled ligand known to bind to a specific site on the VGSC is used (e.g., [3H]batrachotoxin or [3H]saxitoxin).

    • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Incubation: The reaction is incubated to allow binding to reach equilibrium.

    • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[8]

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of VGSC modulation and the workflows for the key experimental protocols.

VGSC_Modulation cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_Influx Na+ Influx VGSC->Na_Influx allows This compound This compound (or other small molecule) This compound->VGSC modulates (inhibition/potentiation) Depolarization Membrane Depolarization Depolarization->VGSC activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential leads to

Caption: General mechanism of VGSC modulation by a small molecule like this compound.

Patch_Clamp_Workflow start Start: Cells expressing target VGSC subtype patch Establish Whole-Cell Patch Clamp Configuration start->patch record_control Record Baseline Sodium Currents (Control) patch->record_control apply_drug Apply this compound (various concentrations) record_control->apply_drug record_drug Record Sodium Currents in presence of this compound apply_drug->record_drug washout Washout this compound record_drug->washout record_washout Record Sodium Currents (Washout) washout->record_washout analyze Data Analysis: IC50, G-V curves, kinetics record_washout->analyze end End: Characterize functional effects analyze->end

Caption: Workflow for patch-clamp electrophysiology experiments.

Binding_Assay_Workflow start Start: Membrane preparation with target VGSC incubate Incubate membranes with Radioligand and This compound (competitor) start->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis: IC50 -> Ki quantify->analyze end End: Determine binding affinity analyze->end

Caption: Workflow for radioligand competition binding assays.

Conclusion and Future Directions

The interaction of this compound with voltage-gated sodium channels represents a promising yet underexplored area of research. While direct evidence of its activity on VGSCs is currently sparse, the methodologies outlined in this guide provide a clear path forward for its characterization. Future studies should focus on:

  • Systematic Screening: Evaluating the effect of this compound on a panel of human VGSC subtypes (NaV1.1-1.9) to determine its potency and selectivity profile.

  • State-Dependent Interactions: Investigating whether this compound preferentially binds to the resting, open, or inactivated state of the channel.

  • Molecular Docking and Mutagenesis: Using computational models and site-directed mutagenesis to identify the putative binding site of this compound on the VGSC alpha subunit.

  • In Vivo Studies: Assessing the in vivo efficacy and safety profile of this compound in animal models of diseases involving VGSC dysfunction, such as epilepsy, neuropathic pain, and cardiac arrhythmias.

By employing these rigorous experimental approaches, the scientific community can fully elucidate the therapeutic potential of this compound as a modulator of voltage-gated sodium channels.

References

The Isolation of Coronaridine: A Technical Guide to its Discovery, Properties, and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronaridine, a prominent iboga-type indole alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including its potential as an anti-addictive and neuroprotective agent. This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, its physicochemical properties, and detailed methodologies for its extraction and purification from natural sources. Furthermore, it elucidates the biosynthetic pathway of this compound and its mechanism of action in the context of Wnt signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Perspective

The journey to the isolation of this compound is intrinsically linked to the study of alkaloids from plants of the Apocynaceae family, particularly those of the Tabernaemontana and Tabernanthe genera. The parent compound, ibogaine, was first isolated in 1901 from the root bark of the African shrub Tabernanthe iboga.[1] For decades, this plant and its psychoactive components were primarily known for their use in traditional spiritual ceremonies in Central Africa.[1]

It was within the broader exploration of iboga alkaloids and related compounds from various plant sources that this compound, also known as 18-carbomethoxyibogamine, was identified.[2] The name "this compound" is derived from Tabernaemontana coronaria (now known as Tabernaemontana divaricata), one of the species in which it was found.[2] Early studies focused on the structural elucidation and characterization of these complex molecules, laying the groundwork for future pharmacological investigations. The discovery that analogues of ibogaine, such as this compound, possess anti-addictive properties spurred further research into their isolation and synthesis.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

PropertyValueReference
Molecular Formula C₂₁H₂₆N₂O₂[1]
Molecular Weight 338.44 g/mol [1]
Melting Point 92-93 °C[2]
Appearance Crystalline powder[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Limited aqueous solubility.[1]
Optical Rotation Levorotatory for the natural (-)-enantiomer[1]

Isolation and Purification Methodologies

The isolation of this compound from plant material typically involves a multi-step process of extraction and chromatographic purification. Methanol has been identified as a highly effective solvent for the initial extraction from the root barks of Tabernaemontana species.[3]

General Extraction Protocol: Acid-Base Extraction

A common method for enriching alkaloids from a crude plant extract is through acid-base partitioning.

Acid_Base_Extraction_Workflow plant_material Powdered Plant Material (e.g., Tabernaemontana root bark) methanol_extraction Maceration/Soxhlet Extraction with Methanol plant_material->methanol_extraction crude_extract Crude Methanolic Extract methanol_extraction->crude_extract acidification Dissolve in Acidic Solution (e.g., 10% Acetic Acid) crude_extract->acidification filtration1 Filter to Remove Non-Alkaloidal Material acidification->filtration1 acidic_solution Acidic Aqueous Solution (containing protonated alkaloids) filtration1->acidic_solution basification Basify with a Base (e.g., Ammonium Hydroxide) to pH 9-10 acidic_solution->basification liquid_liquid_extraction Liquid-Liquid Extraction with an Organic Solvent (e.g., Chloroform) basification->liquid_liquid_extraction organic_phase Organic Phase (containing free base alkaloids) liquid_liquid_extraction->organic_phase evaporation Evaporate Solvent organic_phase->evaporation crude_alkaloid_fraction Crude Alkaloid Fraction evaporation->crude_alkaloid_fraction

Caption: General workflow for acid-base extraction of alkaloids.
Purification by Silica Gel Column Chromatography

The crude alkaloid fraction is typically subjected to column chromatography over silica gel to separate this compound from other co-extracted compounds.

Experimental Protocol:

  • Column Preparation: A glass column is packed with silica gel (e.g., 60-120 mesh) as a slurry in a non-polar solvent like hexane or petroleum ether.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with petroleum ether and gradually increases the proportion of ethyl acetate. For example, elution may begin with 100% petroleum ether, followed by gradients of 2%, 5%, 10%, etc., of ethyl acetate in petroleum ether.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing this compound may require further purification, such as recrystallization or preparative HPLC, to obtain the pure compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful technique.

Illustrative Preparative HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water, often with a modifier like acetic acid or ammonium acetate. For example, a gradient could run from 60% to 95% methanol in water over 30 minutes.[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for semi-preparative columns.

  • Detection: UV detection at a wavelength where this compound absorbs, such as 280 nm.[4]

  • Injection Volume: Dependent on the column size and concentration of the sample.

  • Fraction Collection: The peak corresponding to this compound is collected using a fraction collector.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the precursors tryptophan and secologanin, leading to the formation of strictosidine, a key intermediate in the biosynthesis of many monoterpenoid indole alkaloids.

Coronaridine_Biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine Multiple Steps secologanin Secologanin secologanin->strictosidine Multiple Steps precondylocarpine_acetate Precondylocarpine Acetate strictosidine->precondylocarpine_acetate Multiple Steps dehydrosecodine Dehydrosecodine precondylocarpine_acetate->dehydrosecodine DPAS coronaridine_iminium (-)-Coronaridine Iminium dehydrosecodine->coronaridine_iminium CorS (this compound Synthase) This compound (-)-Coronaridine coronaridine_iminium->this compound DPAS, NADPH

Caption: Simplified biosynthetic pathway of (-)-coronaridine.

The enzyme this compound synthase (CorS) catalyzes the cyclization of dehydrosecodine to form the (-)-coronaridine iminium, which is then reduced by dihydroprecondylocarpine acetate synthase (DPAS) in the presence of NADPH to yield (-)-coronaridine.[5]

Signaling Pathway Involvement: Wnt Signaling

This compound has been shown to inhibit the Wnt signaling pathway.[6][7][8][9] This pathway is crucial in embryonic development and is implicated in cancer when dysregulated. The mechanism of inhibition by this compound involves the downregulation of β-catenin mRNA expression.[6][7][8][9]

Wnt_Signaling_Inhibition_by_this compound cluster_wnt Wnt Signaling Pathway wnt_ligand Wnt Ligand frizzled_lrp Frizzled/LRP Receptor Complex wnt_ligand->frizzled_lrp Binds to dishevelled Dishevelled frizzled_lrp->dishevelled Activates gsk3b_axin_apc GSK3β/Axin/APC Complex (Destruction Complex) dishevelled->gsk3b_axin_apc Inhibits beta_catenin β-catenin gsk3b_axin_apc->beta_catenin Phosphorylates for degradation proteasome Proteasome beta_catenin->proteasome Degraded by nuclear_translocation Nuclear Translocation beta_catenin->nuclear_translocation Accumulates and translocates tcf_lef TCF/LEF nuclear_translocation->tcf_lef Binds to gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates This compound This compound This compound->beta_catenin Decreases mRNA expression

Caption: Inhibition of the Wnt signaling pathway by this compound.

In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound intervenes in this pathway by reducing the levels of β-catenin mRNA, thereby leading to lower levels of the β-catenin protein and subsequent downregulation of Wnt target genes.[6][7][8][9]

Conclusion

The isolation of this compound represents a significant advancement in the field of natural product chemistry. Its unique pharmacological profile continues to drive research into its therapeutic potential. This technical guide has provided a detailed overview of the historical context of its discovery, its key physicochemical properties, and comprehensive methodologies for its isolation and purification. The elucidation of its biosynthetic pathway and its interaction with the Wnt signaling pathway offer valuable insights for future research and drug development endeavors. The protocols and data presented herein are intended to facilitate further investigation into this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Coronaridine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the iboga alkaloid coronaridine and its clinically significant derivative, 18-methoxythis compound. The methodologies presented are based on modern asymmetric synthesis strategies, including photoredox catalysis, chiral auxiliary-mediated cycloadditions, and total synthesis approaches.

Introduction

This compound and its derivatives, particularly 18-methoxythis compound (18-MC), are of significant interest to the pharmaceutical and medicinal chemistry communities due to their potential therapeutic applications, including anti-addictive and psychoactive properties. The complex pentacyclic structure of the iboga alkaloid core presents a formidable challenge for synthetic chemists. Enantioselective synthesis is crucial as the biological activity of these compounds is often stereospecific. This document outlines key enantioselective strategies that provide access to specific stereoisomers of this compound and its analogs.

Key Enantioselective Synthetic Strategies

Three primary strategies for the enantioselective synthesis of this compound and its derivatives are detailed below:

  • Photoredox-Catalyzed Synthesis of (+)-Coronaridine from (+)-Catharanthine: A visible-light-mediated approach that leverages a readily available natural product precursor.

  • Chiral Auxiliary-Mediated Intramolecular Diels-Alder Reaction: A diastereoselective method to construct the core structure of (-)-coronaridine and (-)-18-methoxythis compound.

  • Total Synthesis of (±)-18-Methoxythis compound: A comprehensive route for the de novo synthesis of this important derivative, which can be subjected to chiral resolution.

Photoredox-Catalyzed Synthesis of (+)-Coronaridine

This method, developed by Stephenson and coworkers, provides a concise route to (+)-coronaridine from the readily available iboga alkaloid (+)-catharanthine. The key transformation involves a visible light-induced photoredox-catalyzed fragmentation of catharanthine followed by a rearrangement and reduction sequence.

Diagram of the Experimental Workflow

start Start: (+)-Catharanthine step1 Photoredox Reaction: Ir(dF(CF3)ppy)2(dtbbpy)PF6, TMSCN, Visible Light start->step1 intermediate Intermediate (Cyanated Fragmentation Product) step1->intermediate step2 Aminonitrile Rearrangement intermediate->step2 product End: (+)-Coronaridine step2->product start Indoloazepine with Chiral Auxiliary step1 Condensation with Aldehyde start->step1 intermediate1 Diels-Alder Precursor step1->intermediate1 step2 Intramolecular Diels-Alder Reaction intermediate1->step2 intermediate2 Tetracyclic Intermediate step2->intermediate2 step3 Removal of Chiral Auxiliary intermediate2->step3 product (-)-Coronaridine Core step3->product start Simple Starting Materials step1 Construction of Side Chain start->step1 intermediate1 Functionalized Side Chain step1->intermediate1 step2 Coupling with Indole Moiety intermediate1->step2 intermediate2 Indole-Side Chain Adduct step2->intermediate2 step3 Cyclization to form Azepine Ring intermediate2->step3 intermediate3 Tricyclic Intermediate step3->intermediate3 step4 Final Cyclization to form Isoquinuclidine Core intermediate3->step4 product (±)-18-Methoxythis compound step4->product

Application Notes and Protocols for the Extraction of Coronaridine from Tabernaemontana Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction, purification, and analysis of coronaridine from various Tabernaemontana species. This compound is a monoterpenoid indole alkaloid with significant pharmacological interest, including potential anti-addictive and anticancer properties. The methodologies outlined below are compiled from established scientific literature to ensure reproducibility and accuracy.

Data Presentation

Solvent Efficiency for Alkaloid Extraction

The choice of solvent is critical for the efficient extraction of alkaloids from plant material. A comparative study on the root bark of Tabernaemontana alba and Tabernaemontana arborea evaluated several solvents for their ability to extract this compound and related alkaloids. Methanol was identified as the most suitable solvent.[1][2]

SolventRelative Extraction Efficiency
Methanol Most Suitable [1][2]
AcetoneLess Suitable
Ethyl AcetateLess Suitable
DichloromethaneLess Suitable
ChloroformLess Suitable
Hydrochloric AcidLess Suitable

Table 1: Comparison of different solvents for the extraction of this compound and related iboga-type alkaloids from Tabernaemontana species.[1][2]

Biological Activity of this compound

This compound has been shown to exhibit inhibitory activity against various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineActivityIC50 Value
This compound SW480 (Colon Cancer)TCF/β-catenin Inhibition5.8 µM[3][4]
This compound Hep-2 (Laryngeal Carcinoma)Cytotoxic Activity54.47 µg/mL[5]
This compound KB/S (Epidermoid Carcinoma)Cytotoxic Activity11.5 µg/mL[5]
This compound KB/VJ300 (Vincristine-Resistant)Cytotoxic Activity2.6 µg/mL[5]
VoacangineSW480 (Colon Cancer)TCF/β-catenin Inhibition11.5 µM[3][4]
IsovoacangineSW480 (Colon Cancer)TCF/β-catenin Inhibition6.0 µM[3][4]
This compound hydroxyindolenineSW480 (Colon Cancer)TCF/β-catenin Inhibition7.3 µM[3][4]

Table 2: In vitro biological activity of this compound and related alkaloids isolated from Tabernaemontana species.

Experimental Protocols

Protocol 1: General Methanolic Extraction of Total Alkaloids

This protocol describes a general method for extracting total alkaloids from Tabernaemontana plant material using methanol, which has demonstrated high efficiency.[1][2][6]

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., root bark, aerial parts).
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or in an oven at a controlled temperature (40-50°C).
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration/Percolation:

  • Pack the coarsely powdered material (e.g., 800g) into a large glass percolator or a suitable container for maceration.[6]
  • Add methanol (e.g., 15 liters) to fully submerge the plant material.[6]
  • Allow the mixture to stand for a specified period, typically 3 to 7 days, with occasional agitation to ensure thorough extraction.
  • Drain the methanol extract. Repeat the extraction process two more times with fresh methanol to maximize the yield.

3. Concentration:

  • Combine all the methanol extracts.
  • Filter the combined extract to remove any solid plant debris.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude gummy extract.

Protocol 2: Acid-Base Fractionation for Alkaloid Enrichment

This protocol is a classic phytochemical method to separate alkaloids from other plant metabolites in the crude extract.

1. Acidification:

  • Dissolve the crude methanolic extract in a 10% aqueous acetic acid solution to achieve a pH of approximately 3.5.[6] This step protonates the alkaloids, rendering them soluble in the aqueous solution.

2. Defatting:

  • Perform liquid-liquid extraction of the acidic aqueous solution with a non-polar solvent like n-hexane.[6]
  • Repeat the extraction three times. Discard the n-hexane layers, which contain lipids and other non-polar compounds.

3. Basification and Extraction:

  • Adjust the pH of the remaining acidic aqueous filtrate to pH 9-10 by slowly adding ammonium hydroxide.[6] This deprotonates the alkaloids, making them soluble in organic solvents.
  • Extract the basified solution three times with a solvent such as chloroform or dichloromethane.[6]
  • Combine the organic layers, which now contain the crude alkaloid fraction.

4. Final Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude alkaloid fraction using column chromatography.[7][8]

1. Column Preparation:

  • Prepare a chromatography column with a suitable stationary phase, such as silica gel or basic aluminum oxide.[7][8]
  • Equilibrate the column with the initial mobile phase (a non-polar solvent like petroleum ether or hexane).

2. Sample Loading:

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
  • Adsorb the sample onto a small amount of silica gel and allow it to dry.
  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., benzene, ethyl acetate, or methanol).[8]
  • Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids) or UV light.
  • Combine the fractions that show a pure spot corresponding to a this compound standard.
  • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Protocol 4: Analytical Identification and Quantification

This protocol provides parameters for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

1. Instrumentation:

  • HPLC System (e.g., Nexera X2 HPLC, Shimadzu) coupled with a Mass Spectrometer (e.g., Q-Exactive Plus, Thermo Fisher Scientific).[9][10]

2. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1×100 mm, 1.7 µm).[9][10]
  • Mobile Phase A: 10 mM ammonium acetate with 0.1% acetic acid in water.[9][10]
  • Mobile Phase B: Methanol.[9][10]
  • Flow Rate: 1.0 mL/min.[10]
  • Column Temperature: 40°C.[9][10]
  • Injection Volume: 10 µL.[9][10]
  • Gradient Elution:
  • 0–30 min: 60% to 95% Mobile Phase B.[9][10]
  • 30–40 min: Hold at 95% Mobile Phase B.[9][10]
  • 40–40.1 min: 95% to 60% Mobile Phase B.[9][10]
  • 40.1–50 min: Re-equilibrate at 60% Mobile Phase B.[9][10]

3. Detection:

  • PDA Detection: 190–400 nm.[9][10]
  • Mass Spectrometry: Use appropriate setting for electrospray ionization (ESI) in positive mode to detect the [M+H]+ ion of this compound (m/z 339.20).

Visualizations

Extraction_Workflow Plant Tabernaemontana Species (e.g., Root Bark) Grinding Drying and Grinding Plant->Grinding Extraction Methanolic Extraction (Maceration/Percolation) Grinding->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acidification Acid-Base Fractionation (pH 3.5, Acetic Acid) Crude_Extract->Acidification Defatting Defatting with n-Hexane Acidification->Defatting Basification Basification (pH 9-10, NH4OH) & Chloroform Extraction Defatting->Basification Alkaloid_Fraction Crude Alkaloid Fraction Basification->Alkaloid_Fraction Chromatography Column Chromatography (Silica Gel / Alumina) Alkaloid_Fraction->Chromatography Fractions Fraction Collection & TLC Analysis Chromatography->Fractions This compound Purified this compound Fractions->this compound Analysis LC-MS / GC-MS Analysis This compound->Analysis Final_Product Identified & Quantified this compound Analysis->Final_Product

Caption: Workflow for this compound Extraction and Purification.

Wnt_Pathway This compound This compound Inhibition This compound->Inhibition mRNA β-catenin mRNA Expression Protein β-catenin Protein Levels mRNA->Protein leads to decrease in Wnt Wnt Signaling Pathway Protein->Wnt downregulates Inhibition->mRNA inhibits

Caption: this compound inhibits the Wnt signaling pathway.[3][4]

References

Application Notes and Protocols: In Vitro Cytotoxicity of Coronaridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaridine, an iboga-type indole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This document provides a summary of its in vitro activity, detailed protocols for assessing its cytotoxicity, and an overview of its potential mechanism of action. The data and methods presented herein are intended to serve as a valuable resource for researchers investigating this compound as a potential anticancer agent.

Data Presentation

The cytotoxic activity of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Assay MethodReference
Hep-2Human Laryngeal Carcinoma54.47-MTT[1][2][3]
SW480Colon Cancer-5.8TCF/β-catenin inhibitory activity[4][5]
3T3Normal Mouse Embryo Fibroblasts89.28-MTT[1][3]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Emerging evidence suggests that this compound exerts its anticancer effects, at least in part, by modulating the Wnt/β-catenin signaling pathway. In SW480 colon cancer cells, this compound has been shown to decrease the levels of β-catenin.[4][5] This reduction is not dependent on proteasomal degradation but is rather caused by a decrease in β-catenin mRNA levels.[4][5] The inhibition of the Wnt/β-catenin pathway, which is often aberrantly activated in cancers, can lead to decreased cancer cell proliferation and survival.

Below is a diagram illustrating the proposed mechanism of this compound's intervention in the Wnt/β-catenin signaling pathway.

Wnt_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound beta_catenin_mRNA β-catenin mRNA This compound->beta_catenin_mRNA Inhibits (decreases expression) Transcription_Factors TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) Transcription_Factors->Target_Genes Activates Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival beta_catenin_protein β-catenin Protein beta_catenin_mRNA->beta_catenin_protein Translation beta_catenin_protein->Transcription_Factors Binds Nucleus Nucleus beta_catenin_protein->Nucleus Translocation

Caption: this compound inhibits the Wnt/β-catenin pathway.

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of a compound like this compound.

cytotoxicity_workflow Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Treatment with this compound (serial dilutions) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Assay_Specific_Steps 4. Assay-Specific Protocol (e.g., add MTT, SRB, or LDH reagent) Incubation->Assay_Specific_Steps Data_Acquisition 5. Absorbance/Fluorescence Measurement (Plate Reader) Assay_Specific_Steps->Data_Acquisition Data_Analysis 6. Data Analysis (Calculation of % viability and IC50) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Protocols

Detailed methodologies for commonly used in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base solution, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]

  • Remove the TCA and wash the plates three to five times with 1% acetic acid to remove excess TCA and unbound dye.[8]

  • Allow the plates to air-dry completely.

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Remove the SRB solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[8]

  • Allow the plates to air-dry completely.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[8]

  • Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[8]

  • Calculate the percentage of cell viability and the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4][5][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the incubation period, centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.[4]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30-60 minutes).[4]

  • Add the stop solution provided in the kit to each well.[4]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[4][5]

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls. Determine the IC50 value.

References

Application Notes and Protocols for Leishmanicidal Activity Assay of Coronaridine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the leishmanicidal activity of coronaridine and its analogs. This compound, an iboga-type indole alkaloid, and its derivatives have demonstrated significant potential as antileishmanial agents.[1] This document outlines the methodologies for evaluating their efficacy against both the extracellular promastigote and intracellular amastigote stages of Leishmania species, summarizes the available quantitative data, and describes the current understanding of their mechanism of action.

Data Presentation

The leishmanicidal activity of this compound and its analog, 18-methoxythis compound (18-MCOR), has been evaluated against Leishmania amazonensis. The available data on their inhibitory concentrations are summarized below.

CompoundParasite StageConcentration (µg/mL)% InhibitionIC90 (µg/mL)
This compound Amastigote14022
1070
2087
18-Methoxythis compound Amastigote17316
1084
2092

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Leishmanicidal Activity against Promastigotes (Resazurin-Based Viability Assay)

This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) of test compounds against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis, L. donovani) in logarithmic growth phase

  • Complete M199 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and other necessary supplements)

  • Test compounds (this compound and its analogs) dissolved in Dimethyl Sulfoxide (DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

  • 96-well black, clear-bottom microtiter plates

  • Plate reader (Fluorometer)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the mid-logarithmic phase of growth.

  • Plate Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh complete M199 medium. Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete M199 medium. Add 100 µL of each compound dilution to the respective wells. Include wells with medium only (negative control) and a reference drug (e.g., Amphotericin B). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate the plates for an additional 4 hours at 26°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Leishmanicidal Activity against Intracellular Amastigotes

This protocol details the in vitro assay to evaluate the efficacy of test compounds against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages)

  • Complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Leishmania promastigotes in stationary phase

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into 24-well plates containing sterile glass coverslips at a density of 2 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.

  • Removal of Extracellular Promastigotes: After incubation, wash the cells three times with sterile PBS to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh complete RPMI-1640 medium containing serial dilutions of the test compounds to the infected macrophages. Include untreated infected cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in 5% CO2.

  • Fixation and Staining: After incubation, remove the medium, and fix the cells on the coverslips with methanol. Stain the coverslips with Giemsa stain.

  • Microscopic Examination: Mount the coverslips on glass slides and determine the number of amastigotes per 100 macrophages under a light microscope.

  • Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

Studies on the leishmanicidal mechanism of this compound suggest a multi-faceted mode of action that does not involve the induction of nitric oxide (NO) production by macrophages, a common host defense mechanism against Leishmania.[2] Instead, the primary target appears to be the parasite's mitochondria.[3][4]

Experimental Workflow for Leishmanicidal Assays

G cluster_promastigote Promastigote Viability Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plate P1->P2 P3 Add serial dilutions of This compound/Analogs P2->P3 P4 Incubate for 72h P3->P4 P5 Add Resazurin P4->P5 P6 Incubate for 4h P5->P6 P7 Measure Fluorescence P6->P7 P8 Calculate IC50 P7->P8 A1 Culture and seed macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Wash to remove extracellular parasites A2->A3 A4 Add serial dilutions of This compound/Analogs A3->A4 A5 Incubate for 48-72h A4->A5 A6 Fix and Giemsa stain A5->A6 A7 Microscopic counting of amastigotes A6->A7 A8 Calculate IC50 A7->A8

Caption: Workflow for in vitro leishmanicidal activity assays.

Proposed Signaling Pathway for this compound-Induced Cell Death in Leishmania

Based on the available evidence pointing towards mitochondrial dysfunction, a proposed signaling pathway for this compound-induced cell death in Leishmania is presented below. This pathway is hypothesized to involve the disruption of mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and culminating in an apoptosis-like cell death.

G This compound This compound / Analogs Mitochondrion Leishmania Mitochondrion This compound->Mitochondrion Targets MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Induces ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Leads to Apoptosis Apoptosis-like Cell Death MMP->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to Mitochondrial Components (DNA, proteins, lipids) OxidativeStress->Damage Damage->Apoptosis

Caption: Proposed mechanism of this compound-induced cell death.

These protocols and data provide a solid foundation for the continued investigation of this compound and its analogs as promising therapeutic agents for leishmaniasis. Further research is warranted to elucidate the precise molecular targets and signaling cascades involved in their leishmanicidal activity.

References

Probing the Wnt/β-catenin Pathway in SW480 Cells Using Coronaridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the effects of coronaridine, an iboga alkaloid, on the canonical Wnt/β-catenin signaling pathway in the human colon adenocarcinoma cell line, SW480. The SW480 cell line is characterized by a constitutively active Wnt pathway due to a mutation in the Adenomatous Polyposis Coli (APC) gene, leading to the accumulation of β-catenin and subsequent activation of target gene transcription.[1][2][3] this compound has been identified as an inhibitor of this pathway, making it a valuable tool for studying Wnt signaling in cancer research and a potential therapeutic agent.[4][5][6] The following sections offer a comprehensive guide, including data presentation, detailed experimental methodologies, and visual diagrams to facilitate the study of this compound's mechanism of action.

Data Presentation

The following tables summarize quantitative data derived from key experiments to assess the efficacy of this compound in modulating the Wnt/β-catenin pathway.

Table 1: Inhibitory Effect of this compound on TCF/β-catenin Transcriptional Activity

CompoundCell LineAssayIC50 (µM)Reference
This compoundSW480TCF/β-catenin Luciferase Reporter Assay5.8[4][6]

Table 2: Effect of this compound on SW480 Cell Viability

TreatmentConcentration (µM)Incubation Time (hours)Cell Viability (%)
Vehicle (DMSO)-48100
This compound148(User-defined)
This compound548(User-defined)
This compound1048(User-defined)
This compound2548(User-defined)
This compound5048(User-defined)

Table 3: Effect of this compound on β-catenin and Target Gene Expression

TreatmentConcentration (µM)TargetExpression Level (relative to control)
Vehicle (DMSO)-β-catenin mRNA1.0
This compound10β-catenin mRNA(User-defined)
Vehicle (DMSO)-β-catenin Protein1.0
This compound10β-catenin Protein(User-defined)
Vehicle (DMSO)-Cyclin D1 Protein1.0
This compound10Cyclin D1 Protein(User-defined)
Vehicle (DMSO)-c-Myc Protein1.0
This compound10c-Myc Protein(User-defined)

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyt β-catenin DestructionComplex->beta_catenin_cyt Phosphorylates for degradation Ub Ubiquitin beta_catenin_cyt->Ub Ubiquitination & Degradation beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Translocates Proteasome Proteasome Ub->Proteasome Ubiquitination & Degradation This compound This compound beta_catenin_mRNA β-catenin mRNA This compound->beta_catenin_mRNA Decreases Expression beta_catenin_mRNA->beta_catenin_cyt Translation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Experimental_Workflow cluster_assays Assays start Start cell_culture Culture SW480 Cells start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay luciferase_assay Luciferase Reporter Assay (TCF/LEF Activity) treatment->luciferase_assay western_blot Western Blot (β-catenin, Cyclin D1, c-Myc) treatment->western_blot qpcr qRT-PCR (β-catenin mRNA) treatment->qpcr data_analysis Data Analysis mtt_assay->data_analysis luciferase_assay->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental Protocols

Cell Culture and Maintenance

The human colorectal adenocarcinoma cell line SW480 should be obtained from a reliable repository (e.g., ATCC).

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Detach cells using a 0.25% trypsin-EDTA solution.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on SW480 cells.

  • Materials:

    • SW480 cells

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed SW480 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[7][8][9]

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours. Ensure the final DMSO concentration is below 0.1%.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage of the vehicle-treated control.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.

  • Materials:

    • SW480 cells

    • 24-well plates

    • TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)[11][12][13]

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent

    • This compound

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Protocol:

    • Seed SW480 cells into 24-well plates.

    • Co-transfect the cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) and a Renilla luciferase plasmid using a suitable transfection reagent.[13][14]

    • After 24 hours, treat the cells with this compound at various concentrations for an additional 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.[14][15]

    • Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity. The relative luciferase activity indicates the level of Wnt/β-catenin signaling.

Western Blot Analysis

This technique is used to detect changes in the protein levels of β-catenin and its downstream targets.

  • Materials:

    • SW480 cells

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

    • Imaging system

  • Protocol:

    • Seed SW480 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[16]

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies overnight at 4°C.[18]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.[19]

    • Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of β-catenin.

  • Materials:

    • SW480 cells

    • 6-well plates

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan master mix

    • Primers for β-catenin and a housekeeping gene (e.g., GAPDH, β-actin)

    • Real-time PCR system

  • Protocol:

    • Treat SW480 cells with this compound as described for Western blotting.

    • Extract total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for β-catenin and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in β-catenin mRNA expression.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for utilizing this compound as a tool to investigate the Wnt/β-catenin signaling pathway in SW480 colon cancer cells. Research has shown that this compound effectively inhibits this pathway by reducing the mRNA expression of β-catenin.[4][6] The detailed methodologies for cell viability, reporter assays, protein analysis, and gene expression analysis will enable researchers to further elucidate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent for Wnt-driven cancers.

References

Application Notes and Protocols for Assessing the Sedative Effects of Coronaridine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coronaridine, an iboga alkaloid, and its congeners have garnered significant interest for their diverse pharmacological activities. Recent studies have highlighted their potential sedative and anxiolytic-like effects, mediated through the potentiation of GABAa receptors in a benzodiazepine-insensitive manner.[1][2][3][4][5] This document provides a detailed experimental protocol for assessing the sedative properties of this compound in a mouse model. The described methodologies are foundational for preclinical evaluation and drug development programs.

The protocol outlines a series of behavioral assays designed to quantify sedative effects, including the Loss of Righting Reflex (LORR), Open Field Test (OFT) for locomotor activity, and the Rotarod test for motor coordination. These tests, when used in conjunction, provide a comprehensive profile of the sedative and potential motor-impairing effects of this compound.

Experimental Design and Workflow

The experimental workflow is designed to systematically evaluate the sedative effects of this compound. The process begins with animal acclimatization, followed by drug administration and a battery of behavioral tests.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_behav Behavioral Assays cluster_post Post-Experiment A Animal Acclimatization (7 days) B Randomization into Treatment Groups A->B C This compound/Vehicle Administration (i.p.) B->C D Behavioral Testing Battery C->D E Loss of Righting Reflex (LORR) F Open Field Test (OFT) G Rotarod Test H Data Collection and Analysis E->H F->H G->H I Interpretation of Results H->I G cluster_membrane Postsynaptic Neuronal Membrane GABAa GABAa Receptor Cl_ion Cl- Influx GABAa->Cl_ion Opens Channel GABA GABA GABA->GABAa Binds This compound This compound This compound->GABAa Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation Results in

References

Application of Coronaridine in Oxaliplatin-Induced Neuropathic Pain Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of colorectal and other cancers.[1][2] However, its clinical utility is frequently limited by a severe side effect: chemotherapy-induced peripheral neuropathy (CIPN).[1][3] This condition, often manifesting as debilitating cold and mechanical allodynia, affects a large percentage of patients, compromises their quality of life, and can necessitate dose reduction or discontinuation of cancer treatment.[2][4] Current therapeutic options for oxaliplatin-induced neuropathic pain (OIPN) are limited in efficacy, highlighting the urgent need for novel therapeutic strategies.[1]

Coronaridine, an iboga alkaloid, and its congeners have emerged as promising candidates for the management of neuropathic pain. Recent studies have demonstrated their potential to alleviate pain in preclinical models of OIPN.[5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic effects of this compound in oxaliplatin-induced neuropathic pain models.

Mechanism of Action: Targeting Key Signaling Pathways

This compound and its analogs are believed to exert their anti-neuropathic effects through the modulation of several key signaling pathways involved in pain transmission. The primary mechanisms of action include the inhibition of α9α10 nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2).[5]

  • α9α10 Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in inflammatory and neuropathic pain states. By competitively inhibiting α9α10 nAChRs, this compound can disrupt the signaling cascade that contributes to the hyperexcitability of sensory neurons.[5]

  • Voltage-Gated Calcium Channels (CaV2.2): CaV2.2 channels, also known as N-type calcium channels, are critical for neurotransmitter release at presynaptic terminals in pain pathways. This compound congeners directly block these channels, thereby reducing the release of pro-nociceptive neurotransmitters.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound congeners in an oxaliplatin-induced neuropathic pain model in mice. The data is derived from studies assessing cold allodynia using the cold plate test.

Table 1: Effect of this compound Congeners on Cold Allodynia in Oxaliplatin-Treated Mice

Treatment GroupDose (mg/kg, p.o.)EndpointResult
Vehicle ControlN/ACold Plate TestBaseline response
Oxaliplatin3 mg/kg/day for 5 daysCold Plate TestIncreased sensitivity to cold
(±)-18-Methoxythis compound [(±)-18-MC]72Cold Plate TestSignificant reduction in cold allodynia
(+)-Catharanthine36Cold Plate TestDecreased progression of cold allodynia
(+)-Catharanthine72Cold Plate TestSignificant reduction in cold allodynia

p.o. = per os (by mouth)

Experimental Protocols

Induction of Oxaliplatin-Induced Neuropathic Pain in Mice

This protocol describes a common method for inducing a reliable and reproducible neuropathic pain phenotype in mice.

Materials:

  • Oxaliplatin powder

  • 5% glucose solution (sterile)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Male C57BL/6 mice (8-10 weeks old)

  • Animal scale

Procedure:

  • Preparation of Oxaliplatin Solution: Prepare a fresh solution of oxaliplatin in 5% glucose on the day of injection. A common concentration is 1 mg/mL.

  • Animal Handling and Baseline Testing: Acclimatize mice to the testing environment for at least 3 days before the start of the experiment. Perform baseline behavioral tests (e.g., Von Frey, acetone test, cold plate test) to establish individual pain thresholds.

  • Oxaliplatin Administration: Administer oxaliplatin via intraperitoneal (i.p.) injection. A widely used dosing regimen is a cumulative dose of 30 mg/kg administered over two weeks (e.g., daily injections for 5 days, followed by 5 days of rest, for two cycles).[6]

  • Monitoring: Monitor the animals' general health and body weight throughout the study. A slight decrease in body weight is expected.[6]

  • Development of Neuropathy: Pain-like behaviors, such as mechanical and cold allodynia, typically develop within the first week of treatment and persist for several weeks.[6]

Administration of this compound

This compound and its congeners can be administered orally.

Materials:

  • This compound compound (e.g., (±)-18-MC, (+)-catharanthine)

  • Vehicle (e.g., distilled water, saline with 0.5% Tween 80)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension or solution of the this compound compound in the chosen vehicle.

  • Administration: Administer the compound orally using a gavage needle. Doses of 36 mg/kg and 72 mg/kg have been shown to be effective.[5] The timing of administration will depend on the study design (e.g., prophylactic or therapeutic).

Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatization: Place the mice in individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes.

  • Stimulation: Apply the Von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 2-3 seconds.

  • Response: A positive response is a sharp withdrawal or flinching of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.

  • Data Recording: Record the filament force that elicits a reliable withdrawal response.

Assessment of Cold Allodynia (Acetone Test)

This test measures the response to a cooling stimulus produced by the evaporation of acetone.

Materials:

  • Acetone

  • Syringe with a blunt needle or a dropper

  • Elevated wire mesh platform

  • Testing chambers

  • Timer

Procedure:

  • Acclimatization: Acclimate the mice as described for the Von Frey test.

  • Acetone Application: Apply a small drop (e.g., 20 µL) of acetone to the plantar surface of the hind paw, without touching the skin with the applicator.

  • Observation: Observe the mouse for 1-2 minutes following the application of acetone.

  • Data Recording: Record the number of times the mouse shakes, flinches, or licks its paw.

Assessment of Cold Allodynia (Cold Plate Test)

This test measures the latency to a nocifensive response on a temperature-controlled surface.

Materials:

  • Cold plate apparatus

  • Plexiglass enclosure

  • Timer

Procedure:

  • Apparatus Setup: Set the cold plate to the desired temperature (e.g., 4°C).

  • Acclimatization: Acclimatize the mice to the testing room.

  • Testing: Place the mouse on the cold plate within the plexiglass enclosure and immediately start the timer.

  • Response: Observe the mouse for nocifensive behaviors such as paw lifting, licking, or jumping.

  • Data Recording: Record the latency (in seconds) to the first clear nocifensive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

Visualizations

Signaling Pathways and Experimental Workflow

Coronaridine_Mechanism_of_Action cluster_0 Oxaliplatin-Induced Neuronal Hyperexcitability cluster_1 This compound Intervention Oxaliplatin Oxaliplatin Sensory_Neuron Sensory Neuron Oxaliplatin->Sensory_Neuron Induces Sensitization Alpha9Alpha10 α9α10 nAChR CaV2_2 CaV2.2 Channel Neurotransmitter_Release Increased Neurotransmitter Release Alpha9Alpha10->Neurotransmitter_Release Activation Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release CaV2_2->Neurotransmitter_Release Ca2+ Influx Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal This compound This compound This compound->Alpha9Alpha10 Inhibition This compound->CaV2_2 Blockade Analgesia Analgesia Reduced_Neurotransmitter_Release->Analgesia Experimental_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: Behavioral Assessment cluster_outcome Phase 3: Outcome A Animal Acclimatization (3-5 days) B Baseline Behavioral Testing (Von Frey, Acetone, Cold Plate) A->B C Oxaliplatin Administration (e.g., i.p. for 2 weeks) B->C D This compound Administration (e.g., p.o. daily) C->D Treatment Groups E Post-Treatment Behavioral Testing C->E Vehicle Control D->E F Data Analysis (Paw Withdrawal Threshold/Latency) E->F G Evaluation of this compound Efficacy F->G

References

Coronaridine: A Promising Alkaloid for Anti-Leishmanial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coronaridine, an iboga-type indole alkaloid, has demonstrated significant leishmanicidal activity against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. This document provides a comprehensive overview of the research on this compound's efficacy, cytotoxicity, and proposed mechanism of action against L. amazonensis. Detailed experimental protocols and data are presented to facilitate further investigation and development of this promising natural compound as a potential anti-leishmanial therapeutic.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro activity of this compound against Leishmania amazonensis and its cytotoxic effects on host cells.

Table 1: Anti-amastigote Activity of this compound against Leishmania amazonensis

Concentration (µg/mL)Inhibition of Amastigote Survival (%)Reference
140[1]
1070[1]
2087[1]
IC90 (µg/mL) 22 [1]

Table 2: Cytotoxicity of this compound on Murine Macrophages

AssayConcentration (µg/mL)EffectReference
Cell Viability (Trypan Blue Exclusion) 1093% viable cells[1]
2084% viable cells[1]
Mitochondrial Activity (XTT Assay) 105% inhibition[1]
2010% inhibition[1]
Phagocytosis Capacity 2010% inhibition[1]

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro Anti-amastigote Activity Assay

This protocol is used to determine the efficacy of a compound against the intracellular amastigote form of Leishmania amazonensis.

Materials:

  • Peritoneal macrophages from BALB/c mice

  • Leishmania amazonensis promastigotes (stationary phase)

  • RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS)

  • This compound (or test compound)

  • N-methylglucamine antimoniate (Glucantime) as a positive control

  • 24-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Giemsa stain

Procedure:

  • Harvest peritoneal macrophages from BALB/c mice and seed them in 24-well plates at a density of 5 x 10⁵ cells/well. Allow macrophages to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Infect the macrophage monolayers with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing various concentrations of this compound (e.g., 1, 10, and 20 µg/mL). Include untreated controls and a positive control (e.g., N-methylglucamine).

  • Incubate the plates for an additional 24 hours.[1]

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per sample under a light microscope.

  • Calculate the percentage of amastigote survival inhibition relative to the untreated control.

Macrophage Cytotoxicity Assays

These protocols assess the toxicity of the test compound on host cells.

2.2.1. Trypan Blue Exclusion Assay for Cell Viability

Procedure:

  • Treat macrophage cultures with the desired concentrations of this compound for 24 hours.

  • After incubation, detach the cells and centrifuge.

  • Resuspend the cell pellet in phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells.[1]

2.2.2. XTT Assay for Mitochondrial Activity

Procedure:

  • Seed macrophages in a 96-well plate and treat with this compound for 24 hours.

  • Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Calculate the percentage of mitochondrial activity inhibition compared to untreated controls.[1]

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol is used to observe the morphological changes in Leishmania parasites after treatment with this compound.

Procedure:

  • Treat infected macrophage cultures with this compound (e.g., 20 µg/mL) for 10 hours.[2]

  • Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

  • Post-fix the cells with 1% osmium tetroxide in the same buffer.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Embed the samples in an epoxy resin.

  • Cut ultrathin sections and stain them with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope, focusing on the ultrastructure of the amastigotes, particularly the mitochondria.[2]

Visualizations: Diagrams and Workflows

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound on Leishmania amazonensis.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cytotoxicity Cytotoxicity Assessment cluster_moa Mechanism of Action culture Culture L. amazonensis and Macrophages infection Macrophage Infection (10:1 parasite/cell ratio) culture->infection treatment Treatment with this compound (Various Concentrations) infection->treatment anti_amastigote Anti-amastigote Assay (Giemsa Staining) treatment->anti_amastigote data_analysis1 Determine % Inhibition and IC90 anti_amastigote->data_analysis1 macro_treatment Treat Macrophages with This compound trypan_blue Trypan Blue Assay (Cell Viability) macro_treatment->trypan_blue xtt_assay XTT Assay (Mitochondrial Activity) macro_treatment->xtt_assay data_analysis2 Determine % Viability and % Inhibition trypan_blue->data_analysis2 xtt_assay->data_analysis2 tem_treatment Treat Infected Macrophages with this compound tem Transmission Electron Microscopy (TEM) tem_treatment->tem ultrastructure Analyze Ultrastructural Changes (Mitochondria) tem->ultrastructure

Caption: Experimental workflow for evaluating this compound's anti-leishmanial activity.

mechanism_of_action This compound This compound leishmania Leishmania amazonensis (Amastigote) This compound->leishmania Enters mitochondrion Mitochondrion leishmania->mitochondrion Targets swelling Swelling & Disorganization of Mitochondrial Cristae mitochondrion->swelling Induces parasite_death Parasite Death swelling->parasite_death Leads to

Caption: Proposed mechanism of action of this compound on L. amazonensis.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of Leishmania amazonensis amastigote growth in vitro.[1][2] Notably, its cytotoxic effects on murine macrophages are low at concentrations effective against the parasite, indicating a favorable selectivity index.[1] The primary mechanism of action appears to involve the disruption of the parasite's mitochondria, leading to pronounced ultrastructural alterations.[2]

Further research is warranted to fully elucidate the specific molecular targets of this compound within the parasite's mitochondria. In vivo studies in animal models of cutaneous leishmaniasis are a critical next step to evaluate the therapeutic potential of this alkaloid. Additionally, structure-activity relationship studies could lead to the synthesis of this compound analogs with enhanced efficacy and reduced toxicity. The findings presented in this document provide a solid foundation for the continued investigation of this compound as a lead compound for the development of novel anti-leishmanial drugs.

References

Application Notes: Developing Cell-Based Assays for Coronaridine Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coronaridine is a naturally occurring iboga-type indole alkaloid found in species such as Tabernanthe iboga and Tabernaemontana divaricata.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Research has indicated its potential as an anti-cancer agent, its ability to modulate key signaling pathways, and its effects on the central nervous system.[3][4] Unlike its more studied analog, ibogaine, this compound presents a unique pharmacological profile with potentially fewer adverse effects, making it a compelling candidate for drug discovery programs.[4][5]

This compound's mechanisms of action are multifaceted, involving interactions with a variety of molecular targets. It has been shown to exhibit cytotoxic effects against several cancer cell lines, such as human laryngeal carcinoma (Hep-2), by inducing apoptosis.[3][6][7][8] Furthermore, it interacts with multiple neurotransmitter systems, including opioid and nicotinic acetylcholine receptors (nAChRs), and modulates the function of voltage-gated ion channels.[1][9] Notably, studies have also revealed its ability to inhibit the Wnt signaling pathway by downregulating the mRNA expression of β-catenin.[10][11]

To effectively screen and characterize compounds like this compound, robust and reliable cell-based assays are essential. These assays provide a physiologically relevant environment to assess a compound's biological activity, offering advantages in throughput and cost-effectiveness over animal models for initial screening phases. This document provides detailed protocols for a suite of cell-based assays tailored for the evaluation of this compound and its analogs, focusing on cytotoxicity, ion channel modulation, and specific signaling pathway inhibition.

Key Screening Strategies for this compound:

  • Cytotoxicity and Cell Viability Assays: Essential for determining the dose-dependent effects of this compound on cell survival and proliferation. The MTT assay is a classic, reliable method for this purpose.

  • Functional Assays for Ion Channels and GPCRs: Given this compound's activity on nAChRs and voltage-gated calcium channels, assays that measure changes in intracellular calcium are highly relevant.[6][9] Fluorescence-based calcium mobilization assays are well-suited for high-throughput screening (HTS) of such modulators.[12][13][14][15][16]

  • Signaling Pathway-Specific Assays: To investigate specific mechanisms, such as the inhibition of the Wnt/β-catenin pathway, reporter gene assays are invaluable.[10]

These notes provide the foundational protocols for researchers to establish a comprehensive screening cascade for this compound and similar compounds, enabling the identification and characterization of novel therapeutic leads.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability, allowing for the determination of this compound's cytotoxic effects.[17][18][19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[17][18]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[20]

  • Human laryngeal carcinoma (Hep-2) cells or other desired cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm[20]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute cells in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[20]

    • Include wells for "cells only" (negative control), "medium only" (background control), and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range might be 1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound dilutions. Add fresh medium to control wells.

    • Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[17][18][20] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, add 100-150 µL of the solubilization solution to each well.[18][20]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Alternatively, incubate overnight at 37°C.[17]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background absorbance.[17]

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated (negative control) cells.

    • Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Calcium Mobilization Assay for Ion Channel Screening

This protocol describes a fluorescence-based assay to detect changes in intracellular calcium ([Ca²⁺]i) using a FLIPR (Fluorometric Imaging Plate Reader) system or a FlexStation.[21][22] It is suitable for screening this compound's effects on G protein-coupled receptors (GPCRs) and ion channels that modulate calcium flux.[23]

Materials:

  • Cell line expressing the target of interest (e.g., HEK-293 cells transfected with a specific nAChR subunit like α3β4)[6]

  • FLIPR Calcium 6 Assay Kit (or similar)[24]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)[24][25]

  • This compound stock solution (in DMSO)

  • Agonist/Antagonist control compounds

  • 96-well or 384-well black-walled, clear-bottom assay plates

  • FLIPR or FlexStation instrument

Procedure:

  • Cell Plating:

    • Seed cells into the assay plate at a density that will result in an 80-90% confluent monolayer on the day of the assay.[25]

    • Incubate overnight at 37°C, 5% CO₂.[24][25]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).[24]

    • Remove the cell plates from the incubator. Add an equal volume of the dye loading buffer to each well (e.g., add 50 µL to wells containing 50 µL of medium).[24][25]

    • Incubate the plate for 1-2 hours at 37°C, 5% CO₂.[24] Some protocols may recommend incubation at room temperature. Do not wash the cells after dye loading.[24]

  • Compound Plate Preparation:

    • Prepare a separate "compound plate" containing this compound at various concentrations (e.g., 3x final concentration).

    • Include wells with buffer only (negative control) and a known agonist or antagonist (positive control).

  • Instrument Setup and Assay Execution:

    • Turn on the FLIPR or FlexStation instrument to allow it to warm up (approx. 30 minutes).[22]

    • Set up the experimental protocol in the instrument software. Define baseline fluorescence reading times (e.g., 10-20 seconds), the point of compound addition, and the post-addition reading time (e.g., 2-3 minutes).[21][22]

    • Place the cell plate and the compound plate into the instrument.

    • Initiate the run. The instrument will measure baseline fluorescence, add the compounds from the compound plate to the cell plate, and then continue to measure the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity (Relative Fluorescence Units, RFU) over time reflects the change in intracellular calcium concentration.

    • Analyze the data by calculating the maximum peak fluorescence or the area under the curve for each well.

    • For antagonist screening, pre-incubate cells with this compound before adding a known agonist and measure the inhibition of the agonist-induced calcium response.

    • Determine IC₅₀ (for inhibitors) or EC₅₀ (for activators) values by plotting the response against the log of the compound concentration.

Data Presentation

The following tables summarize quantitative data on the biological activity of this compound from published studies.

Table 1: Cytotoxic Activity of this compound

Cell Line Assay Type IC₅₀ Value Reference
Hep-2 (Human Laryngeal Carcinoma) MTT 54.47 µg/mL [3][6][7]

| SW480 (Human Colon Cancer) | TCF/β-catenin Luciferase | 5.8 µM |[10] |

Table 2: Pharmacological Activity of this compound and its Congeners on Receptors and Ion Channels

Compound Target Assay Type Activity (IC₅₀) Reference
This compound µ-opioid receptor Binding 2.0 µM [1]
This compound δ-opioid receptor Binding 8.1 µM [1]
This compound κ-opioid receptor Binding 4.3 µM [1]
This compound NMDA receptor Binding 6.24 µM [1]
(-)-Ibogamine (congener) hα3β4 nAChR Ca²⁺ Influx 0.62 µM [6]
(-)-Ibogaine (congener) hα3β4 nAChR Ca²⁺ Influx 0.95 µM [6]

| (±)-18-MC (congener) | hα3β4 nAChR | Ca²⁺ Influx | 1.47 µM |[6] |

Visualizations

Signaling Pathway Diagram

G This compound This compound beta_Catenin_mRNA β-catenin mRNA This compound->beta_Catenin_mRNA Downregulates Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibits beta_Catenin_Protein β-catenin Protein Destruction_Complex->beta_Catenin_Protein Degrades beta_Catenin_mRNA->beta_Catenin_Protein Translates TCF_LEF TCF/LEF beta_Catenin_Protein->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes

Caption: this compound's inhibitory effect on the Wnt signaling pathway.

Experimental Workflow Diagram

G A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate 24-48h (37°C, 5% CO₂) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 3-4h E->F G 7. Add Solubilization Solution (e.g., SDS-HCl) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

References

Troubleshooting & Optimization

Coronaridine-Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating coronaridine-induced cytotoxicity in primary cell cultures. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is an iboga-type indole alkaloid that has been investigated for various pharmacological activities. However, it is known to exhibit cytotoxic effects in various cell types, including primary cells. Its cytotoxicity is primarily mediated through the induction of apoptosis, or programmed cell death.

Q2: How does this compound induce apoptosis?

This compound has been shown to induce apoptosis through multiple signaling pathways. One identified mechanism involves the inhibition of the Wnt signaling pathway by decreasing the mRNA expression of β-catenin.[1] Additionally, evidence suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[2][3]

Q3: Is the cytotoxicity of this compound specific to certain cell types?

This compound has demonstrated cytotoxic effects in both cancerous and normal cell lines, indicating a lack of specificity for tumor cells.[4] Therefore, it is crucial to consider its potential toxicity to healthy primary cells in any experimental design.

Q4: Can I reduce this compound-induced cytotoxicity in my primary cell cultures?

While specific studies on mitigating this compound-induced cytotoxicity are limited, general strategies for inhibiting apoptosis may be effective. These include the use of pan-caspase inhibitors and antioxidants. However, the efficacy of these methods for this compound-induced cytotoxicity in your specific primary cell type must be experimentally validated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed after this compound treatment. This compound is inducing apoptosis in the primary cell culture.- Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your intended application. - Co-treatment with a Pan-Caspase Inhibitor: Consider co-incubating your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis.[5][6] - Co-treatment with an Antioxidant: If oxidative stress is suspected to play a role, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.[7][8]
Inconsistent results in cell viability assays. - Uneven cell seeding. - Inaccurate drug concentration. - Variability in incubation time. - Issues with the viability assay itself. - Ensure a single-cell suspension before seeding. - Prepare fresh dilutions of this compound for each experiment. - Standardize all incubation times precisely. - Follow the detailed experimental protocols provided below and consult the specific troubleshooting sections for each assay. [9][10][11]
Difficulty in distinguishing between apoptosis and necrosis. Both are forms of cell death but have distinct mechanisms and morphological features.Utilize a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][12][13]
Contamination in primary cell cultures. Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes.Follow strict aseptic techniques. Regularly test cultures for mycoplasma. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[4][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's cytotoxic effects.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µg/mL)
Hep-2Human laryngeal carcinoma54.47
3T3Normal mouse embryo fibroblasts89.28
HeLaHuman cervix tumor146.32
B-16Murine skin< 125

Data extracted from Rizo et al. (2013).[4]

Table 2: Apoptotic vs. Necrotic Cell Populations after this compound Treatment

Cell LineThis compound Conc. (µg/mL)% Viable Cells% Apoptotic Cells% Necrotic Cells
3T3 Control9532
31.2570255
62.555405
12540555
Hep-2 Control9622
31.2575205
62.560355
12545505

Data estimated from graphical representations in Rizo et al. (2013).[4]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Primary cells

  • 96-well cell culture plate

  • This compound (and any mitigating agents)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (with or without mitigating agents) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells

  • This compound (and any mitigating agents)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat primary cells as described in the MTT assay protocol.

  • Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Primary cells

  • 96-well cell culture plate

  • This compound (and any mitigating agents)

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Seed and treat primary cells as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release samples.

Visualizations

Signaling Pathways and Experimental Workflows

Coronaridine_Induced_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (Hypothetical) cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_mitigation Potential Mitigation Strategies Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase3 Caspase-3 Caspase-8->Caspase3 This compound This compound Wnt_Signal Wnt Signaling This compound->Wnt_Signal Inhibits Bcl2_Family Bcl-2 Family Proteins This compound->Bcl2_Family Modulates (Hypothesized) beta_Catenin β-catenin mRNA Wnt_Signal->beta_Catenin Regulates Bax Bax/Bak Activation Bcl2_Family->Bax Mito Mitochondrion Bax->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution Z_VAD Z-VAD-FMK (Pan-Caspase Inhibitor) Z_VAD->Caspase3 Inhibits NAC N-acetylcysteine (Antioxidant) NAC->Mito Protects (Hypothesized)

Caption: Proposed signaling pathway of this compound-induced apoptosis and potential mitigation points.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_assay 3. Cytotoxicity/Apoptosis Assays cluster_analysis 4. Data Analysis Start Primary Cell Culture Seed Seed cells in multi-well plates Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treatment Treat with this compound +/- Mitigating Agent Adhere->Treatment Control Include untreated and vehicle controls Incubate Incubate for desired time period Treatment->Incubate Control->Incubate MTT MTT Assay (Viability) Incubate->MTT Annexin Annexin V/PI Staining (Apoptosis/Necrosis) Incubate->Annexin LDH LDH Assay (Cytotoxicity) Incubate->LDH Readout Measure Absorbance/ Fluorescence MTT->Readout Annexin->Readout LDH->Readout Calculate Calculate % Viability/ Apoptosis/Cytotoxicity Readout->Calculate End Interpret Results Calculate->End

Caption: General experimental workflow for assessing this compound-induced cytotoxicity and mitigation.

Troubleshooting_Logic Start High Cell Death Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Optimize Perform dose-response experiment Check_Conc->Optimize No Check_Apoptosis Is apoptosis the primary mechanism of cell death? Check_Conc->Check_Apoptosis Yes Optimize->Check_Conc Annexin_Assay Perform Annexin V/PI assay Check_Apoptosis->Annexin_Assay Mitigate Consider mitigation strategies Annexin_Assay->Mitigate Apoptosis confirmed Caspase_Inhibitor Co-treat with Z-VAD-FMK Mitigate->Caspase_Inhibitor Antioxidant Co-treat with N-acetylcysteine Mitigate->Antioxidant Validate Validate effectiveness of mitigation strategy Caspase_Inhibitor->Validate Antioxidant->Validate

Caption: A logical troubleshooting workflow for addressing high cell death in this compound experiments.

References

Technical Support Center: Oral Bioavailability of 18-Methoxycoronaridine (18-MC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of 18-methoxycoronaridine (18-MC).

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of the oral bioavailability of 18-MC in humans?

A1: Preclinical studies in rats have demonstrated that 18-MC is orally active and effective in reducing self-administration of various substances of abuse.[1][2] A Phase 1 clinical trial evaluating the safety, tolerability, and pharmacokinetics of orally administered 18-MC in healthy volunteers has been completed, with topline results anticipated in early 2022.[3][4][5] However, specific quantitative data on the oral bioavailability of 18-MC in humans from this trial are not yet publicly available.

Q2: What are the primary challenges affecting the oral bioavailability of 18-MC?

A2: The primary challenge is extensive first-pass metabolism in the liver. In vitro studies using human liver microsomes have shown that 18-MC is predominantly metabolized by the polymorphic cytochrome P450 enzyme CYP2C19.[6] This enzyme mediates the O-demethylation of 18-MC to its major metabolite, 18-hydroxythis compound (18-HC).[6] The genetic variability of CYP2C19 can lead to significant inter-individual differences in metabolism, potentially affecting the systemic exposure to 18-MC after oral administration.[7][8]

Q3: What is the principal mechanism of action of 18-MC relevant to its therapeutic effects?

A3: 18-MC acts as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs).[9] These receptors are highly expressed in the medial habenula and the interpeduncular nucleus, forming a key part of the habenulo-interpeduncular pathway which is involved in modulating dopamine release in the brain's reward circuitry.[10] By blocking these receptors, 18-MC is thought to attenuate the reinforcing effects of addictive substances.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations of 18-MC Following Oral Dosing

Possible Cause:

  • Genetic Polymorphisms in CYP2C19: The primary enzyme responsible for 18-MC metabolism, CYP2C19, is highly polymorphic in the human population.[7][8] Individuals can be classified as poor, intermediate, normal, rapid, or ultrarapid metabolizers, which can significantly impact the extent of first-pass metabolism and, consequently, the oral bioavailability of 18-MC.[11][12][13]

Troubleshooting/Experimental Suggestions:

  • CYP2C19 Genotyping: Genotype your study subjects for CYP2C19 polymorphisms to correlate with pharmacokinetic data.

  • In Vitro Metabolism Studies: Conduct in vitro metabolism studies using human liver microsomes from donors with different CYP2C19 genotypes to quantify the impact on 18-MC metabolism.

  • Population Pharmacokinetic (PK) Modeling: Develop a population PK model that incorporates CYP2C19 genotype as a covariate to better predict 18-MC exposure.

Issue 2: Low and Variable Oral Bioavailability in Preclinical Models

Possible Causes:

  • Poor Aqueous Solubility: While specific data for 18-MC is limited, many small molecules in drug development exhibit poor aqueous solubility, which can limit their dissolution and absorption in the gastrointestinal tract.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would pump it back into the intestinal lumen, reducing net absorption.

  • Extensive First-Pass Metabolism: As established, metabolism by CYP enzymes in the gut wall and liver significantly reduces the amount of unchanged drug reaching systemic circulation.

Troubleshooting/Experimental Suggestions:

  • Solubility Assessment: Determine the aqueous solubility of 18-MC at different pH values relevant to the gastrointestinal tract.

  • Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to assess the intestinal permeability of 18-MC and determine if it is a substrate for efflux transporters.[14][15][16][17][18]

  • Formulation Strategies: Explore various formulation strategies to enhance solubility and/or bypass first-pass metabolism.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential substrates of efflux transporters.[14][15][16][17][18]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: The test compound (18-MC) is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured over time.

  • Sample Analysis: Samples from the donor and receiver compartments are collected at various time points and the concentration of 18-MC is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters.

Quantitative Data Summary

As specific quantitative oral bioavailability data for 18-MC in humans is not yet publicly available, the following table summarizes the known metabolic parameters from in vitro studies.

ParameterValueSpecies/SystemReference
Primary Metabolizing Enzyme CYP2C19Human Liver Microsomes[6]
Major Metabolite 18-Hydroxythis compound (18-HC)Human Liver Microsomes[6]
Km (18-MC O-demethylation) 2.81 - 7.9 µMHuman Liver Microsomes[6]
Vmax (18-MC O-demethylation) 0.045 - 0.29 nmol/mg/minHuman Liver Microsomes[6]
Km (cDNA-expressed CYP2C19) 1.34 µMRecombinant Human CYP2C19[6]
Vmax (cDNA-expressed CYP2C19) 0.21 nmol/mg/minRecombinant Human CYP2C19[6]

Visualizations

Signaling Pathway of 18-Methoxythis compound

18-MC_Signaling_Pathway cluster_Habenula Medial Habenula cluster_IPN Interpeduncular Nucleus cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) nAChR α3β4 Nicotinic Acetylcholine Receptor IPN_Neuron IPN Neuron nAChR->IPN_Neuron excites ACh Acetylcholine ACh->nAChR activates DA_Neuron Dopaminergic Neuron IPN_Neuron->DA_Neuron modulates DA_Release Dopamine Release (Reward) DA_Neuron->DA_Release promotes 18MC 18-Methoxythis compound 18MC->nAChR antagonizes Drugs_of_Abuse Drugs of Abuse Drugs_of_Abuse->ACh stimulate release

Caption: Signaling pathway of 18-MC in the brain's reward circuitry.

Experimental Workflow for Assessing Oral Bioavailability Challenges

Oral_Bioavailability_Workflow Start 18-MC Candidate Solubility Aqueous Solubility Assessment (pH range) Start->Solubility Permeability Caco-2 Permeability Assay (Papp, Efflux Ratio) Start->Permeability Metabolism In Vitro Metabolism (Human Liver Microsomes, CYP2C19 Genotypes) Start->Metabolism Formulation Formulation Development (e.g., Lipid-based, Nanoparticles) Solubility->Formulation Permeability->Formulation Metabolism->Formulation Preclinical_PK Preclinical Pharmacokinetics (e.g., Rat model, Oral Dosing) Formulation->Preclinical_PK Clinical_PK Clinical Pharmacokinetics (Human Phase 1) Preclinical_PK->Clinical_PK Analysis Data Analysis and Bioavailability Calculation Clinical_PK->Analysis

Caption: Experimental workflow to evaluate and address oral bioavailability challenges.

Logical Relationship of Factors Affecting 18-MC Oral Bioavailability

Bioavailability_Factors cluster_GI_Tract Gastrointestinal Tract cluster_Liver Liver Oral_Dose Oral Administration of 18-MC Dissolution Dissolution Oral_Dose->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Gut_Metabolism Gut Wall Metabolism (CYP Enzymes) Absorption->Gut_Metabolism First_Pass First-Pass Metabolism (CYP2C19) Absorption->First_Pass Portal Vein Gut_Metabolism->First_Pass Portal Vein Systemic_Circulation Systemic Circulation (Bioavailable 18-MC) First_Pass->Systemic_Circulation Solubility_Node Poor Solubility Solubility_Node->Dissolution Efflux_Node Efflux Transporters Efflux_Node->Absorption CYP2C19_Node CYP2C19 Polymorphism CYP2C19_Node->First_Pass

Caption: Factors influencing the oral bioavailability of 18-MC.

References

Technical Support Center: Mitigating Off-Target Effects of Coronaridine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with coronaridine derivatives in preclinical models. The focus is on strategies to identify and minimize off-target effects, ensuring more accurate and translatable research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for this compound and its derivatives?

A1: this compound and its derivatives are known to interact with a range of molecular targets beyond their intended primary targets. The most well-documented off-targets include various subtypes of nicotinic acetylcholine receptors (nAChRs), voltage-gated calcium channels, and opioid receptors. For instance, while some derivatives are designed for high affinity at α3β4 nAChRs, they can also exhibit activity at α4β2, α7, and α9α10 nAChR subtypes.[1][2] Additionally, interactions with the Wnt signaling pathway have been reported for this compound itself.[3][4][5]

Q2: How can we computationally predict potential off-targets for our novel this compound derivative?

A2: In silico methods are a cost-effective initial step to predict potential off-target interactions. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and affinity fingerprinting can be employed. These methods compare the chemical structure of your derivative against databases of known ligands and their targets to identify potential unintended binding partners. This computational screening can help prioritize which experimental assays to conduct.

Q3: Our this compound derivative shows the desired in vitro efficacy but causes tremors in our animal model. What could be the cause and how can we address this?

A3: Tremors are a known side effect associated with some iboga alkaloids, including ibogaine. This effect is often linked to off-target interactions within the central nervous system. The derivative 18-methoxythis compound (18-MC) was specifically developed to reduce such adverse effects and has shown a lack of tremorigenic properties in rats.[1][6] Consider performing a broader secondary pharmacology screen to identify the responsible off-target. Structure-activity relationship (SAR) studies, focusing on modifications that reduce this specific side effect while retaining on-target potency, could guide the synthesis of improved derivatives.

Q4: We are observing unexpected cytotoxicity in our cell-based assays. How can we determine if this is an off-target effect?

A4: First, confirm the cytotoxicity is not due to non-specific effects by testing in multiple cell lines, including those that do not express the intended target. If the toxicity persists, it is likely an off-target effect. This compound has shown cytotoxic activity in some cancer cell lines, such as human laryngeal epithelial carcinoma (Hep-2) cells, with an IC50 of 54.47 μg/mL.[7] A broad off-target screening panel, including assays for common cytotoxicity pathways, can help identify the molecular mechanism. Additionally, consider performing gene expression profiling to see which pathways are perturbed by your compound.

Troubleshooting Guides

Problem 1: Inconsistent results in binding affinity assays.
  • Possible Cause 1: Ligand degradation.

    • Troubleshooting Step: Assess the stability of your this compound derivative in the assay buffer and under the experimental conditions. Use HPLC or LC-MS to check for degradation products. Store the compound under appropriate conditions (e.g., protected from light, at the recommended temperature).

  • Possible Cause 2: Issues with radioligand.

    • Troubleshooting Step: Verify the specific activity and purity of the radioligand. Ensure you are using a concentration appropriate for the receptor density in your preparation. Perform saturation binding experiments to determine the Kd and Bmax of the radioligand for your system.

  • Possible Cause 3: Variability in tissue/cell preparation.

    • Troubleshooting Step: Standardize the protocol for membrane preparation or cell culture. Ensure consistent protein concentrations across assays. For tissue preparations, use tissue from the same region and from animals of the same age and strain.

Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
  • Possible Cause 1: Poor pharmacokinetic properties.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your derivative. Poor bioavailability or rapid metabolism can lead to insufficient target engagement in vivo.

  • Possible Cause 2: Off-target effects masking in vivo efficacy.

    • Troubleshooting Step: An off-target effect in vivo could counteract the therapeutic effect of on-target engagement. Re-evaluate the in vivo phenotype in detail and consider whether it could be explained by known off-target activities. Use knockout animal models for the intended target to confirm that the observed efficacy is indeed target-mediated.

  • Possible Cause 3: Species differences in target or off-target pharmacology.

    • Troubleshooting Step: Compare the amino acid sequence of the target and known off-targets between the species used for in vitro assays (e.g., human) and your in vivo model (e.g., rodent). Significant differences could alter binding affinities. If possible, repeat key in vitro assays using recombinant receptors from the preclinical species.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50, µM) of this compound Derivatives at Nicotinic Acetylcholine Receptor Subtypes.

Compoundhα4β2 nAChRhα7 nAChRhα3β4 nAChR
(±)-18-methoxythis compound1.311Data Not Available
(+)-catharanthine4.86Data Not Available
(±)-18-methylaminothis compound1343Data Not Available
(±)-18-hydroxythis compound1420Data Not Available

Data from Ca2+ influx assays.[2]

Table 2: Binding Affinities (Ki, µM) of 18-MC for Various Receptors.

ReceptorBinding Affinity (Ki, µM)
α3β4 nAChRPrimary Target
μ-opioid receptorModest Affinity
κ-opioid receptorModest Affinity
NMDA receptorNo Affinity
Serotonin transporterNo Affinity

Data compiled from various binding assays.[8]

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening using Radioligand Binding Assays
  • Objective: To determine the binding affinity of a this compound derivative to a panel of known off-targets.

  • Materials:

    • Test this compound derivative

    • Membrane preparations from cells expressing the target receptors (e.g., opioid, nicotinic, etc.)

    • Specific radioligands for each target receptor

    • Assay buffer (specific to each receptor)

    • 96-well plates

    • Scintillation counter and scintillation fluid

  • Methodology:

    • Prepare serial dilutions of the this compound derivative.

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test derivative.

    • Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 of the test derivative by non-linear regression analysis of the competition binding data.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Assessment of Functional Activity at nAChRs using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Objective: To measure the functional inhibition of nAChR subtypes by a this compound derivative.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA for the desired nAChR subunits (e.g., α9 and α10)

    • Acetylcholine (ACh)

    • Test this compound derivative

    • TEVC setup (amplifier, electrodes, perfusion system)

    • Recording solution (e.g., ND96)

  • Methodology:

    • Inject Xenopus oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with the recording solution.

    • Apply a pulse of ACh to elicit an inward current mediated by the nAChRs.

    • After a washout period, co-apply the ACh with the test this compound derivative at various concentrations.

    • Measure the peak current response in the presence of the derivative and compare it to the control response.

    • Generate a concentration-response curve to determine the IC50 for the inhibitory effect of the derivative.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro Off-Target Profiling cluster_2 In Vivo Assessment in_silico Computational Off-Target Prediction (QSAR, Docking) primary_assay Primary Target Binding & Functional Assays in_silico->primary_assay secondary_screen Broad Secondary Pharmacology Screen (e.g., CEREP Panel) primary_assay->secondary_screen Lead Compound functional_assays Functional Off-Target Assays (e.g., Electrophysiology, Ca2+ Flux) secondary_screen->functional_assays pk_pd Pharmacokinetics & Pharmacodynamics functional_assays->pk_pd Optimized Candidate animal_model Disease-Relevant Animal Model pk_pd->animal_model toxicity Toxicology Studies (e.g., Rodent Models) animal_model->toxicity

Caption: General workflow for identifying and mitigating off-target effects.

Wnt_Signaling_Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled Fzd->Dvl LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin promotes degradation TCF TCF/LEF BetaCatenin->TCF activates TargetGenes Target Gene Expression TCF->TargetGenes This compound This compound mRNA β-catenin mRNA This compound->mRNA decreases expression mRNA->BetaCatenin translates to

Caption: this compound's inhibitory effect on the Wnt signaling pathway.

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR α α β β α Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens ACh Acetylcholine (ACh) (Agonist) ACh->nAChR:f0 Binds Coronaridine_Deriv This compound Derivative (Antagonist) Coronaridine_Deriv->nAChR:f2 Binds & Blocks Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Antagonistic action of this compound derivatives at nAChRs.

References

Best practices for storing and handling coronaridine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling coronaridine in a laboratory setting. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

For long-term stability, this compound should be stored as a crystalline powder at 2-8°C under an inert atmosphere.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]

Q2: How should I handle this compound powder upon receiving it?

Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[3] If the powder has adhered to the cap during transportation, gently shake the vial to ensure all the compound is at the bottom before opening.[3] When handling the powder, especially for tasks like reconstitution or weighing, it is best practice to work in a controlled environment such as a chemical fume hood or a biological safety cabinet to avoid inhalation of dust.[4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[4]

Q3: In which solvents is this compound soluble?

This compound, a monoterpenoid indole alkaloid, has good solubility in several organic solvents.[1] It is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1][3] Methanol has also been shown to be an effective solvent for extracting this compound from plant materials.[5] It has limited solubility in water.[1]

Q4: My this compound solution appears to have precipitated after storage. What should I do?

Precipitation can occur if the solution was stored at a lower temperature than the solvent's freezing point or if the concentration exceeds its solubility at that temperature. Gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent this in the future, consider storing at a recommended temperature and ensuring the concentration is within the solubility limit for the chosen solvent and storage conditions.

Q5: Are there any known stability issues I should be aware of?

This compound is generally stable under the recommended storage conditions. However, exposure to light and extreme temperatures should be avoided. For stock solutions, it is recommended to prepare aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure this compound is stored at 2-8°C for solids and -20°C or -80°C for solutions, protected from light.[1][2] Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles.
Inaccurate concentration of stock solution.Verify the correct molecular weight (338.4 g/mol ) was used for calculations.[1] Re-measure the concentration using a validated analytical method like UV-Vis spectroscopy (significant absorption in the 280 nm region) or LC-MS.[1]
Difficulty dissolving this compound Use of an inappropriate solvent.This compound has limited aqueous solubility.[1] Use organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[1][3]
The concentration is too high for the chosen solvent.Try to dissolve a smaller amount of this compound or increase the volume of the solvent. Gentle warming and sonication can aid in dissolution.
Contamination of samples Improper handling of the compound.Always use clean spatulas and glassware. Handle the powdered form in a controlled environment like a chemical fume hood to prevent cross-contamination.[4]

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterDetailsReference
Physical State Crystalline powder[1]
Molecular Weight 338.4 g/mol [1]
Solubility Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.[1][3]
Storage (Solid) 2-8°C under inert atmosphere for extended periods.[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light).[2]
UV Absorption Significant absorption in the 280 nm region.[1]

Experimental Protocols

General Workflow for Handling and Preparing this compound for Experiments

G cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage Store solid at 2-8°C Store solutions at -20°C or -80°C equilibration Equilibrate vial to room temperature storage->equilibration weighing Weigh powder in a controlled environment equilibration->weighing dissolving Dissolve in appropriate organic solvent weighing->dissolving dilution Prepare working dilutions dissolving->dilution experiment Introduce to experimental system dilution->experiment

Caption: General laboratory workflow for this compound.

Methodology for Extraction of this compound from Plant Material

This protocol provides a general overview for the extraction of this compound from plant sources, such as Tabernaemontana species.

  • Sample Preparation: The root bark of the plant is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol has been identified as an efficient solvent for this purpose.[5] The extraction can be performed at room temperature with agitation for a specified period.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the dissolved alkaloids, is then concentrated under reduced pressure to yield a crude extract.

  • Further Purification (Optional): The crude extract can be further purified using chromatographic techniques, such as column chromatography, to isolate this compound from other alkaloids and plant constituents.

Wnt Signaling Pathway Inhibition Assay

This compound has been shown to inhibit the Wnt signaling pathway by reducing β-catenin expression.[2] A general protocol to assess this activity is outlined below.

  • Cell Culture: Culture Wnt-dependent cancer cell lines (e.g., SW480, HCT116) in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 24 hours).[2]

  • Western Blot Analysis: After treatment, lyse the cells and collect the protein extracts. Perform Western blot analysis to determine the expression levels of β-catenin. A decrease in β-catenin levels in treated cells compared to untreated controls would indicate inhibition of the Wnt signaling pathway.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or XTT assay) to determine the cytotoxic effects of this compound on the cell lines and calculate IC50 values.[2]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK3β Dishevelled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to This compound This compound This compound->BetaCatenin decreases expression GeneTranscription Gene Transcription Nucleus->GeneTranscription activates

Caption: this compound's effect on the Wnt signaling pathway.

References

Technical Support Center: Enhancing Target Selectivity of Novel Coronaridine Congeners

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with novel coronaridine congeners. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound and its congeners?

This compound and its analogs exhibit complex pharmacology, interacting with multiple neurotransmitter systems.[1] Key targets include opioid receptors (kappa and mu), the serotonin transporter (SERT), and nicotinic acetylcholine receptors (α3β4).[1] Some congeners also show activity at NMDA receptors and sigma receptors. The substitution pattern on the this compound scaffold significantly influences the affinity and selectivity for these targets.

Q2: How can the selectivity of a novel this compound congener be initially assessed?

A common starting point is to perform radioligand binding assays against a panel of known targets for iboga alkaloids. This typically includes kappa, mu, and delta-opioid receptors, SERT, and various nicotinic acetylcholine receptor subtypes. Functional assays, such as GTPγS binding or calcium mobilization assays, can then be used to determine whether the compound acts as an agonist, antagonist, or modulator at the identified targets.

Q3: What are the known challenges in the chemical synthesis of this compound derivatives?

The synthesis of this compound congeners can be challenging due to the complex, rigid, and polycyclic structure of the iboga alkaloid core.[2] Key difficulties include controlling stereochemistry at multiple chiral centers, late-stage functionalization of the indole ring, and achieving scalable and efficient total synthesis.[2][3] However, recent advancements in synthetic methodologies, such as those utilizing pyridine as a starting material, are making the synthesis of ibogaine and its analogs more accessible.[4]

Troubleshooting Guides

Radioligand Binding Assays

Issue: High non-specific binding of a novel this compound congener.

  • Possible Cause: The lipophilic nature of the iboga alkaloid scaffold can lead to non-specific binding to cell membranes, filter mats, and assay plates.

  • Troubleshooting Steps:

    • Optimize Assay Buffer: Include a detergent like 0.1% bovine serum albumin (BSA) or 0.01% Triton X-100 to reduce non-specific binding.

    • Adjust Radioligand Concentration: Use the lowest possible concentration of radioligand that still provides a sufficient signal-to-noise ratio.

    • Pre-soak Filter Mats: Pre-soaking filter mats in a solution of 0.5% polyethylenimine (PEI) can help to reduce non-specific binding of positively charged ligands.

    • Test Different Filter Types: Some ligands may show lower non-specific binding with glass fiber filters compared to polyethylene filters, or vice versa.

Issue: Inconsistent Ki values for a this compound analog across experiments.

  • Possible Cause: The compound may be unstable in the assay buffer, or the assay may not be reaching equilibrium. High-affinity ligands, in particular, may require longer incubation times to reach equilibrium.[5][6]

  • Troubleshooting Steps:

    • Assess Compound Stability: Use HPLC or LC-MS to check the stability of your congener in the assay buffer over the time course of the experiment.

    • Determine Equilibrium Time: Conduct a time-course experiment to ensure that the binding of the radioligand has reached a plateau before adding your competitor compound.

    • Ensure Proper Mixing: Vortex all solutions thoroughly before and during the assay to ensure homogeneity.

    • Control for Temperature: Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect binding affinity.[7]

Cell-Based Functional Assays

Issue: Low or no response in a kappa-opioid receptor (KOR) activation assay (e.g., GTPγS or BRET).

  • Possible Cause: The novel congener may be an antagonist or a very weak partial agonist at the KOR. Alternatively, the compound may not be cell-permeable or could be cytotoxic at the tested concentrations.

  • Troubleshooting Steps:

    • Perform an Antagonist Assay: Test the ability of your compound to inhibit the response of a known KOR agonist (e.g., U-50488).

    • Assess Cell Viability: Conduct a cell viability assay (e.g., MTT or ATP assay) in parallel to ensure that the lack of response is not due to cytotoxicity.

    • Check for Cell Permeability: If using an intracellular assay, consider the lipophilicity and potential for your compound to cross the cell membrane. Assays measuring downstream signaling events (e.g., cAMP inhibition) can sometimes be more robust for less permeable compounds.

    • Confirm Receptor Expression: Ensure that the cell line used expresses a sufficient level of the target receptor.

Issue: High background signal in a serotonin transporter (SERT) uptake assay.

  • Possible Cause: The fluorescent or radiolabeled substrate for SERT may be entering the cells through other transporters or by passive diffusion. Some this compound analogs might also have inherent fluorescent properties.

  • Troubleshooting Steps:

    • Use a Specific SERT Inhibitor: Include a known SERT inhibitor (e.g., fluoxetine) as a control to determine the proportion of uptake that is SERT-mediated.

    • Optimize Substrate Concentration: Use the lowest concentration of the labeled substrate that gives a reliable signal to minimize non-specific uptake.

    • Check for Autofluorescence: If using a fluorescent substrate, test the autofluorescence of your this compound congener at the excitation and emission wavelengths used in the assay.

    • Reduce Incubation Time: Shorter incubation times can help to minimize non-specific uptake and reduce the impact of any potential cytotoxicity.

In Vivo Behavioral Assays (Rodent Models of Addiction)

Issue: A this compound congener with good in vitro selectivity shows unexpected off-target effects in vivo (e.g., tremors, sedation).

  • Possible Cause: The compound may have metabolites with different target profiles, or it may interact with other CNS targets not included in the initial screening panel. The complex polypharmacology of iboga alkaloids can lead to unforeseen behavioral effects.[5]

  • Troubleshooting Steps:

    • Conduct a Broader Off-Target Screen: Test the compound against a wider panel of receptors and ion channels, particularly those known to be affected by other psychoactive compounds.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Analyze plasma and brain concentrations of the parent compound and any major metabolites to understand their exposure levels and correlate them with the observed behavioral effects.

    • Dose-Response Studies: Carefully evaluate a range of doses to identify a potential therapeutic window where the desired effects are observed without significant side effects.

    • Use of Antagonist Co-administration: If an off-target effect is suspected to be mediated by a specific receptor, co-administration of a selective antagonist for that receptor can help to confirm this.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki, nM) of Hypothetical this compound Congeners

CompoundKORMORSERTα3β4 nAChR
This compound502501501000
Congener A15500300>10,000
Congener B20080120500
Congener C7530025800

Table 2: In Vitro Functional Activity (EC50/IC50, nM) of Hypothetical this compound Congeners

CompoundKOR (GTPγS)SERT (Uptake)α3β4 nAChR (Ca2+)
This compound150 (Agonist)250 (Inhibitor)2000 (Antagonist)
Congener A45 (Agonist)800 (Inhibitor)>10,000 (Inactive)
Congener B>10,000 (Inactive)200 (Inhibitor)900 (Antagonist)
Congener C200 (Agonist)50 (Inhibitor)1500 (Antagonist)

Experimental Protocols

Radioligand Competition Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, 50 µL of varying concentrations of the this compound congener (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding), and 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a filter mat (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the this compound congener and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay
  • Cell Culture: Plate cells stably expressing SERT (e.g., HEK293-SERT) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of the this compound congener or a control vehicle for 15-30 minutes at 37°C.

  • Uptake Initiation: Add a solution containing a labeled substrate for SERT (e.g., [3H]5-HT or a fluorescent substrate) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for substrate uptake.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold KRH buffer to remove the extracellular substrate and terminate the uptake.

  • Detection: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for [3H]5-HT) or a fluorescence plate reader.

  • Data Analysis: Determine the percentage of inhibition of SERT uptake for each concentration of the this compound congener. Plot the percentage of inhibition as a function of the log concentration of the congener and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

Signaling_Pathway cluster_0 This compound Congener cluster_1 Primary Targets cluster_2 Downstream Effects Congener This compound Congener KOR Kappa Opioid Receptor (KOR) Congener->KOR Agonism SERT Serotonin Transporter (SERT) Congener->SERT Inhibition nAChR Nicotinic ACh Receptor (α3β4) Congener->nAChR Antagonism Analgesia Analgesia KOR->Analgesia Anti_addictive Anti-addictive Properties KOR->Anti_addictive SERT->Anti_addictive Mood_Modulation Mood Modulation SERT->Mood_Modulation nAChR->Anti_addictive

Caption: Interaction of a this compound congener with its primary molecular targets.

Experimental_Workflow start Novel this compound Congener Synthesis binding_assay In Vitro Radioligand Binding Assays (KOR, MOR, SERT, nAChR) start->binding_assay functional_assay In Vitro Functional Assays (GTPγS, Uptake, Ca2+ Flux) binding_assay->functional_assay selectivity_assessment Assess Target Selectivity Profile functional_assay->selectivity_assessment in_vivo_studies In Vivo Behavioral Models (e.g., Self-Administration) selectivity_assessment->in_vivo_studies High Selectivity lead_optimization Lead Optimization selectivity_assessment->lead_optimization Low Selectivity pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo_studies->pk_pd pk_pd->lead_optimization

Caption: A typical experimental workflow for assessing the target selectivity.

Troubleshooting_Logic start Unexpected In Vivo Side Effect Observed q1 Was a broad off-target screen performed? start->q1 a1_yes Analyze Metabolite Profile (PK/PD) q1->a1_yes Yes a1_no Perform Broad Off-Target Screen q1->a1_no No q2 Are active metabolites present? a1_yes->q2 a1_no->q1 a2_yes Characterize Pharmacology of Metabolites q2->a2_yes Yes a2_no Consider Receptor Antagonist Co-administration q2->a2_no No end Identify Source of Off-Target Effect a2_yes->end a2_no->end

References

Refining purification protocols for coronaridine from crude plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of coronaridine from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: Which plant species are common sources of this compound?

A1: this compound is a monoterpenoid indole alkaloid found in several species of the Apocynaceae family. Commonly researched sources include Tabernaemontana divaricata, Catharanthus roseus, Tabernaemontana alba, and Tabernaemontana arborea.[1][2]

Q2: What are the typical solvents used for the initial extraction of this compound?

A2: Methanol has been shown to be a highly effective solvent for extracting this compound and related alkaloids from plant material.[2][3] Ethanol is also used, particularly for preparing extracts for pharmacological studies.[4] Other solvents mentioned in the literature include chloroform and supercritical CO2.[5]

Q3: What are the key purification steps after the initial crude extraction?

A3: A common workflow involves an acid-base liquid-liquid extraction to separate alkaloids from non-basic compounds. This is typically followed by chromatographic techniques such as column chromatography over silica gel or solid-phase extraction (SPE) to isolate and purify this compound.[4][6]

Q4: How can I identify and quantify this compound in my samples?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS, LC-MS/MS) is a standard method for the identification and quantification of this compound.[1] Gas chromatography-mass spectrometry (GC/MS) can also be used.[2] For stereospecific identification, liquid chromatography-circular dichroism (LC-CD) can confirm the presence of the natural (-)-coronaridine enantiomer.[1]

Q5: What is the solubility of this compound?

A5: this compound is a crystalline powder with good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. It has limited solubility in water.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract 1. Suboptimal plant material (species, age, growing conditions).2. Inefficient extraction solvent or procedure.1. Use young plants of Catharanthus roseus (3-4 weeks after sowing) as this compound content can be higher.[1]2. Cultivating C. roseus at 35°C has been shown to increase this compound accumulation over tenfold compared to 25°C.[1]3. Ensure complete extraction by using a suitable solvent like methanol and an adequate extraction time.[2]
Low Purity of this compound after Initial Purification 1. Presence of structurally similar alkaloids that co-elute.2. Incomplete separation during liquid-liquid extraction.1. Optimize the mobile phase gradient in your column chromatography to improve the resolution between this compound and other alkaloids.2. Consider using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) for a more selective purification.[1]3. Ensure the pH is accurately adjusted during the acid-base extraction to maximize the partitioning of this compound into the organic phase.
Presence of Unexpected Compounds in the Final Product 1. Acid-catalyzed rearrangement of other iboga alkaloids into this compound during extraction.1. Use milder extraction conditions and avoid strong acids if possible. Monitor the chemical profile of your extract at different stages to track any changes.
This compound Degradation during Storage 1. Improper storage conditions.1. Store purified this compound as a crystalline powder at 2-8°C under an inert atmosphere for long-term stability.[5]
Difficulty in Achieving High Purity by Column Chromatography 1. Inappropriate stationary or mobile phase.2. Column overloading.1. For silica gel chromatography, a gradient elution with chloroform and acetone (e.g., from 1:0 to 1:1 v/v) can be effective.[6]2. Ensure the amount of crude extract loaded onto the column does not exceed its binding capacity.

Quantitative Data Summary

Table 1: this compound Content in Catharanthus roseus under Different Growth Conditions

Growth TemperaturePlant AgeThis compound Content (µg/g Fresh Weight)Reference
25°C4 weeks30[1]
35°C4 weeks320[1]
35°C3 weeks580[1]

Table 2: Analytical Parameters for this compound Analysis by LC-MS

ParameterValueReference
Column Waters Acquity UPLC® BEH C18 (2.1×100 mm, 1.7 µm)[1]
Mobile Phase A 10 mM ammonium acetate/0.1% acetic acid/water[1]
Mobile Phase B Methanol[1]
Flow Rate 1 ml/min[1]
Column Temperature 40°C[1]
Gradient 0–30 min from 60% to 95% B, 30–40 min at 95% B, 40–40.1 min from 95% to 60% B, 40.1–50 min at 60% B[1]

Experimental Protocols

Protocol 1: Extraction and Fractionation of Alkaloids from Tabernaemontana divaricata

This protocol is adapted from a study on the isolation of alkaloids from T. divaricata.[6]

  • Extraction:

    • Powder the air-dried branches and leaves of T. divaricata.

    • Extract the powdered plant material with methanol (3 x 96 hours) at room temperature.

    • Filter the extract and concentrate it under reduced pressure.

  • Acid-Base Liquid-Liquid Extraction:

    • Partition the concentrated extract between a 0.5% HCl solution and ethyl acetate.

    • Collect the acidic aqueous layer and adjust the pH to 8-9 with a 15% ammonia solution.

    • Extract the basified aqueous layer with ethyl acetate to obtain the crude alkaloid extract.

  • Initial Purification by Column Chromatography:

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-acetone (from 1:0 to 1:1, v/v) to yield several fractions.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is based on a method used for the analysis of this compound in Catharanthus roseus.[1]

  • Sample Preparation:

    • Mix 200 µl of the methanol extract with 3,800 µl of mobile phase A (10 mM ammonium acetate, 0.1% acetic acid in water).

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB 3 ml (60 mg) extraction cartridge.

    • Condition the cartridge with 2 ml of methanol, followed by 1 ml of water, and then 2 ml of mobile phase A.

  • Sample Loading and Washing:

    • Load the 4 ml sample onto the conditioned cartridge.

    • Wash the cartridge with 3 ml of 70% methanol in water.

  • Elution:

    • Elute the this compound with 1.5 ml of 100% methanol.

    • Dry the eluate under reduced pressure at 45°C.

Visualizations

experimental_workflow plant_material Powdered Plant Material (e.g., T. divaricata) extraction Methanol Extraction plant_material->extraction Solvent crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography spe Solid-Phase Extraction (SPE) crude_alkaloids->spe fractions Fractions Containing This compound column_chromatography->fractions spe->fractions hplc_analysis LC-MS / LC-MS/MS Analysis fractions->hplc_analysis Purity Check pure_this compound Pure this compound hplc_analysis->pure_this compound Purified Product

Caption: General experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low this compound Yield? check_plant Check Plant Source and Growth Conditions start->check_plant Yes low_purity Low Purity? start->low_purity No optimize_extraction Optimize Extraction Protocol check_plant->optimize_extraction optimize_extraction->low_purity optimize_chromatography Optimize Chromatography (Gradient, Stationary Phase) low_purity->optimize_chromatography Yes final_product High Purity this compound low_purity->final_product No consider_spe Consider Solid-Phase Extraction (SPE) optimize_chromatography->consider_spe consider_spe->final_product

Caption: A logical troubleshooting guide for common issues in this compound purification.

References

Technical Support Center: Optimizing Flow Catalysis for Coronaridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of coronaridine synthesis via flow catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the flow synthesis of (+)-coronaridine?

A1: The most commonly cited precursor for the semi-synthesis of (+)-coronaridine in a flow system is (+)-catharanthine, a readily available iboga alkaloid.[1][2][3]

Q2: What type of catalysis is typically employed for this transformation in a flow reactor?

A2: Visible light photoredox catalysis is the primary method used for the conversion of (+)-catharanthine to (+)-coronaridine in a continuous flow setup.[1][2][3] This technique allows for mild and selective reactions.

Q3: What is the reported yield for the flow synthesis of (+)-coronaridine?

A3: A reported overall yield for the semi-synthesis of (+)-coronaridine from (+)-catharanthine using a photoredox flow process is 46%.[1][2]

Q4: What are the key advantages of using a flow chemistry approach for this compound synthesis compared to traditional batch methods?

A4: Flow chemistry offers several advantages, including:

  • Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions.

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved reproducibility and optimization.

  • Increased Efficiency: Continuous processing can lead to higher throughput and space-time yields compared to batch reactions.

  • Scalability: Scaling up production is often more straightforward in flow systems by either running the system for longer or by using larger reactors.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inadequate Light Source/Intensity: The photocatalyst is not being sufficiently excited.- Ensure the wavelength of your light source is appropriate for the chosen photocatalyst (e.g., blue LEDs for many iridium-based catalysts).- Increase the light intensity or use a more powerful lamp. Check for obstructions between the light source and the reactor.
Catalyst Inactivity: The photocatalyst may have degraded or is not suitable.- Use fresh photocatalyst.- Ensure the catalyst is fully dissolved in the solvent before pumping it into the reactor.- Consider screening alternative photocatalysts with appropriate redox potentials for the desired transformation.
Incorrect Residence Time: The reaction mixture is not spending enough time in the irradiated zone of the reactor.- Decrease the flow rate to increase the residence time. Calculate the required residence time based on the reactor volume and flow rate.
Presence of Quenchers: Oxygen or other impurities in the reagents or solvent can quench the excited state of the photocatalyst.- Degas all solvents and reagent solutions thoroughly before use (e.g., by sparging with nitrogen or argon).- Use high-purity, anhydrous solvents and reagents.
Formation of Multiple Byproducts Over-irradiation or Incorrect Residence Time: The desired product may be degrading under the reaction conditions, or side reactions are occurring.- Optimize the residence time; a shorter time might prevent product degradation, while a longer time might be needed for complete conversion of intermediates.- Reduce the light intensity to minimize photochemical side reactions.
Incorrect Stoichiometry: An excess of one reagent might lead to side reactions.- Carefully control the stoichiometry of the reactants using precise pump flow rates.
Reaction Temperature: Suboptimal temperature can favor side reactions.- Optimize the reaction temperature. While many photoredox reactions are run at room temperature, some may benefit from cooling or gentle heating.
Reactor Clogging Precipitation of Reagents or Products: The starting materials, product, or byproducts may have low solubility in the reaction solvent.- Choose a solvent system where all components remain in solution throughout the reaction.- Consider gentle heating of the reactor to improve solubility.- Dilute the reaction mixture.
Catalyst Precipitation: The photocatalyst may not be fully soluble at the desired concentration.- Select a solvent in which the catalyst is highly soluble.- Reduce the catalyst concentration if possible without significantly impacting the reaction rate.
Inconsistent Yields Fluctuations in Flow Rate: Inconsistent pump performance can lead to variable residence times and stoichiometry.- Calibrate your pumps regularly.- Use high-quality pumps designed for chemical synthesis to ensure stable and pulseless flow.
Temperature Variations: Inconsistent temperature control can affect reaction rates.- Use a reliable thermostat or cooling system to maintain a constant reactor temperature.
Light Source Instability: Fluctuations in the light source output will affect the reaction rate.- Ensure a stable power supply for your light source. Monitor the light output if possible.

Data Presentation

Optimized Reaction Parameters for this compound Synthesis

The following table summarizes the reported optimized conditions for the photocatalytic flow synthesis of (+)-coronaridine from (+)-catharanthine.

ParameterValue
Starting Material (+)-Catharanthine
Photocatalyst fac-[Ir(ppy)₂(dtbbpy)]PF₆
Solvent Acetonitrile (MeCN)
Overall Yield 46%

Note: This data is based on the published literature and should be used as a starting point for optimization in your specific laboratory setup.

General Influence of Flow Parameters on Photocatalytic Reactions
ParameterGeneral Effect on Yield/PurityOptimization Strategy
Residence Time Longer residence time can increase conversion but may also lead to byproduct formation and product degradation.Screen a range of residence times by varying the flow rate to find the optimal balance between conversion and selectivity.
Temperature Can influence reaction kinetics and solubility. Higher temperatures may increase reaction rates but can also promote side reactions.Start at room temperature and screen a range of temperatures (e.g., 10°C to 50°C) to determine the optimal condition.
Catalyst Loading Higher catalyst loading can increase the reaction rate but may also lead to light absorption issues (inner filter effect) and increased cost.Start with a low catalyst loading (e.g., 0.5-1 mol%) and gradually increase to find the point of diminishing returns.
Light Intensity Higher light intensity generally increases the reaction rate, but excessive intensity can cause degradation of reactants, products, or the catalyst.Optimize by varying the distance of the light source from the reactor or using neutral density filters.
Solvent The solvent can affect solubility, catalyst performance, and the reaction pathway.Screen a variety of anhydrous, degassed solvents (e.g., MeCN, DMF, CH₂Cl₂) to find the one that provides the best combination of solubility and reactivity.

Experimental Protocols

General Protocol for Photocatalytic Flow Synthesis of (+)-Coronaridine

This protocol is a generalized procedure based on the synthesis reported by Stephenson et al. (2014). Researchers should adapt and optimize this protocol for their specific equipment and safety procedures.

1. Reagent and Solvent Preparation:

  • Prepare a stock solution of (+)-catharanthine in anhydrous, degassed acetonitrile.

  • Prepare a separate stock solution of the iridium photocatalyst (e.g., fac-[Ir(ppy)₂(dtbbpy)]PF₆) in the same solvent.

  • Ensure all solutions are thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

2. Flow Reactor Setup:

  • Assemble the flow reactor system, which typically consists of:

    • Two syringe pumps for delivering the reactant and catalyst solutions.

    • A T-mixer or other micromixer to combine the reagent streams.

    • A length of transparent tubing (e.g., PFA or FEP) coiled around a light source. The reactor volume is determined by the inner diameter and length of this tubing.

    • A light source (e.g., blue LED strip) positioned to irradiate the coiled reactor.

    • A back-pressure regulator to maintain a consistent pressure within the system and prevent solvent outgassing.

    • A collection vessel.

3. Reaction Execution:

  • Set the desired flow rates on the syringe pumps to achieve the target residence time and stoichiometry.

  • Turn on the light source.

  • Begin pumping the reagent and catalyst solutions through the reactor.

  • Allow the system to reach a steady state before collecting the product. This is typically achieved after 3-5 reactor volumes have passed through the system.

  • Collect the reaction output in a suitable vessel.

4. Work-up and Purification:

  • Once the reaction is complete, concentrate the collected solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure (+)-coronaridine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_flow Flow Reaction cluster_collection Collection & Purification prep_reagents Prepare Reagent Solutions ((+)-catharanthine, Photocatalyst) degas Degas Solutions prep_reagents->degas pump_a Syringe Pump A (Catharanthine) pump_b Syringe Pump B (Photocatalyst) mixer T-Mixer pump_a->mixer pump_b->mixer reactor Photoreactor (Coiled Tubing + Light Source) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collect Product bpr->collection concentration Concentrate collection->concentration purification Purify (HPLC/Column Chromatography) concentration->purification

Caption: Experimental workflow for the photocatalytic flow synthesis of this compound.

troubleshooting_logic start Low Yield? check_light Check Light Source (Wavelength, Intensity) start->check_light Yes byproducts Byproducts Present? start->byproducts No check_res_time Increase Residence Time check_light->check_res_time OK check_catalyst Check Catalyst (Freshness, Concentration) check_res_time->check_catalyst Still Low check_quenchers Check for Quenchers (Degas Solvents) check_catalyst->check_quenchers Still Low success Improved Yield check_quenchers->success Issue Found optimize_res_time Optimize Residence Time (Shorter or Longer) byproducts->optimize_res_time Yes optimize_light Optimize Light Intensity optimize_res_time->optimize_light Still Byproducts optimize_temp Optimize Temperature optimize_light->optimize_temp Still Byproducts optimize_temp->success Issue Found

Caption: Troubleshooting logic for low yield in this compound flow synthesis.

References

Addressing batch-to-batch variability of synthetic coronaridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic coronaridine. Our goal is to help you identify and address potential issues arising from batch-to-batch variability, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and how is it produced?

A1: Synthetic this compound is a laboratory-produced version of the naturally occurring monoterpenoid indole alkaloid. It is often synthesized through multi-step total synthesis or by semi-synthetic routes. One common semi-synthetic method involves the conversion of a related natural product, (+)-catharanthine, using techniques like photoredox catalysis.[1] The specific synthetic route can influence the impurity profile and isomeric composition of the final product.

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability in synthetic this compound can arise from several factors inherent to the chemical synthesis process:

  • Incomplete Reactions: If a reaction step does not go to completion, residual starting materials or intermediates can remain in the final product.

  • Side Reactions: The complex structure of this compound means that side reactions can occur during synthesis, leading to the formation of structural analogs and byproducts.

  • Stereoisomer Formation: The synthesis can produce different stereoisomers of this compound, such as (+)-coronaridine or epi-ibogamine.[2] The ratio of these isomers can vary between batches.

  • Purification Differences: The effectiveness of the final purification steps can vary, leading to different levels and types of impurities in each batch.

  • Solvent and Reagent Quality: The purity of solvents and reagents used in the synthesis can introduce contaminants.

Q3: What are the common impurities that might be present in a batch of synthetic this compound?

A3: While a definitive list of all possible impurities depends on the specific synthetic route, potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis, such as (+)-catharanthine.

  • Reaction Intermediates: Partially reacted molecules that were not fully converted to this compound.

  • Stereoisomers: Diastereomers or enantiomers of this compound formed during the synthesis.

  • Degradation Products: this compound may degrade under certain storage or handling conditions.

  • Residual Solvents: Small amounts of solvents used during synthesis and purification may remain.

Q4: How can batch-to-batch variability impact my experimental results?

A4: Variability between batches of synthetic this compound can have a significant impact on experimental outcomes:

  • Inconsistent Biological Activity: Different impurities or a varied isomeric ratio can lead to fluctuations in the observed biological effects. For example, the different stereoisomers of this compound may have distinct biological activities.

  • Variable Potency: The concentration of the active this compound molecule may differ between batches, affecting measures like IC50 or EC50 values.

  • Off-Target Effects: Impurities could have their own biological activities, leading to unexpected or misleading results.

  • Poor Reproducibility: Using different batches of this compound can make it difficult to reproduce experimental findings, a cornerstone of scientific research.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays between different batches of this compound.

  • Possible Cause: Significant variation in the purity, impurity profile, or isomeric composition between batches.

  • Troubleshooting Steps:

    • Characterize Each Batch: Do not assume that each batch is identical. Perform analytical chemistry to assess the purity and composition of each new batch.

    • Compare Analytical Data: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the chemical fingerprints of the different batches. Look for differences in the number and size of impurity peaks.

    • Quantify the Active Compound: Use a validated analytical method to accurately determine the concentration of this compound in each batch.

    • Isolate and Test Impurities (if possible): If a major impurity is identified, and it is feasible to isolate it, test its biological activity in your assay to understand its potential contribution to the observed effects.

    • Contact the Supplier: Request the certificate of analysis for each batch and inquire about any known changes in the manufacturing process.

Problem 2: Observed biological activity is lower or higher than expected.

  • Possible Cause: The actual concentration of this compound is different from the stated concentration, or the presence of an impurity is affecting the assay.

  • Troubleshooting Steps:

    • Verify Concentration: Independently verify the concentration of your this compound stock solution using a method like UV-Vis spectroscopy with a known extinction coefficient, or by quantitative NMR.

    • Assess Purity: A lower-than-expected purity will result in a lower effective concentration of the active compound. Refer to the supplier's certificate of analysis or perform your own purity assessment.

    • Consider Agonistic/Antagonistic Impurities: An impurity could be acting as an agonist or antagonist in your assay, leading to an artificially high or low response.

    • Check Compound Stability: Ensure that your this compound stock solution is stable under your storage conditions and has not degraded. Prepare fresh solutions if degradation is suspected.

Data Presentation

Table 1: Example of Batch Characterization Data

ParameterBatch ABatch BBatch C
Purity (by HPLC) 98.5%95.2%99.1%
Major Impurity 1 0.8%2.5%0.3%
Major Impurity 2 0.3%1.1%0.2%
Isomeric Ratio (+/-) 1:995:952:98
Residual Solvent (ppm) 5015030

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample. The specific conditions may need to be optimized for your instrument and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the this compound batch in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Wnt Signaling Pathway Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory activity of this compound on the Wnt signaling pathway.[3][4]

  • Cell Line: SW480 colon cancer cells, which have a constitutively active Wnt signaling pathway.

  • Reagents:

    • SW480 cells

    • DMEM (Dulbecco's Modified Eagle Medium)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • Luciferase reporter plasmid with TCF/LEF response elements (e.g., TOPFlash)

    • Control plasmid with mutated TCF/LEF response elements (e.g., FOPFlash)

    • Transfection reagent

    • Luciferase assay reagent

  • Procedure:

    • Cell Seeding: Seed SW480 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

    • Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound from different batches. Include a vehicle control (DMSO).

    • Incubation: Incubate the cells for another 24 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity for each this compound concentration relative to the vehicle control.

    • Compare the dose-response curves and IC50 values obtained for the different batches of this compound.

Mandatory Visualizations

signaling_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasomal Degradation beta_catenin->Proteasome TargetGenes Target Gene Expression TCF_LEF->TargetGenes This compound This compound mRNA β-catenin mRNA This compound->mRNA Decreases Expression mRNA->beta_catenin Translates to

References

Troubleshooting artifacts in coronaridine electrophysiology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers utilizing coronaridine in electrophysiology experiments. The following FAQs address common artifacts and issues encountered during data acquisition.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant increase in baseline noise after applying this compound. What are the possible causes and solutions?

A1: An increase in baseline noise upon this compound application can stem from several sources. Here's a systematic approach to troubleshoot this issue:

  • Perfusion System Instability: The introduction of a new solution can cause mechanical instability.

    • Solution: Ensure your perfusion system is stable and doesn't introduce vibrations. Check for air bubbles in the perfusion line, as these can cause significant noise upon reaching the recording chamber. A stable perfusion flow rate, typically around 1.5 mL/min, is recommended to avoid mechanical disturbances.

  • Grounding Issues: Electrical noise is a frequent culprit in electrophysiology.

    • Solution: Verify that all components of your setup (manipulator, microscope, perfusion system) are connected to a common ground to prevent ground loops.[1][2][3] Cleaning the grounding wires and electrodes to remove oxidation can also help.[4]

  • Compound Precipitation: Depending on the solvent and concentration, this compound could potentially precipitate in the external solution, leading to noise.

    • Solution: Visually inspect the this compound solution for any signs of precipitation. Ensure it is fully dissolved and filter the final solution before use.

Q2: My baseline is drifting significantly after switching to the this compound-containing solution. How can I correct this?

A2: Baseline drift is a common issue when changing solutions and can be caused by several factors:

  • Liquid Junction Potential Change: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, leading to a slow drift in the baseline.

    • Solution: Allow sufficient time for the new solution to fully exchange in the recording chamber and for the baseline to stabilize. If the drift is predictable, it can sometimes be corrected for during post-acquisition analysis.

  • Temperature Fluctuations: Changes in the temperature of the perfusion solution can cause drift.[5]

    • Solution: Ensure your in-line solution heater is functioning correctly and that the temperature of the solution entering the bath is stable.

  • Electrode Drift: The recording electrode itself might be drifting.[6]

    • Solution: Check for mechanical stability of the micromanipulator and pipette holder. Ensure there are no air drafts or vibrations affecting the setup.[6]

Q3: The effect of this compound on the recorded current seems to be inconsistent between experiments. What could be causing this variability?

A3: Inconsistent drug effects can be frustrating. Here are some potential reasons:

  • Incomplete Washout: this compound, like other hERG blockers, may become "trapped" in the channel, leading to incomplete washout between applications.

    • Solution: Increase the washout time between drug applications. Using a voltage protocol that encourages channel opening can sometimes facilitate the unbinding of trapped drugs.

  • Solution Exchange Issues: The local concentration of this compound around the cell may not be consistent.

    • Solution: Optimize the position of your perfusion outlet to ensure rapid and complete solution exchange around the patched cell.

  • Cellular Health: The health and viability of the cells can impact their response to drugs.

    • Solution: Monitor the health of your cells throughout the experiment. Look for stable seal resistance and resting membrane potential.

Quantitative Data Summary

The following tables summarize the known effects of this compound and its related compounds on various ion channels. This data is essential for designing experiments and interpreting results.

CompoundChannelCell TypeIC50Reference
This compoundTCF/β-cateninSW4805.8 µM[7]
VoacangineTCF/β-cateninSW48011.5 µM[7]
IsovoacangineTCF/β-cateninSW4806.0 µM[7]
18-Methoxythis compound (18-MC)hERGTSA-201>50 µM[8]
IbogainehERGTSA-201low µM range[9]
(+)-catharanthineα9α10 nAChRs-higher potency than α3β4 and α4β2 nAChRs[10]
(±)-18-MCα9α10 nAChRs-higher potency than α3β4 and α4β2 nAChRs[10]
(+)-catharanthineCaV2.2-direct block[10]
(±)-18-MCCaV2.2-direct block[10]

Experimental Protocols

A detailed methodology for a typical whole-cell patch-clamp experiment to assess the effect of this compound on a specific ion channel is provided below.

1. Cell Preparation:

  • Culture cells expressing the ion channel of interest on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber mounted on the microscope stage.

2. Solutions:

  • External Solution (aCSF): Prepare an appropriate artificial cerebrospinal fluid (aCSF) buffered with either bicarbonate (requires carbogenation with 95% O2/5% CO2) or HEPES.[11]

  • Internal Solution: Use a potassium-gluconate-based internal solution for recording potassium currents. The composition can be adjusted based on the specific channel being studied.[11]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the external solution on the day of the experiment. Ensure the final solvent concentration is low (<0.1%) to avoid off-target effects.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a healthy-looking cell with the recording pipette while applying slight positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and apply a voltage protocol appropriate for the ion channel of interest.

  • Begin perfusion with control external solution at a rate of approximately 1.5 mL/min.

  • After obtaining a stable baseline recording, switch the perfusion to the this compound-containing external solution.

  • Record the effect of this compound until a steady-state block is achieved.

  • Wash out the drug by perfusing with the control external solution until the current returns to the baseline level.

Visualizations

This compound Signaling Pathway

cluster_wnt Wnt Signaling Pathway cluster_this compound This compound Action Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin APC APC Axin Axin TCF_LEF TCF/LEF bCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes This compound This compound bCatenin_mRNA β-catenin mRNA This compound->bCatenin_mRNA bCatenin_mRNA->bCatenin A Prepare Cells and Solutions B Obtain Gigaohm Seal A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current C->D E Apply this compound D->E F Record Drug Effect E->F G Washout with Control Solution F->G H Analyze Data F->H G->D Repeat for multiple concentrations Start Increased Baseline Noise After this compound Application Q1 Are there air bubbles in the perfusion line? Start->Q1 A1_Yes Degas solutions and purge perfusion lines. Q1->A1_Yes Yes Q2 Is the perfusion flow stable and gentle? Q1->Q2 No A2_No Adjust flow rate to ~1.5 mL/min and stabilize the system. Q2->A2_No No Q3 Are all components properly grounded? Q2->Q3 Yes A3_No Check for and eliminate ground loops. Clean grounds. Q3->A3_No No A4_Yes Consider compound precipitation or electrical interference. Q3->A4_Yes Yes

References

Validation & Comparative

Coronaridine vs. Ibogaine: A Comparative Analysis of Anti-Addictive Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for substance use disorders has led to the investigation of various naturally occurring and synthetic compounds. Among these, the indole alkaloids ibogaine and coronaridine have shown significant promise as anti-addictive agents. Ibogaine, derived from the West African shrub Tabernanthe iboga, has a long history of traditional use and has been anecdotally reported to interrupt addiction to opioids and other substances. However, its clinical development has been hampered by significant safety concerns, including cardiotoxicity and neurotoxicity. This has spurred research into related compounds with a more favorable safety profile, leading to a focus on this compound and its derivatives, most notably 18-methoxythis compound (18-MC).

This guide provides an objective comparison of the anti-addictive efficacy and toxicity of this compound and ibogaine, supported by experimental data.

Anti-Addictive Efficacy: A Look at the Preclinical Evidence

Both ibogaine and this compound, particularly its synthetic analog 18-methoxythis compound (18-MC), have demonstrated efficacy in animal models of addiction. These studies typically involve drug self-administration paradigms, where animals learn to perform a task (e.g., press a lever) to receive a dose of an addictive substance.

Ibogaine has been shown to dose-dependently decrease the self-administration of morphine in rats.[1] Similarly, this compound and its derivatives have been found to reduce the self-administration of various drugs of abuse, including morphine, cocaine, and nicotine, in animal models.[2][3] A key differentiator highlighted in preclinical studies is that 18-MC appears to reduce drug-seeking behavior without affecting the motivation for natural rewards, such as water, suggesting a more specific anti-addictive action compared to ibogaine.[2]

Table 1: Comparative Anti-Addictive Efficacy in Animal Models

CompoundDrug of Abuse ModelAnimal ModelKey Findings
Ibogaine Morphine Self-AdministrationRatsDose-dependently decreased morphine intake (2.5-80 mg/kg).[1]
Cocaine Self-AdministrationRatsDecreased cocaine self-administration.[4]
This compound (as 18-MC) Morphine Self-AdministrationRatsAcutely decreased morphine self-administration (40 mg/kg).[2]
Cocaine Self-AdministrationRatsAcutely decreased cocaine self-administration (40 mg/kg).[2]
Nicotine Self-AdministrationRatsOral administration of 40 mg/kg 18-MC significantly reduced nicotine self-administration.[3]

Toxicity Profile: A Critical Differentiator

The primary obstacle to the widespread clinical use of ibogaine is its significant toxicity. In contrast, this compound and its derivatives have been developed with the specific aim of mitigating these adverse effects.

Cardiotoxicity

A major concern with ibogaine is its potential to induce cardiac arrhythmias, specifically by prolonging the QT interval of the electrocardiogram. This effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel delays cardiac repolarization, increasing the risk of potentially fatal arrhythmias like Torsades de Pointes.

In vitro studies using patch-clamp electrophysiology on cells expressing the hERG channel have provided quantitative data on this cardiotoxic potential.

Table 2: Comparative Cardiotoxicity Data (hERG Channel Inhibition)

CompoundIC50 for hERG InhibitionExperimental System
Ibogaine 2.86 - 4.09 µMWhole-cell patch clamp in HEK 293 cells
This compound (as 18-MC) >50 µMWhole-cell patch clamp in HEK 293 cells

The significantly higher IC50 value for 18-MC indicates a much lower propensity for hERG channel blockade and, consequently, a reduced risk of cardiotoxicity compared to ibogaine.

Neurotoxicity

Preclinical studies in rats have demonstrated that high doses of ibogaine can cause degeneration of Purkinje cells in the cerebellum.[5] This neurotoxic effect is a significant concern for its clinical application. In contrast, studies on 18-MC have shown a lack of cerebellar toxicity, even at high doses.[2]

Table 3: Comparative Neurotoxicity Data in Rats

CompoundDoseObservation
Ibogaine ≥ 50 mg/kgDegeneration of cerebellar Purkinje cells.[6]
40 mg/kgNo significant Purkinje cell degeneration.[5]
This compound (as 18-MC) 100 mg/kgNo evidence of cerebellar toxicity.[2]

Mechanisms of Action: From "Dirty Drug" to Selective Target

The differing toxicity profiles of ibogaine and this compound derivatives can be attributed to their distinct pharmacological mechanisms. Ibogaine is often described as a "dirty drug" due to its interaction with a wide range of neurotransmitter systems. It exhibits affinity for NMDA receptors, kappa-opioid receptors, serotonin transporters, and sigma receptors, among others.[4] This promiscuous binding profile likely contributes to both its therapeutic and toxic effects.

This compound and, more specifically, 18-MC, are believed to exert their anti-addictive effects through a more selective mechanism. The leading hypothesis is that 18-MC acts as an antagonist at the α3β4 nicotinic acetylcholine receptor.[7] This receptor subtype is implicated in the brain's reward pathways, and its blockade is thought to dampen the reinforcing properties of addictive drugs.

Signaling_Pathways cluster_Ibogaine Ibogaine's Multi-Target Mechanism cluster_this compound This compound's (18-MC) Selective Mechanism Ibogaine Ibogaine NMDA_R NMDA Receptor Ibogaine->NMDA_R Antagonist Kappa_Opioid_R Kappa-Opioid Receptor Ibogaine->Kappa_Opioid_R Agonist SERT Serotonin Transporter Ibogaine->SERT Inhibitor Sigma_R Sigma Receptors Ibogaine->Sigma_R Ligand Anti_Addictive_Effects_Ibo Anti-Addictive Effects NMDA_R->Anti_Addictive_Effects_Ibo Kappa_Opioid_R->Anti_Addictive_Effects_Ibo SERT->Anti_Addictive_Effects_Ibo Toxicity_Ibo Toxicity (Cardio & Neuro) Sigma_R->Toxicity_Ibo This compound This compound (18-MC) a3b4_nAChR α3β4 Nicotinic Receptor This compound->a3b4_nAChR Antagonist Reward_Pathway Dopaminergic Reward Pathway a3b4_nAChR->Reward_Pathway Modulates Anti_Addictive_Effects_Cor Anti-Addictive Effects Reward_Pathway->Anti_Addictive_Effects_Cor

Caption: Proposed primary signaling pathways for the anti-addictive effects of Ibogaine and this compound (18-MC).

Experimental Protocols

Drug Self-Administration in Rats

This model is a cornerstone for evaluating the reinforcing properties of drugs and the efficacy of potential anti-addictive medications.

  • Subjects: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

  • Training: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of a drug (e.g., morphine or cocaine), while presses on the "inactive" lever have no consequence. Rats learn to self-administer the drug.

  • Testing: Once a stable baseline of self-administration is established, the test compound (ibogaine or this compound/18-MC) is administered at various doses prior to the self-administration session.

  • Data Analysis: The number of drug infusions is recorded and compared between treatment and vehicle control groups to determine the effect of the test compound on drug-taking behavior.

Self_Administration_Workflow cluster_protocol Drug Self-Administration Protocol Animal_Prep Animal Preparation (Catheter Implantation) Training Training Phase (Lever Press for Drug Infusion) Animal_Prep->Training Baseline Establish Stable Baseline of Self-Administration Training->Baseline Treatment Administer Test Compound (Ibogaine or this compound/18-MC) Baseline->Treatment Testing Test Session (Measure Drug Intake) Treatment->Testing Analysis Data Analysis (Compare to Control) Testing->Analysis

Caption: Experimental workflow for a typical drug self-administration study in rats.

hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)

This electrophysiological technique is the gold standard for assessing the potential of a compound to block the hERG potassium channel.

  • Cell Line: A mammalian cell line (e.g., HEK 293) that is stably transfected to express the human hERG channel is used.

  • Electrophysiology Setup: Individual cells are "patched" with a microelectrode, allowing for the control of the cell's membrane potential and the recording of ion channel currents.

  • Voltage Protocol: A specific voltage clamp protocol is applied to the cell to elicit hERG channel currents.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC50 value (the concentration at which the compound inhibits 50% of the channel activity) is calculated.

Neurotoxicity Assessment in Rats

Histological examination of the brain is used to identify potential neurotoxic effects of the test compounds.

  • Dosing: Rats are administered with various doses of the test compound (ibogaine or this compound/18-MC) or a vehicle control.

  • Tissue Preparation: After a specified period, the animals are euthanized, and their brains are collected and fixed.

  • Histology: The brains, particularly the cerebellum, are sectioned and stained to visualize neurons and glial cells. Stains such as cresyl violet for Nissl bodies (to identify neuronal cell bodies) and antibodies against specific proteins like calbindin (a marker for Purkinje cells) are used.

  • Microscopy and Analysis: The stained sections are examined under a microscope to identify any signs of neuronal damage, such as cell loss or changes in morphology. The number of Purkinje cells can be quantified to assess the extent of neurotoxicity.

Conclusion

The available preclinical data strongly suggests that while both ibogaine and this compound (and its derivatives) possess anti-addictive properties, this compound, particularly as 18-MC, offers a significantly improved safety profile. The reduced cardiotoxicity and neurotoxicity of 18-MC make it a more promising candidate for further clinical development as a treatment for substance use disorders. The more selective mechanism of action of 18-MC, targeting α3β4 nicotinic receptors, may also contribute to a more favorable side-effect profile compared to the multi-target engagement of ibogaine. Further research, including well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its analogs in humans.

References

Comparative Efficacy of Coronaridine and 18-Methoxycoronaridine Against Leishmania amazonensis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro leishmanicidal activity, cytotoxicity, and proposed mechanisms of action.

This guide provides a detailed comparison of the leishmanicidal properties of two related iboga alkaloid congeners, coronaridine and its synthetic derivative, 18-methoxythis compound. The data presented is based on in vitro studies against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of these compounds as antileishmanial agents.

Data Summary

The following tables summarize the available quantitative data on the leishmanicidal activity and cytotoxicity of this compound and 18-methoxythis compound.

Table 1: In Vitro Antiamastigote Activity against Leishmania amazonensis

Compound90% Inhibitory Concentration (IC90) [µg/mL]
This compound22
18-Methoxythis compound16
N-methyl-d-glucamine antimoniate (Glucantime®)10

Table 2: Cytotoxicity against Murine Macrophages

CompoundConcentration [µg/mL]Cell Viability (%)
This compound1093
2084
18-Methoxythis compound1093
2088
N-methyl-d-glucamine antimoniate (Glucantime®)2089

Experimental Protocols

The data presented in this guide is based on the following key experimental methodologies.

In Vitro Antiamastigote Activity Assay

This assay evaluates the efficacy of the compounds against the intracellular amastigote form of Leishmania amazonensis within murine macrophages.

  • Macrophage Harvesting and Culture: Peritoneal macrophages are harvested from BALB/c mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates containing glass coverslips and incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow for adherence.

  • Infection with Leishmania amazonensis: Adherent macrophages are infected with stationary-phase promastigotes of L. amazonensis at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours at 37°C in 5% CO2.

  • Removal of Extracellular Parasites: After the incubation period, non-internalized promastigotes are removed by washing the cell monolayers three times with phosphate-buffered saline (PBS).

  • Compound Treatment: Fresh culture medium containing various concentrations of this compound, 18-methoxythis compound, or the reference drug (Glucantime®) is added to the infected macrophage cultures. Control wells with untreated infected macrophages are also maintained. The plates are incubated for an additional 48 hours.

  • Quantification of Intracellular Amastigotes: Following treatment, the coverslips are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes is determined by light microscopy, counting at least 200 macrophages per coverslip. The results are expressed as the percentage of reduction in the number of amastigotes in treated cells compared to untreated controls. The 90% inhibitory concentration (IC90) is then calculated.

Cytotoxicity Assay (Trypan Blue Exclusion)

This assay assesses the toxicity of the compounds on mammalian cells, specifically murine macrophages.

  • Cell Culture: Murine macrophages are cultured as described in the antiamastigote activity assay.

  • Compound Treatment: The macrophages are treated with different concentrations of this compound and 18-methoxythis compound for 24 hours.

  • Cell Viability Assessment: After treatment, the cells are detached and stained with a 0.4% trypan blue solution. The percentage of viable (unstained) cells is determined by counting under a light microscope.

Visualizations

Experimental Workflow

experimental_workflow cluster_macrophage_prep Macrophage Preparation cluster_infection Infection cluster_treatment Treatment & Analysis cluster_cytotoxicity Cytotoxicity Assay harvest Harvest Peritoneal Macrophages culture_macro Culture Macrophages (24h, 37°C, 5% CO2) harvest->culture_macro culture_macro_cyto Culture Macrophages harvest->culture_macro_cyto infect Infect with L. amazonensis Promastigotes (4h) culture_macro->infect wash Wash to Remove Extracellular Parasites infect->wash treat Add Compounds (this compound or 18-MCOR) wash->treat incubate Incubate (48h) treat->incubate fix_stain Fix and Stain (Methanol, Giemsa) incubate->fix_stain quantify Quantify Intracellular Amastigotes fix_stain->quantify treat_cyto Treat with Compounds (24h) culture_macro_cyto->treat_cyto trypan_blue Trypan Blue Staining treat_cyto->trypan_blue assess_viability Assess Cell Viability trypan_blue->assess_viability

Caption: Workflow for in vitro leishmanicidal and cytotoxicity assays.

Proposed Mechanism of Action for this compound

mechanism_of_action cluster_parasite Leishmania Parasite This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Alters Mitochondrial Function atp_depletion ATP Depletion mitochondrion->atp_depletion Disrupts Electron Transport Chain parasite_death Parasite Death atp_depletion->parasite_death Leads to

Caption: Proposed mitochondrial-mediated leishmanicidal action of this compound.

Discussion

Both this compound and its 18-methoxylated analog, 18-methoxythis compound, demonstrate potent leishmanicidal activity against the intracellular amastigote stage of Leishmania amazonensis. Notably, 18-methoxythis compound exhibits a lower IC90 value (16 µg/mL) compared to this compound (22 µg/mL), suggesting a marginally higher efficacy in this in vitro model. This enhanced activity is significant as 18-methoxythis compound was initially developed to reduce the adverse neurological side effects associated with ibogaine and this compound.

Crucially, both compounds display low toxicity towards murine macrophages at concentrations effective against the parasite. At 10 µg/mL, both alkaloids resulted in 93% macrophage viability, and at 20 µg/mL, viability remained high at 84% for this compound and 88% for 18-methoxythis compound. This indicates a favorable preliminary safety profile for these compounds.

The precise mechanism of leishmanicidal action for these alkaloids is not fully elucidated. However, studies on this compound suggest that its activity may be linked to the disruption of the parasite's mitochondria. This is a promising area of investigation, as the single mitochondrion of Leishmania presents a vulnerable target for chemotherapeutic agents. The proposed mechanism involves the alteration of mitochondrial function, potentially disrupting the electron transport chain, leading to a depletion of ATP and ultimately, parasite death. It is important to note that neither this compound nor 18-methoxythis compound appear to exert their leishmanicidal effect by modulating the production of nitric oxide or key cytokines such as IL-6, IL-12, or TNF-α by the host macrophages.

Validating Coronaridine's Downregulation of β-catenin mRNA in Colon Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Investigative Review of Coronaridine and Alternative Natural Compounds in Modulating Wnt/β-catenin Signaling in Colon Cancer

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of colorectal cancer. A key event in this pathway is the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting tumor growth. Consequently, targeting β-catenin has become a focal point for novel therapeutic strategies. This guide provides a comparative analysis of this compound, a natural alkaloid, and other compounds in their ability to downregulate β-catenin mRNA expression in colon cancer cells, supported by available experimental data and detailed protocols.

Overview of Investigated Compounds

This compound, an iboga-type alkaloid isolated from Tabernaemontana divaricata, has been identified as an inhibitor of the Wnt signaling pathway.[1] Its mechanism of action involves the reduction of β-catenin mRNA levels, leading to decreased β-catenin protein expression. For a comprehensive comparison, this guide also evaluates other natural compounds known to modulate the Wnt/β-catenin pathway, including berberine, an isoquinoline alkaloid, and quercetin, a flavonoid. These compounds have also been reported to interfere with β-catenin signaling, although their precise mechanisms on β-catenin mRNA may differ.

Comparative Efficacy in Downregulating β-catenin

The following table summarizes the available quantitative data on the efficacy of this compound and its alternatives in downregulating β-catenin. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different research works.

CompoundCell LineConcentrationTimeEffect on β-catenin mRNAEffect on β-catenin Protein/ActivityReference
This compound SW4805.8 µM (IC50 for TCF/β-catenin inhibition)Not SpecifiedDecreaseDecreaseOhishi et al., 2015
Berberine HCT116, HT2910, 20, 40 µM12h, 24hDose- and time-dependent decreaseDose- and time-dependent decrease[2]
Quercetin SW480160 µM24hNot directly quantified, but reduced β-catenin/Tcf transcriptional activity ~18-foldDecreased nuclear β-catenin and Tcf-4 levels[3][4]
Quercetin + 5-FU HCT-116Combination 1 & 248hSignificant downregulation compared to 5-FU aloneNot Specified[5]
siRNA (control) SW480Not Applicable48hRelative expression of 0.044 ± 0.003 (vs. ~0.45 in controls)Significant decrease[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Culture

The human colon cancer cell line SW480, which has a mutated APC gene leading to high levels of cytoplasmic and nuclear β-catenin, is a common model for studying Wnt/β-catenin signaling. These cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR) for β-catenin mRNA

This protocol provides a general framework for quantifying β-catenin mRNA levels, based on common laboratory practices. Specific details may need to be optimized based on the exact equipment and reagents used.

1. RNA Extraction:

  • Treat SW480 cells with the compound of interest (e.g., this compound, berberine, quercetin) at the desired concentration and for the specified duration.

  • Harvest the cells and extract total RNA using a commercial kit such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit (e.g., from Applied Biosystems).

  • The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • The thermal cycling conditions for reverse transcription are generally: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.

3. Real-Time PCR:

  • Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the β-catenin gene (CTNNB1), and a suitable SYBR Green or TaqMan master mix.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Primer sequences for human CTNNB1 (β-catenin): (Note: These are example primers and should be validated)

    • Forward: 5'-AAGGTGCAGCTTCAGTTTCT-3'

    • Reverse: 5'-TGGCAATCCAATTCATTGTC-3'

  • Primer sequences for human GAPDH (Glyceraldehyde-3-phosphate dehydrogenase):

    • Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in β-catenin mRNA expression relative to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Wnt/β-catenin Signaling Pathway and Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the points of intervention by inhibitors like this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates This compound This compound mRNA_synthesis β-catenin mRNA Synthesis This compound->mRNA_synthesis Inhibits mRNA_synthesis->beta_catenin_cyto Translation

Caption: Wnt/β-catenin pathway and this compound's inhibitory action.

Experimental Workflow for Validating β-catenin mRNA Downregulation

This diagram outlines the key steps involved in a typical experiment to validate the effect of a compound on β-catenin mRNA expression.

Experimental_Workflow start Start: Culture SW480 Colon Cancer Cells treatment Treat cells with this compound (or alternative compound) and control (vehicle) start->treatment incubation Incubate for a defined period (e.g., 24h, 48h) treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR (qRT-PCR) - β-catenin (Target Gene) - GAPDH (Housekeeping Gene) cdna_synthesis->qrt_pcr analysis Data Analysis (ΔΔCt Method) qrt_pcr->analysis end End: Determine Fold Change in β-catenin mRNA analysis->end

Caption: Workflow for quantifying β-catenin mRNA downregulation.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for colon cancer by targeting the Wnt/β-catenin pathway through the downregulation of β-catenin mRNA. While direct quantitative data for this compound's effect on mRNA levels requires further investigation through access to full-text studies, the available information strongly supports its inhibitory role. Alternative natural compounds like berberine and quercetin also demonstrate the potential to inhibit this critical signaling pathway, although their primary mechanisms may vary. The provided experimental protocols offer a foundation for researchers to further validate and compare the efficacy of these and other potential inhibitors of β-catenin signaling in the context of colorectal cancer. Future studies should aim for direct, quantitative comparisons of these compounds under standardized conditions to better elucidate their therapeutic potential.

References

In Vivo Antitumor Activity of Coronaridine and Alternatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of coronaridine and alternative therapeutic agents in xenograft models of cancer. While in vivo validation of this compound's efficacy in such models is not yet documented in publicly available literature, this guide summarizes its known in vitro activity and mechanism of action. This is contrasted with the established in vivo antitumor effects of selected alternative compounds—Silibinin, Berberine, and the conventional chemotherapeutic agent Doxorubicin—for which experimental data from xenograft studies are available.

Executive Summary

This compound, an iboga-type alkaloid, has demonstrated in vitro activity against colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway. However, to date, no peer-reviewed studies have been published validating its antitumor efficacy in in vivo xenograft models. This guide, therefore, presents a comparison based on this compound's in vitro data against the in vivo performance of alternative compounds that have been tested in relevant cancer xenograft models.

The alternatives discussed—Silibinin and Berberine—are natural compounds with demonstrated in vivo antitumor activity in colorectal cancer xenografts. Doxorubicin is included as a standard chemotherapeutic agent for a benchmark comparison. The data presented herein is intended to provide a resource for researchers to evaluate the potential of this compound in the context of existing preclinical data for other anticancer agents.

Data Presentation: Comparative Antitumor Activity

As there is no available in vivo data for this compound, the following tables summarize its in vitro activity and the in vivo antitumor efficacy of the selected alternatives in colorectal cancer xenograft models.

Table 1: In Vitro Activity of this compound

CompoundCell LineAssayEndpointResultCitation
This compoundSW480 (human colon cancer)TCF/β-catenin inhibitory activityIC505.8 µM[1]

Table 2: In Vivo Antitumor Activity of Silibinin in Colorectal Cancer Xenograft Models

ParameterSW480 XenograftHT29 XenograftLoVo XenograftCitation
Animal Model Athymic nude miceAthymic nude miceAthymic nude mice[2][3][4][5]
Treatment 100 and 200 mg/kg/day, oral gavage, for 6 weeks200 mg/kg/day, oral gavage, for 32 days100 and 200 mg/kg/day, oral gavage, for 6 weeks[2][3][4][5]
Tumor Growth Inhibition (Volume) 26% - 46%48%Significant inhibition (P < 0.001)[2][3][4][5]
Tumor Growth Inhibition (Weight) 29% - 52%42%Not specified[2][3]
Mechanism of Action Down-regulation of β-catenin signalingInhibition of proliferation and angiogenesisInduction of apoptosis and cell cycle arrest[2][3][4][5]

Table 3: In Vivo Antitumor Activity of Berberine in Colorectal Cancer Xenograft Models

ParameterSW620 XenograftLoVo XenograftCitation
Animal Model Nude miceNude mice[6][7]
Treatment Not specified dosages for 28 daysNot specified dosages for 28 days[6][7]
Tumor Inhibition Rate 25.83%30.66%[6][7]
Mechanism of Action Inhibition of COX-2/PGE2 mediated JAK2/STAT3 signaling pathway, Down-regulation of β-catenin signalingInhibition of COX-2/PGE2 mediated JAK2/STAT3 signaling pathway[6][7][8]

Table 4: In Vivo Antitumor Activity of Doxorubicin in Colorectal Cancer Xenograft Models

ParameterHCT116 XenograftHT-29 XenograftCitation
Animal Model Xenograft mouse modelNude mice[9][10]
Treatment 2 mg/kg, twice/week4 mg/kg/week, in combination with fidarestat[9][10]
Tumor Growth Inhibition Significantly inhibited tumor growth in combination with Ursolic AcidSignificant decrease in tumor volume in combination with fidarestat[9][10]
Mechanism of Action DNA damage by inhibiting topoisomerase II and generating reactive oxygen speciesNot specified[9]

Experimental Protocols

Establishment of a Human Colorectal Carcinoma SW480 Xenograft Model

This protocol is a standard method for establishing a subcutaneous xenograft model using the SW480 human colorectal adenocarcinoma cell line.

1. Cell Culture:

  • SW480 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the exponential growth phase for tumor implantation.

2. Animal Model:

  • Six-week-old female athymic nude mice (nu/nu) are commonly used.

  • Animals are housed in a specific pathogen-free environment.

3. Tumor Implantation:

  • A suspension of 5 x 10^6 SW480 cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.

  • The cell suspension is mixed 1:1 with Matrigel to enhance tumor take rate and growth.

  • The 200 µL mixture is injected subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment is typically initiated when tumors reach a mean volume of 100-150 mm³.

5. Drug Administration and Efficacy Evaluation:

  • The investigational compound (e.g., Silibinin, Berberine) or vehicle control is administered to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor volumes and body weights are recorded throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

6. Histological and Molecular Analysis:

  • Excised tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blotting, RT-qPCR) to investigate the drug's mechanism of action.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture cluster_xenograft_establishment Xenograft Establishment cluster_treatment_and_analysis Treatment and Analysis cell_culture SW480 Cell Culture harvesting Harvesting Cells cell_culture->harvesting cell_prep Cell Preparation with Matrigel harvesting->cell_prep injection Subcutaneous Injection in Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Drug Administration tumor_growth->treatment monitoring Tumor and Body Weight Measurement treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Histological and Molecular Analysis euthanasia->analysis

Caption: Experimental workflow for in vivo validation of antitumor activity in a xenograft model.

signaling_pathways cluster_this compound This compound cluster_silibinin Silibinin cluster_berberine Berberine cluster_doxorubicin Doxorubicin This compound This compound beta_catenin_mrna β-catenin mRNA This compound->beta_catenin_mrna decreases wnt_signaling Wnt Signaling beta_catenin_mrna->wnt_signaling inhibits silibinin Silibinin beta_catenin_s β-catenin silibinin->beta_catenin_s down-regulates wnt_signaling_s Wnt Signaling beta_catenin_s->wnt_signaling_s inhibits berberine Berberine cox2_pge2 COX-2/PGE2 berberine->cox2_pge2 inhibits jak2_stat3 JAK2/STAT3 Signaling cox2_pge2->jak2_stat3 inhibits doxorubicin Doxorubicin topoisomerase_ii Topoisomerase II doxorubicin->topoisomerase_ii inhibits dna_damage DNA Damage topoisomerase_ii->dna_damage induces

Caption: Simplified signaling pathways of this compound and alternative antitumor agents.

References

Coronaridine vs. Voacangine: A Comparative Guide to their Differential Inhibition of Wnt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in numerous diseases, notably cancer. This guide provides a detailed comparison of two iboga alkaloids, coronaridine and voacangine, and their inhibitory effects on the Wnt signaling cascade. The information presented herein is intended to support further research and drug development efforts targeting this crucial pathway.

Quantitative Analysis of Wnt Signaling Inhibition

A key study isolated this compound and voacangine and evaluated their ability to inhibit the TCF/β-catenin signaling pathway, a central component of canonical Wnt signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.

CompoundIC50 (µM) for TCF/β-catenin Inhibition
Voacangine 11.5[1][2]
This compound 5.8[1][2]

These results indicate that this compound is a more potent inhibitor of the TCF/β-catenin pathway than voacangine.

Differential Mechanisms of Action

While both compounds inhibit Wnt signaling, their underlying mechanisms appear to differ.

This compound: Research indicates that this compound's inhibitory effect stems from its ability to decrease the messenger RNA (mRNA) expression of β-catenin.[1][2][3][4] This reduction in β-catenin mRNA leads to lower levels of the β-catenin protein, a critical transducer of the Wnt signal. Importantly, this effect was shown to be independent of proteasomal degradation, as the proteasome inhibitor MG132 did not reverse the this compound-induced decrease in β-catenin levels.[1][2][5]

Voacangine: The precise mechanism by which voacangine inhibits Wnt signaling is less clearly defined in the currently available literature. While it demonstrates inhibitory activity against the TCF/β-catenin pathway, the specific molecular interactions leading to this effect require further investigation.[1][2]

Wnt Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the proposed point of intervention for this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P Phosphorylated β-catenin Beta_Catenin->Beta_Catenin_P Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Coronaridine_Effect This compound Beta_Catenin_mRNA β-catenin mRNA Coronaridine_Effect->Beta_Catenin_mRNA Decreases Expression Beta_Catenin_mRNA->Beta_Catenin Translation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound and voacangine on Wnt signaling.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the TCF/β-catenin transcriptional complex.

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates.

    • Cells are co-transfected with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[6][7][8][9]

  • Compound Treatment:

    • After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound, voacangine, or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • Following a 24-48 hour incubation period, cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.[7][8]

Quantitative Real-Time PCR (qPCR) for β-catenin mRNA

This method is employed to determine the effect of the compounds on the gene expression of β-catenin.

  • Cell Culture and Treatment:

    • SW480 or another appropriate cell line is cultured and treated with this compound, voacangine, or a vehicle control for a specified time.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • qPCR:

    • qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for β-catenin and a housekeeping gene (e.g., GAPDH) for normalization.[10]

    • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

    • The relative expression of β-catenin mRNA is calculated using the ΔΔCt method.

Western Blotting for β-catenin Protein

This technique is used to assess the levels of β-catenin protein.

  • Cell Culture and Lysis:

    • Cells are cultured and treated as described for qPCR.

    • Cells are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • The total protein concentration of the lysates is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with a primary antibody against β-catenin and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of this compound and voacangine on Wnt signaling.

Experimental_Workflow Start Start: Cell Culture (e.g., SW480, HEK293T) Treatment Treatment with this compound, Voacangine, or Vehicle Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Luciferase_Assay TCF/LEF Luciferase Reporter Assay Assay_Choice->Luciferase_Assay Functional Readout qPCR_Assay qPCR for β-catenin mRNA Expression Assay_Choice->qPCR_Assay Transcriptional Level Western_Blot Western Blot for β-catenin Protein Assay_Choice->Western_Blot Protein Level Data_Analysis Data Analysis and Comparison Luciferase_Assay->Data_Analysis qPCR_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Differential Inhibition Data_Analysis->Conclusion

Caption: A generalized workflow for investigating Wnt signaling inhibition.

Conclusion

This compound and voacangine are both inhibitors of the canonical Wnt signaling pathway, with this compound demonstrating greater potency. The differential mechanism of action, with this compound confirmed to reduce β-catenin mRNA levels, highlights the nuanced ways in which small molecules can modulate this complex pathway. Further investigation into the precise molecular targets of voacangine is warranted to fully elucidate its inhibitory profile. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to further characterize these and other potential Wnt signaling modulators.

References

Coronaridine's Efficacy in Mitigating Morphine-Induced Dopamine Sensitization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of coronaridine's effects on morphine-induced dopamine sensitization, presenting supporting experimental data and methodologies. The following sections detail this compound's pharmacological profile, its impact on dopamine dynamics in comparison to other therapeutic alternatives, and the underlying neurobiological pathways.

Comparative Efficacy of this compound and Alternatives

This compound and its synthetic analog, 18-methoxycoronoridine (18-MC), have demonstrated significant potential in attenuating the neurochemical and behavioral changes associated with chronic morphine use. The following table summarizes the inhibitory concentrations of this compound and its congeners on various nicotinic acetylcholine receptor (nAChR) subtypes, which are key to their mechanism of action.

Compoundhα3β4 IC50 (µM)[1]hα4β2 IC50 (µM)[2]hα7 IC50 (µM)[2]
(+)-catharanthine0.68 ± 0.10> (+)-18-MC< (±)-18-MC
(±)-18-methoxythis compound (18-MC)1.47 ± 0.21< (+)-catharanthine> (+)-catharanthine
(-)-ibogaine0.95 ± 0.10--
(-)-ibogamine0.62 ± 0.23--
(-)-voacangine2.28 ± 0.33--
(±)-18-methylaminothis compound2.62 ± 0.57> (±)-18-MC> (±)-18-MC
(±)-18-hydroxythis compound2.81 ± 0.54> (±)-18-MC> (±)-18-MC
(-)-noribogaine6.82 ± 0.78--

Table 1: Inhibitory concentrations (IC50) of this compound and its congeners on human nicotinic acetylcholine receptor subtypes. Data are presented as mean ± standard deviation.

Preclinical studies have demonstrated the efficacy of 18-MC in blocking morphine-induced behavioral and neurochemical sensitization. A key study found that pretreatment with 18-MC completely abolished the sensitized dopamine response in the nucleus accumbens of rats repeatedly treated with morphine[3].

Treatment GroupMorphine Dose (mg/kg, i.p.)18-MC Pretreatment (mg/kg, i.p.)Outcome in Nucleus Accumbens
Repeated Morphine (Sensitized)20VehicleSensitized dopamine response
Repeated Morphine + 18-MC2040Complete abolition of the sensitized dopamine response[3]

Table 2: Effect of 18-methoxythis compound (18-MC) on the expression of morphine-induced dopamine sensitization in the nucleus accumbens of rats.

In comparison to existing treatments for opioid use disorder, this compound offers a distinct mechanism of action. The following table provides a summary of alternative pharmacotherapies.

Drug ClassExamplesMechanism of Action
Opioid Agonists MethadoneFull μ-opioid receptor agonist; replaces illicit opioid use and prevents withdrawal.
Partial Opioid Agonists BuprenorphinePartial μ-opioid receptor agonist and κ-opioid receptor antagonist; reduces cravings and withdrawal symptoms with a lower risk of overdose compared to full agonists.
Opioid Antagonists NaltrexoneBlocks the effects of opioids at the receptor level; used for relapse prevention in detoxified patients.
α2-Adrenergic Agonists ClonidineReduces the sympathetic nervous system overactivity associated with opioid withdrawal, alleviating symptoms like anxiety, agitation, and muscle aches. A study showed that buprenorphine/naloxone was more effective than clonidine for outpatient opioid detoxification, with 29% of the buprenorphine/naloxone group achieving treatment success compared to 5% of the clonidine group.[4]
Ibogaine Alkaloids Ibogaine, this compound, 18-MCPrimarily act as antagonists at nicotinic acetylcholine receptors, particularly the α3β4 subtype, modulating downstream dopamine release. Ibogaine itself has a complex pharmacology, also interacting with opioid and serotonin receptors.[5]

Table 3: Comparison of this compound's Mechanism of Action with Other Pharmacotherapies for Opioid Use Disorder.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure extracellular dopamine levels in specific brain regions of awake, freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region, such as the nucleus accumbens or striatum.

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including dopamine, diffuse across the semi-permeable membrane of the probe into the perfusate. The resulting dialysate is collected at regular intervals.

  • Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Locomotor Activity Assay for Sensitization

This behavioral test measures the stimulant effects of drugs and the development of sensitization.

  • Habituation: Animals are habituated to the locomotor activity chambers for a set period before drug administration.

  • Drug Administration: Animals receive repeated injections of morphine or saline over several days.

  • Activity Monitoring: Following each injection, the animals are placed in the activity chambers, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.

  • Sensitization Assessment: An increase in the locomotor response to a challenge dose of morphine after a withdrawal period indicates the development of sensitization.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of a drug.

  • Pre-Conditioning Phase: The animal's baseline preference for two distinct compartments of a chamber is determined.

  • Conditioning Phase: Over several days, the animal is confined to one compartment after receiving the drug (e.g., morphine) and to the other compartment after receiving a control substance (e.g., saline).

  • Test Phase: The animal is allowed to freely access both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, reflecting the rewarding properties of the drug.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in morphine-induced dopamine sensitization and the proposed mechanism by which this compound cross-validates these effects.

Morphine_Dopamine_Sensitization Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Binds to GABA_Interneuron GABAergic Interneuron (VTA) Mu_Opioid_Receptor->GABA_Interneuron Inhibits Dopamine_Neuron Dopaminergic Neuron (VTA) GABA_Interneuron->Dopamine_Neuron Inhibits Nucleus_Accumbens Nucleus Accumbens Dopamine_Neuron->Nucleus_Accumbens Projects to Dopamine_Release Increased Dopamine Release Nucleus_Accumbens->Dopamine_Release D1_D2_Receptors D1/D2 Receptors Dopamine_Release->D1_D2_Receptors Activates Sensitization Dopamine Sensitization D1_D2_Receptors->Sensitization

Caption: Morphine-induced dopamine sensitization pathway.

Coronaridine_Mechanism_of_Action This compound This compound nAChR α3β4 Nicotinic Acetylcholine Receptor (Medial Habenula) This compound->nAChR Antagonizes Habenula_Output Habenular Output to Interpeduncular Nucleus nAChR->Habenula_Output Regulates VTA_Modulation Modulation of VTA Dopamine Neurons Habenula_Output->VTA_Modulation Influences Dopamine_Homeostasis Restoration of Dopamine Homeostasis VTA_Modulation->Dopamine_Homeostasis Block_Sensitization Blockade of Sensitization Dopamine_Homeostasis->Block_Sensitization

Caption: this compound's proposed mechanism of action.

Experimental_Workflow Animal_Model Rodent Model (Rat or Mouse) Sensitization_Induction Repeated Morphine Administration Animal_Model->Sensitization_Induction Treatment_Groups Treatment Groups: - Vehicle - this compound/18-MC - Alternative Drug Sensitization_Induction->Treatment_Groups Behavioral_Testing Behavioral Assays: - Locomotor Activity - Conditioned Place Preference Treatment_Groups->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis: - In Vivo Microdialysis (Dopamine) Treatment_Groups->Neurochemical_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: General experimental workflow for cross-validation.

References

Comparative Analysis of Sedative Properties: Coronaridine vs. Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the sedative properties of two related iboga alkaloids, coronaridine and its congener, catharanthine. The information presented is based on preclinical experimental data, focusing on their mechanisms of action, effective dosages, and the experimental protocols used to determine their sedative effects.

Introduction

This compound and catharanthine are monoterpenoid indole alkaloids that have garnered interest for their diverse pharmacological activities. Recent studies have elucidated their sedative and anxiolytic-like properties, suggesting potential therapeutic applications. This guide aims to objectively compare their performance by presenting quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The sedative effects of this compound congeners, particularly (+)-catharanthine and (-)-18-methoxycoronadine (18-MC), have been evaluated in murine models. Both compounds have been shown to induce sedation at similar dose ranges.

CompoundAnimal ModelTestEffective Sedative DoseKey FindingsReference
(+)-Catharanthine Male and Female MiceLoss of Righting Reflex (LORR) & Locomotor Activity63 and 72 mg/kg (i.p.)Induces sedative-hypnotic effects in a sex-independent manner.[1][2][3]
(-)-18-Methoxythis compound (18-MC) Male and Female MiceLoss of Righting Reflex (LORR) & Locomotor Activity63 and 72 mg/kg (i.p.)Induces sedative-hypnotic effects in a sex-independent manner.[1][2][3]

Table 1: In Vivo Sedative Activity of this compound Congeners.

The underlying mechanism for this sedative action involves the positive allosteric modulation of GABAA receptors. Electrophysiological studies have quantified the potency of (+)-catharanthine on various human GABAA receptor subtypes.

CompoundGABAA Receptor SubtypePotency (EC50 in µM)Efficacy (% Potentiation)Key FindingsReference
(+)-Catharanthine hα1β2γ214.4 ± 4.6>2-fold more efficient than (±)-18-MCPotentiates GABAA receptors.[4]
hα1β24.6 ± 0.8Not SpecifiedActivity at this subtype indicates a benzodiazepine-independent mechanism.[4]
hα2β2γ212.6 ± 3.8Not SpecifiedSimilar effects between α1- and α2-containing receptors.[4]

Table 2: In Vitro Potentiation of GABAA Receptors by (+)-Catharanthine.

Mechanism of Action: GABAA Receptor Modulation

Both this compound and catharanthine exert their sedative effects by enhancing the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] The mechanism is characterized by the following key features:

  • Positive Allosteric Modulation : These compounds bind to a site on the GABAA receptor that is distinct from the binding sites for GABA itself and for benzodiazepines.[1][3]

  • Increased GABA Affinity : This allosteric binding increases the receptor's affinity for GABA, thereby potentiating the inhibitory effect of GABA.[1][2]

  • Benzodiazepine-Insensitive : The sedative effects are not blocked by flumazenil, a classic benzodiazepine antagonist.[4][5] This, along with their activity on receptor subtypes lacking the benzodiazepine binding site (like hα1β2), confirms a mechanism independent of the benzodiazepine site.[4]

GABAA_Pathway cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA_R GABA-A Receptor GABA Site Benzodiazepine Site Allosteric Site Influx Chloride (Cl-) Influx GABA_R->Influx Channel Opens This compound This compound / Catharanthine This compound->GABA_R:allo Binds to Allosteric Site GABA GABA GABA->GABA_R:gaba Binds to GABA Site Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation Results in

Caption: Signaling pathway for this compound/catharanthine-induced sedation.

Experimental Protocols

The sedative properties of these compounds were primarily assessed using behavioral and electrophysiological assays.

Loss of Righting Reflex (LORR) in Mice

This assay is a standard method for evaluating sedative-hypnotic effects.

  • Objective : To determine the dose at which a compound induces a loss of the reflex to return to an upright position.

  • Methodology :

    • Male and female mice are randomly assigned to treatment groups (vehicle control, various doses of this compound/catharanthine).[3]

    • The compound is administered, typically via intraperitoneal (i.p.) injection.[3]

    • Immediately after injection, each mouse is placed on its back.

    • The "immobility time" is recorded, defined as the duration the animal is unable to right itself (i.e., place all four paws on the surface) within a set timeframe (e.g., 30 seconds).

    • The loss of the righting reflex is considered a positive indicator of a sedative-hypnotic effect.[1]

Locomotor Activity Test

This test measures general motor activity and can indicate sedation or hyperactivity.

  • Objective : To quantify changes in spontaneous movement following drug administration.

  • Methodology :

    • Mice are habituated to an open-field arena equipped with infrared beams or video tracking software.

    • Following habituation, mice are administered the test compound or vehicle.

    • They are then returned to the arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified period.

    • A significant decrease in locomotor activity compared to the control group is indicative of sedation.[1]

Electrophysiological Recordings

These in vitro experiments determine the molecular mechanism of action on specific ion channels.

  • Objective : To measure the effect of the compounds on the function of GABAA receptors.

  • Methodology :

    • Human GABAA receptor subtypes (e.g., hα1β2γ2, hα1β2) are expressed in a cellular system suitable for electrophysiology, such as Xenopus oocytes or HEK293 cells.

    • Two-electrode voltage-clamp or patch-clamp techniques are used to record the ion currents flowing through the GABAA receptors.

    • A baseline current is established by applying a low concentration of GABA.

    • The test compound (this compound/catharanthine) is then co-applied with GABA to determine if it potentiates the GABA-evoked current.

    • Dose-response curves are generated to calculate EC50 values, indicating the potency of the compound as a positive allosteric modulator.[4]

Experimental_Workflow cluster_invivo In Vivo Sedation Assessment cluster_invitro In Vitro Mechanism of Action start Animal Acclimation (Mice) dosing Compound Administration (i.p. injection) start->dosing lorr Loss of Righting Reflex (LORR) Test dosing->lorr locomotor Locomotor Activity Test dosing->locomotor data_analysis_vivo Data Analysis: Immobility Time, Distance Traveled lorr->data_analysis_vivo locomotor->data_analysis_vivo cell_prep Cell Culture & Receptor Expression (e.g., HEK293 cells) ephys Electrophysiology (Patch-Clamp) cell_prep->ephys data_analysis_vitro Data Analysis: EC50, % Potentiation ephys->data_analysis_vitro

References

Coronaridine vs. Doxorubicin: A Comparative Cytotoxicity Analysis in Hep-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the natural alkaloid coronaridine and the conventional chemotherapeutic agent doxorubicin on human laryngeal carcinoma (Hep-2) cells. The data presented is compiled from peer-reviewed research to offer an objective analysis of their respective potencies and mechanisms of action.

Executive Summary

This compound, an indole alkaloid, demonstrates moderate cytotoxic activity against Hep-2 cells, primarily inducing apoptosis with minimal damage to the cell membrane. In contrast, doxorubicin, a well-established anticancer drug, exhibits significantly higher potency but tends to induce necrosis at effective concentrations. Furthermore, doxorubicin has been shown to cause more substantial DNA damage in normal cells compared to this compound, highlighting a potential therapeutic advantage for the natural compound in terms of off-target effects.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and doxorubicin in Hep-2 cells, providing a direct comparison of their cytotoxic potency.

CompoundCell LineAssayIC50 (µg/mL)
This compoundHep-2MTT54.47[1][2]
DoxorubicinHep-2MTT1.57[1][2]

Lower IC50 values indicate higher cytotoxic potency.

Mechanism of Action: A Comparative Overview

This compound and doxorubicin elicit their cytotoxic effects through distinct molecular pathways. While both ultimately lead to cell death, their primary mechanisms of action and downstream consequences differ significantly.

This compound: Induction of Apoptosis and Wnt Signaling Inhibition

This compound's primary mechanism of cytotoxicity in Hep-2 cells is the induction of apoptosis, or programmed cell death.[1][2] This is a controlled process that minimizes inflammation and damage to surrounding healthy tissues. Studies have shown that even at high concentrations, this compound favors an apoptotic pathway over necrosis.[1][2]

One of the key signaling pathways modulated by this compound is the Wnt signaling pathway.[3][4] Specifically, this compound has been found to inhibit this pathway by decreasing the mRNA expression of β-catenin.[3][4] The Wnt pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By downregulating β-catenin, this compound disrupts this pro-survival signaling in cancer cells.

Doxorubicin: A Multi-faceted Approach to Cell Killing

Doxorubicin, a widely used anthracycline antibiotic, employs several mechanisms to induce cancer cell death. Its primary modes of action include:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself into the DNA double helix, obstructing DNA replication and transcription.[1][5] It also inhibits the enzyme topoisomerase II, which is essential for relieving topological stress in DNA during replication.[1][6] This leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death pathways.[7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals and reactive oxygen species.[8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and induce p53-dependent apoptosis.[8][9]

  • Modulation of Apoptotic and Signaling Pathways: Doxorubicin has been shown to activate the Notch signaling pathway, which is required for doxorubicin-induced apoptosis in some cancer cells.[5] It can also induce apoptosis through the Fas/FasL-mediated extrinsic pathway.[10]

However, a significant drawback of doxorubicin is its tendency to induce necrosis at higher, clinically relevant concentrations, which can lead to inflammation and damage to healthy tissues.[1][2] Furthermore, its genotoxic effects are not limited to cancer cells, as it can cause considerable DNA damage in normal cells.[1]

Experimental Evidence: A Deeper Dive

The differential effects of this compound and doxorubicin on Hep-2 cells have been substantiated through various in vitro assays.

Cell Viability (MTT Assay)

The MTT assay, which measures metabolic activity as an indicator of cell viability, was used to determine the IC50 values presented above. The results clearly indicate that doxorubicin is more potent than this compound in reducing the viability of Hep-2 cells.[1][2]

Cell Membrane Integrity (LDH Assay)

The lactate dehydrogenase (LDH) assay assesses cell membrane integrity, as LDH is released from cells upon membrane damage, a hallmark of necrosis. Studies have shown that this compound does not cause significant LDH release from Hep-2 cells, indicating that it does not compromise cell membrane integrity.[1][2] In contrast, the mechanism of doxorubicin at higher concentrations is associated with membrane damage and necrosis.[1][2]

Apoptosis vs. Necrosis (Annexin V/PI Staining)

Flow cytometry analysis using Annexin V and propidium iodide (PI) staining distinguishes between viable, apoptotic, and necrotic cells. In Hep-2 cells treated with this compound, a significant increase in the population of apoptotic cells (Annexin V positive, PI negative) is observed.[1][2] Conversely, doxorubicin treatment leads to a higher proportion of necrotic cells (Annexin V and PI positive).[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

Coronaridine_Signaling_Pathway This compound This compound beta_catenin_mRNA β-catenin mRNA This compound->beta_catenin_mRNA decreases expression Wnt_Pathway Wnt Signaling Pathway beta_catenin_protein β-catenin Protein beta_catenin_mRNA->beta_catenin_protein TCF_LEF TCF/LEF beta_catenin_protein->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

Caption: this compound's inhibitory effect on the Wnt signaling pathway.

Doxorubicin_Signaling_Pathway cluster_dna DNA Damage cluster_ros Oxidative Stress cluster_notch Notch Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Notch_Signaling Notch Signaling Activation Doxorubicin->Notch_Signaling Necrosis Necrosis Doxorubicin->Necrosis at high conc. DNA_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis p53_activation p53 Activation ROS->p53_activation p53_activation->Apoptosis Notch_Signaling->Apoptosis

Caption: Doxorubicin's multi-modal mechanism of action.

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays cluster_flow Flow Cytometry Analysis start Start: Hep-2 Cell Culture treatment Treatment with This compound or Doxorubicin start->treatment MTT MTT Assay (Cell Viability) treatment->MTT LDH LDH Assay (Membrane Integrity) treatment->LDH Flow_Cytometry Flow Cytometry treatment->Flow_Cytometry end Data Analysis & Conclusion MTT->end LDH->end Annexin_V Annexin V/PI Staining (Apoptosis vs. Necrosis) Flow_Cytometry->Annexin_V Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Annexin_V->end Cell_Cycle->end

References

Synthetic vs. Natural Coronaridine: A Comparative Analysis of Anti-Leishmanial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leishmanial properties of synthetic versus natural coronaridine, supported by experimental data and detailed protocols.

Leishmaniasis, a parasitic disease affecting millions globally, necessitates the development of novel, effective, and safe chemotherapies.[1] this compound, an iboga-type indole alkaloid, has demonstrated significant anti-leishmanial activity. This guide delves into a comparative analysis of the efficacy of this compound derived from natural sources versus its synthetic counterpart against Leishmania parasites, with a focus on Leishmania amazonensis, a causative agent of cutaneous leishmaniasis.

Data Presentation: In Vitro Efficacy Against Leishmania amazonensis

The following tables summarize the key quantitative data from studies on natural and synthetic this compound, providing a direct comparison of their leishmanicidal activity.

Table 1: Efficacy Against Intracellular Amastigotes

CompoundConcentration (µg/mL)% Inhibition of Amastigote SurvivalIC50 (µg/mL)IC90 (µg/mL)Reference
Natural this compound 1066%4.7-[2]
2085%[2]
Synthetic this compound 140%-22[1]
1070%[1]
2087%[1]
Glucantime (Control) 1062%6.6-[2]
2087%[2]
178%-10[1]
1090%[1]
2094%[1]

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration. Data for natural this compound is from a study where infected macrophages were treated three times, while data for synthetic this compound is from a single-treatment study.

Table 2: Efficacy Against Promastigotes

CompoundIC50 (µg/mL)Reference
Natural this compound 4.5[2]

Data for synthetic this compound against promastigotes was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Amastigote Activity Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of Leishmania residing within macrophages.

  • Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and plated in 24-well tissue culture plates at a density of 5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum. The cells are allowed to adhere for 2 hours at 37°C in 5% CO2.

  • Infection with Promastigotes: Adhered macrophages are infected with Leishmania amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: After the incubation period, the wells are washed to remove non-phagocytosed promastigotes.

  • Compound Treatment: The test compounds (natural or synthetic this compound) are dissolved in an appropriate solvent (e.g., DMSO) and added to the infected macrophage cultures at various concentrations. Control wells receive the solvent alone or a standard anti-leishmanial drug like Glucantime.

  • Incubation: The treated, infected cells are incubated for a specified period (e.g., 24 to 72 hours) at 37°C in 5% CO2. In some protocols, the treatment is repeated at intervals.[2]

  • Assessment of Infection: After incubation, the cells are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes is determined by light microscopy, counting at least 100 macrophages per sample.

  • Data Analysis: The percentage of infected macrophages and the average number of amastigotes per macrophage are calculated. The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is then determined by comparing the results from treated and untreated control groups.[1][2]

In Vitro Anti-Promastigote Activity Assay

This assay assesses the direct effect of compounds on the extracellular, motile promastigote form of the parasite.

  • Parasite Culture: Leishmania amazonensis promastigotes are grown in a suitable culture medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 25°C.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Incubation: The plates are incubated at 25°C for 72 hours.

  • Growth Assessment: Parasite growth is assessed by counting the number of motile promastigotes using a Neubauer chamber under a light microscope. Alternatively, a colorimetric assay using reagents like MTT or resazurin can be employed to determine cell viability.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits promastigote growth by 50% compared to the untreated control.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the current understanding of this compound's mechanism of action.

experimental_workflow cluster_amastigote Anti-Amastigote Assay cluster_promastigote Anti-Promastigote Assay A1 Harvest & Plate Murine Macrophages A2 Infect with L. amazonensis Promastigotes A1->A2 A3 Wash to Remove Extracellular Parasites A2->A3 A4 Treat with This compound (or Control) A3->A4 A5 Incubate (e.g., 72h, 37°C) A4->A5 A6 Fix, Stain (Giemsa) & Count Intracellular Amastigotes A5->A6 A7 Calculate IC50 / IC90 A6->A7 P1 Culture L. amazonensis Promastigotes P2 Seed into 96-well Plates P1->P2 P3 Add this compound (or Control) P2->P3 P4 Incubate (72h, 25°C) P3->P4 P5 Assess Growth (Cell Counting / Viability Assay) P4->P5 P6 Calculate IC50 P5->P6

Caption: Workflow for in vitro anti-leishmanial assays.

mechanism_of_action cluster_macrophage Infected Macrophage Macrophage Macrophage NO_Synthase NO Synthase Pathway Amastigote Intracellular Amastigote Mitochondria Parasite Mitochondria This compound This compound (Natural or Synthetic) This compound->Macrophage This compound->Amastigote This compound->NO_Synthase No Upregulation This compound->Mitochondria Direct Action? NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Mito_Damage Mitochondrial Alterations (Swelling, Damage) Mitochondria->Mito_Damage Parasite_Death Parasite Death Mito_Damage->Parasite_Death

Caption: Proposed mechanism of action of this compound.

Discussion and Conclusion

The available data indicates that both natural and synthetic this compound possess potent leishmanicidal activity against Leishmania amazonensis. Synthetic this compound demonstrated a strong dose-dependent effect against intracellular amastigotes, achieving 87% inhibition at 20 µg/mL.[1] Natural this compound also showed significant activity, with an IC50 of 4.7 µg/mL against amastigotes and 4.5 µg/mL against promastigotes.[2]

A direct comparison of IC50 values for the synthetic versus natural compound against amastigotes is challenging due to differences in experimental protocols between the cited studies (single vs. multiple treatments). However, the inhibitory percentages suggest comparable efficacy.

Regarding the mechanism of action, studies on both natural and synthetic this compound indicate that their leishmanicidal effect is not mediated by the upregulation of nitric oxide production in host macrophages, a common pathway for parasite killing.[1] Instead, research on natural this compound points towards a direct effect on the parasite, causing significant structural damage to its mitochondria.[2] This suggests a mechanism independent of the host's immune response activation.

The simple chemical structure and established synthesis methods for this compound are advantageous for its potential development as an anti-leishmanial drug.[1] This facilitates the production of the compound and allows for the synthesis of derivatives, which could lead to enhanced efficacy and improved pharmacological properties.

References

Head-to-Head Comparison: Coronaridine vs. Ibogamine in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of coronaridine and ibogamine, two iboga alkaloids with potential anti-addictive properties. The following sections detail their performance in key preclinical addiction models, outline experimental methodologies, and illustrate their proposed mechanisms of action.

Executive Summary

This compound and ibogamine, both indole alkaloids derived from the Apocynaceae family of plants, have demonstrated efficacy in reducing drug self-administration in animal models of addiction. Notably, this compound appears to exhibit a more favorable safety profile, with a reduced tendency to induce tremors compared to ibogamine and the related compound ibogaine. While both compounds impact the mesolimbic dopamine system, their precise mechanisms of action may differ, particularly concerning their effects on neurotrophic factors such as a glial cell line-derived neurotrophic factor (GDNF). This guide synthesizes the available preclinical data to offer a comparative overview for researchers in the field of addiction pharmacotherapy.

Efficacy in Addiction Models: A Tabular Comparison

The following tables summarize the quantitative data from key preclinical studies comparing the effects of this compound and ibogamine on drug self-administration and other addiction-related behaviors.

Table 1: Effect on Morphine Self-Administration in Rats

CompoundDose (mg/kg, i.p.)% Decrease in Morphine Intake (1 hour post-treatment)Reference
R-Coronaridine 40Significant Decrease[1]
S-Coronaridine 40Significant Decrease[1]
R-Ibogamine 40Significant Decrease[1]
S-Ibogamine 40Significant Decrease[1]

Note: The Glick et al. (1994) study reported dose-dependent decreases for all tested alkaloids (2.5-80 mg/kg), with R-ibogamine showing the most consistent persistent effects.[1] Specific quantitative data on the percentage decrease was not available in the abstract.

Table 2: Effect on Cocaine Self-Administration in Rats

CompoundDose (mg/kg, i.p.)% Decrease in Cocaine Intake (1 hour post-treatment)Reference
R-Coronaridine 40Significant Decrease[1]
S-Coronaridine 40Significant Decrease[1]
R-Ibogamine 40Significant Decrease[1]
S-Ibogamine 40Significant Decrease[1]

Note: Similar to the morphine self-administration data, the Glick et al. (1994) study indicated dose-dependent effects for all compounds.[1] Precise quantitative values for the percentage decrease were not provided in the abstract.

Pharmacological and Safety Profile

Table 3: Comparative Pharmacological and Safety Characteristics

FeatureThis compoundIbogamineReference
Tremorigenic Effects Reduced or absentPresent[1]
Effect on Nucleus Accumbens Dopamine Release Decreases extracellular levelsDecreases extracellular levels[1]
Effect on GDNF Expression in VTA Not reported, but the derivative 18-MC does not increase GDNFIbogaine, a closely related compound, increases GDNF expression[2][3][4][5][6]

Experimental Protocols

Drug Self-Administration

The data presented in Tables 1 and 2 are based on intravenous drug self-administration paradigms in rats, a standard preclinical model for assessing the reinforcing properties of drugs and the efficacy of potential treatments.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel allowing for drug delivery through a chronically implanted intravenous catheter.

Procedure:

  • Catheter Implantation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.

  • Acquisition of Self-Administration: Rats are trained to press an "active" lever to receive an intravenous infusion of either morphine or cocaine. Each infusion is paired with a visual or auditory cue (e.g., a stimulus light). A second "inactive" lever is also present but has no programmed consequences. Training continues until a stable pattern of responding is established.

  • Treatment and Testing: Once stable self-administration is achieved, rats are pre-treated with various doses of this compound, ibogamine, or a vehicle control via intraperitoneal (i.p.) injection. Following a specified pre-treatment time, they are placed back in the operant chambers, and their lever-pressing behavior is recorded for a set duration (e.g., 1 hour). The total number of infusions earned is the primary measure of drug intake.

Naloxone-Precipitated Morphine Withdrawal

This model is used to assess the potential of a compound to alleviate the physical symptoms of opioid withdrawal.

Procedure:

  • Induction of Dependence: Mice or rats are made physically dependent on morphine through repeated injections or the implantation of a slow-release morphine pellet.

  • Treatment: Prior to the induction of withdrawal, animals are treated with the test compound (this compound or ibogamine) or a vehicle.

  • Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone.

  • Observation and Scoring: Immediately following naloxone administration, animals are observed for a defined period, and various withdrawal signs are scored. A common and quantifiable measure is the frequency of "wet-dog shakes" or stereotyped jumping behavior.

Mechanisms of Action: Signaling Pathways

The anti-addictive properties of this compound and ibogamine are believed to be mediated through their interaction with multiple neurotransmitter systems. The diagrams below illustrate the key proposed signaling pathways.

cluster_0 This compound/Ibogamine Action on Nicotinic Acetylcholine Receptors nAChR α3β4 Nicotinic Acetylcholine Receptor Habenula Medial Habenula IPN Interpeduncular Nucleus Habenula->IPN VTA Ventral Tegmental Area (VTA) IPN->VTA Modulates NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Projection Dopamine Dopamine Release NAc->Dopamine DrugReward Drug Reinforcement & Reward Dopamine->DrugReward Coronaridine_Ibogamine This compound / Ibogamine Coronaridine_Ibogamine->nAChR Antagonism

Figure 1. Proposed mechanism of this compound and ibogamine via antagonism of α3β4 nicotinic acetylcholine receptors in the habenulo-interpeduncular pathway, which modulates dopamine release in the nucleus accumbens.

cluster_1 Differential Effects on GDNF Signaling Ibogamine Ibogamine (via Ibogaine) GDNF_Expression GDNF Expression Ibogamine->GDNF_Expression Increases This compound This compound (via 18-MC) This compound->GDNF_Expression No Reported Increase VTA_Neuron VTA Dopaminergic Neuron GFRa1 GFRα1 GDNF_Expression->GFRa1 Binds Ret Ret Receptor GFRa1->Ret Activates Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ret->Signaling_Cascade Neuroplasticity Neuroplasticity & Reduced Drug Seeking Signaling_Cascade->Neuroplasticity

Figure 2. Ibogaine (and likely ibogamine) increases GDNF expression in the VTA, leading to neuroplastic changes that may reduce drug-seeking behavior. In contrast, the this compound derivative 18-MC has not been shown to have this effect.

Conclusion

Both this compound and ibogamine show promise as anti-addictive agents by reducing the self-administration of opioids and stimulants in preclinical models. A key differentiator is the superior safety profile of this compound, which exhibits reduced or absent tremorigenic effects compared to ibogamine. While both compounds modulate the mesolimbic dopamine system, their underlying mechanisms may diverge, particularly with respect to the upregulation of the neurotrophic factor GDNF. Further research is warranted to fully elucidate the therapeutic potential and mechanistic nuances of these compounds for the treatment of substance use disorders.

References

Validating the benzodiazepine-insensitive sedative mechanism of coronaridine congeners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the sedative properties of coronaridine congeners, highlighting their unique benzodiazepine-insensitive mechanism. Supporting experimental data, detailed protocols, and visual pathway representations are included to facilitate a deeper understanding of this promising class of compounds.

This compound and its synthetic derivatives are emerging as a novel class of sedative agents that operate independently of the classical benzodiazepine pathway. This distinction presents a significant opportunity for the development of new sedative-hypnotics with potentially improved side-effect profiles. This guide summarizes the key experimental evidence validating the sedative mechanism of two prominent this compound congeners, (+)-catharanthine and (-)-18-methoxythis compound (18-MC), and compares their activity with traditional sedative agents.

Quantitative Comparison of Sedative Effects

The sedative properties of this compound congeners have been quantified through various in vivo and in vitro experiments. The following tables summarize the key findings, offering a clear comparison of their efficacy and receptor interactions.

Table 1: In Vivo Sedative Activity of this compound Congeners in Mice

CompoundTestEffective Dose (mg/kg, i.p.)ObservationCitation
(+)-CatharanthineLoss of Righting Reflex63 - 72Induction of sedation[1][2][3][4]
Locomotor Activity63 - 72Significant decrease in movement[2][3][4]
(-)-18-Methoxythis compound (18-MC)Loss of Righting Reflex63 - 72Induction of sedation[3][4]
Locomotor Activity63 - 72Significant decrease in movement[3][4]

Table 2: GABAA Receptor Modulation by this compound Congeners

CompoundReceptor SubtypeEffectEC50 (µM)Benzodiazepine Site InteractionCitation
(+)-Catharanthinehα1β2γ2Potentiation14.4 ± 4.6No[1][5]
hα1β2Potentiation4.6 ± 0.8No[1][5]
hα2β2γ2Potentiation12.6 ± 3.8No[1][5]
(±)-18-Methoxythis compoundhα1β2γ2Potentiation> (+)-CatharanthineNo[1][5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vivo Assessment of Sedation in Mice

a) Loss of Righting Reflex (LORR):

This test is a primary indicator of sedation in rodents.

  • Animals: Male and female mice are used. They are habituated to the experimental room for at least 24 hours before testing.

  • Drug Administration: this compound congeners or a vehicle control are administered via intraperitoneal (i.p.) injection.

  • Procedure: Following injection, each mouse is gently placed on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is recorded as a loss of the righting reflex.[6][7] The duration of LORR is measured as the time from the loss of the reflex until it is regained.

b) Locomotor Activity Test:

This assay quantifies the sedative-induced decrease in spontaneous movement.

  • Apparatus: An open-field arena (e.g., a square or circular enclosure with infrared beams to automatically track movement) is used.

  • Procedure: After drug administration, individual mice are placed in the center of the open-field arena. Their horizontal and vertical movements (e.g., distance traveled, rearing frequency) are recorded for a set duration (e.g., 60 minutes).[3] A significant reduction in locomotor activity compared to vehicle-treated controls indicates a sedative effect.

In Vitro Validation of the Benzodiazepine-Insensitive Mechanism

a) [3H]Flunitrazepam Competition Binding Assay:

This radioligand binding assay is crucial for demonstrating that this compound congeners do not bind to the benzodiazepine site on the GABAA receptor.

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebellum of rats.

  • Assay: The membranes are incubated with a fixed concentration of [3H]flunitrazepam (a radiolabeled benzodiazepine) in the presence of increasing concentrations of the this compound congener.[1][5] Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

  • Analysis: The amount of bound [3H]flunitrazepam is measured using liquid scintillation counting. If the this compound congener does not displace [3H]flunitrazepam, it indicates that it does not bind to the benzodiazepine site.[8]

b) Electrophysiological Recordings (Two-Electrode Voltage Clamp):

This technique directly measures the functional modulation of GABAA receptors by this compound congeners.

  • Expression System: Human GABAA receptor subunits (e.g., α1, β2, γ2) are expressed in Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells).

  • Recording: Whole-cell currents are recorded in response to the application of GABA, the primary agonist of the GABAA receptor.

  • Procedure: A low concentration of GABA that elicits a submaximal current is applied to the cell. Subsequently, the same concentration of GABA is co-applied with the this compound congener.

  • Analysis: An increase in the GABA-evoked current in the presence of the this compound congener indicates positive allosteric modulation.[9] To confirm the benzodiazepine-insensitivity, the potentiation by the congener can be tested in the presence of a benzodiazepine antagonist like flumazenil. The lack of effect of flumazenil on the congener's potentiation confirms a distinct binding site.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a typical experimental workflow for validating the sedative mechanism of this compound congeners.

GABAA_Modulation cluster_receptor GABAA Receptor GABAA GABA Site Benzodiazepine Site This compound Site Ion Channel Chloride Cl- Influx GABAA->Chloride Opens Channel GABA GABA GABA->GABAA:gaba Binds This compound This compound Congener This compound->GABAA:coro Binds (Allosteric) Benzodiazepine Benzodiazepine Benzodiazepine->GABAA:benzo Binds (Allosteric) (Alternative Pathway) Sedation Sedation Chloride->Sedation Leads to

Fig. 1: Signaling pathway of this compound congeners at the GABAA receptor.

Experimental_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Mechanism cluster_analysis Data Analysis & Conclusion LORR Loss of Righting Reflex (LORR) Data Quantitative Data Analysis LORR->Data Locomotor Locomotor Activity Locomotor->Data Binding [3H]Flunitrazepam Binding Assay Binding->Data Electro Electrophysiology (TEVC/Patch Clamp) Electro->Data Conclusion Confirmation of Benzodiazepine-Insensitive Sedative Mechanism Data->Conclusion start Hypothesis: This compound congeners have sedative effects invivo_start Administer this compound Congeners to Mice start->invivo_start invitro_start Apply this compound Congeners to GABAA Receptors start->invitro_start invivo_start->LORR invivo_start->Locomotor invitro_start->Binding invitro_start->Electro

Fig. 2: Experimental workflow for validating the sedative mechanism.

Conclusion

The collective evidence strongly supports that this compound congeners, specifically (+)-catharanthine and (-)-18-methoxythis compound, induce sedation through a novel mechanism that is independent of the benzodiazepine binding site on the GABAA receptor.[1][5] These compounds act as positive allosteric modulators, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain. This unique mode of action, confirmed by both in vivo behavioral studies and in vitro molecular and electrophysiological assays, positions this compound congeners as a compelling new avenue for the development of sedative and hypnotic drugs. Further research, including direct comparative studies with a broader range of existing sedatives and comprehensive safety profiling, is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of hERG Channel Inhibition by Coronaridine and Ibogaine

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of coronaridine and ibogaine on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The data presented is supported by experimental findings from peer-reviewed literature.

The hERG channel is a critical component in cardiac action potential repolarization. Inhibition of this channel can lead to QT interval prolongation, a condition that increases the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes. Ibogaine, a psychoactive indole alkaloid with recognized anti-addictive properties, has been associated with cardiac adverse effects, primarily linked to its potent inhibition of the hERG channel.[1][2] this compound, another iboga alkaloid, and its synthetic derivative, 18-methoxythis compound (18-MC), have been investigated as potentially safer alternatives with reduced cardiac liability.

Data Presentation: Quantitative Comparison of hERG Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ibogaine and 18-methoxythis compound (a derivative of this compound) on the hERG channel, as determined by whole-cell patch-clamp experiments. Data for this compound's direct effect on hERG channels is not extensively available in the reviewed literature, hence the focus on its well-studied derivative, 18-MC.

CompoundIC50 (µM)Cell LineCommentsReference
Ibogaine 3tsA201[2]
4TSA-201[3][4]
3.53 ± 0.16HEK 293Extracted from T. iboga[1]
4.09 ± 0.69HEK 293Semisynthesis via voacangine[1]
18-Methoxythis compound (18-MC) 15tsA201[2][5]
>50HEK 293[1]

Key Observations:

  • Ibogaine consistently demonstrates potent inhibition of the hERG channel, with IC50 values in the low micromolar range (3-4 µM).[1][2][3][4]

  • In contrast, 18-methoxythis compound shows significantly weaker hERG inhibition, with reported IC50 values being at least four-fold higher than that of ibogaine, and in one study, greater than 50 µM.[1][2][5]

  • This marked difference in hERG liability suggests that 18-MC may present a more favorable cardiac safety profile compared to ibogaine.

Experimental Protocols: Whole-Cell Patch-Clamp Assay for hERG Inhibition

The following is a detailed methodology for assessing compound-mediated hERG channel inhibition using the whole-cell patch-clamp technique, based on protocols described in the cited literature.

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human hERG cDNA are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure the continued expression of the hERG channel. Cells are grown at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution, washed with extracellular solution, and re-suspended. The cell suspension is then transferred to the recording chamber.

2. Solutions:

  • Intracellular Solution (Pipette Solution) (in mM): 120 KCl, 1.75 MgCl2, 10 HEPES, 10 EGTA, 5.374 CaCl2, and 4 Na2-ATP, adjusted to pH 7.2 with KOH.

  • Extracellular Solution (Bath Solution) (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Test Compound Preparation: The test compounds (ibogaine, this compound derivatives) are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the extracellular solution.

3. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves holding the cell at -80 mV, followed by a depolarizing step to a positive potential (e.g., +40 mV) for a duration sufficient to activate the channels (e.g., 500 ms). The membrane is then repolarized to a negative potential (e.g., -80 mV) via a ramp or a step, during which the characteristic hERG tail current is measured. This protocol is repeated at regular intervals (e.g., every 5 seconds).

  • Data Acquisition: The elicited currents are filtered, digitized, and stored for offline analysis.

4. Data Analysis:

  • Current Measurement: The peak amplitude of the hERG tail current is measured before and after the application of the test compound.

  • Concentration-Response Curve: The percentage of current inhibition is calculated for a range of compound concentrations. This data is then fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that produces 50% inhibition of the hERG current.

Mandatory Visualizations

Experimental Workflow for hERG Patch-Clamp Assay

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture hERG-expressing Cell Culture (HEK293 or CHO) cell_dissociation Cell Dissociation & Resuspension cell_culture->cell_dissociation giga_seal Giga-seal Formation cell_dissociation->giga_seal Transfer to Recording Chamber whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol current_recording Record hERG Current voltage_protocol->current_recording compound_application Compound Application voltage_protocol->compound_application measure_current Measure Peak Tail Current current_recording->measure_current Acquire Data concentration_response Generate Concentration-Response Curve measure_current->concentration_response calculate_ic50 Calculate IC50 concentration_response->calculate_ic50 compound_application->current_recording G Ibogaine Ibogaine Inhibition Channel Inhibition Ibogaine->Inhibition Coronaridine_Derivative 18-Methoxythis compound Coronaridine_Derivative->Inhibition hERG_Channel hERG K+ Channel Repolarization Delayed Ventricular Repolarization hERG_Channel->Repolarization Reduced K+ Efflux QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation

Caption: Mechanism of hERG inhibition leading to QT prolongation.

References

Confirming the apoptotic induction pathway of coronaridine in tumor cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the apoptotic induction pathway of coronaridine, a naturally occurring iboga alkaloid, reveals a promising anti-cancer agent with a distinct mechanism of action compared to conventional chemotherapeutics like doxorubicin and vincristine. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols, to facilitate further investigation into its therapeutic potential.

This compound has demonstrated significant cytotoxic and apoptotic activity against various tumor cell lines, including human laryngeal carcinoma (Hep-2) cells.[1][2] Notably, its mechanism of inducing programmed cell death, or apoptosis, presents a favorable profile compared to drugs like doxorubicin, which often lead to necrosis, a form of cell death that can trigger inflammation and damage surrounding healthy tissues.[1] Furthermore, this compound has shown potential in overcoming resistance to established chemotherapy agents such as vincristine.[1][3]

Unraveling the Apoptotic Pathway of this compound

The primary mechanism identified for this compound-induced apoptosis involves the inhibition of the Wnt/β-catenin signaling pathway.[4][5] This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. This compound has been shown to decrease the mRNA expression of β-catenin, a key component of this pathway, thereby hindering tumor cell growth and survival.[4][5]

While the complete molecular cascade of this compound-induced apoptosis is still under investigation, parallels can be drawn from the study of other apoptosis-inducing agents. The process is broadly categorized into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.

Based on available data and analogous mechanisms, the proposed apoptotic pathway of this compound likely involves the intrinsic pathway, characterized by:

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: A key event in the intrinsic pathway is the loss of mitochondrial membrane potential. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in controlling mitochondrial integrity. It is hypothesized that this compound shifts this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.

  • Cytochrome c Release and Apoptosome Formation: The release of cytochrome c from the mitochondria is a pivotal step. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates.

Comparative Efficacy of this compound

To provide a clear perspective on the anti-tumor potential of this compound, this section compares its performance with doxorubicin and vincristine, two widely used chemotherapeutic agents.

FeatureThis compoundDoxorubicinVincristine
Primary Mechanism of Cell Death Apoptosis[1][2]Primarily Necrosis in Hep-2 cells[1]Induces apoptosis by disrupting microtubule function
Signaling Pathway Inhibition of Wnt/β-catenin pathway[4][5]DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species[6][7]Binds to tubulin, leading to mitotic arrest and apoptosis
Effect on Normal Cells Less genotoxic to normal 3T3 fibroblasts compared to doxorubicin[1]Induces apoptosis in normal cells, leading to cardiotoxicity[6][8]Can cause neurotoxicity and other side effects
Efficacy in Drug-Resistant Cells Has shown activity against vincristine-resistant cells[1]Subject to resistance mediated by drug efflux pumps (e.g., P-glycoprotein)Development of resistance is a significant clinical challenge[3][9]
IC50 (Hep-2 cells) 54.47 µg/mL[1][2]1.57 µg/mL[2]Varies depending on the specific resistant cell line

Experimental Protocols

To aid in the replication and further exploration of these findings, detailed methodologies for key experimental assays are provided below.

Annexin V/PI Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture tumor cells to 70-80% confluency. Treat cells with this compound or the comparative drug at desired concentrations for the specified time.

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compounds of interest.

  • Dye Loading: Add a cationic fluorescent dye, such as JC-1, to the cells and incubate. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies apoptosis.

Visualizing the Pathways

To better illustrate the complex signaling involved, the following diagrams have been generated using Graphviz.

Coronaridine_Apoptosis_Pathway cluster_cell Tumor Cell cluster_apoptosis Apoptotic Pathway This compound This compound Wnt_Pathway Wnt/β-catenin Signaling Pathway This compound->Wnt_Pathway Inhibits Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress beta_catenin β-catenin mRNA Wnt_Pathway->beta_catenin Proliferation Cell Proliferation and Survival beta_catenin->Proliferation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Permeability Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound in tumor cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Tumor Cells Treatment Treat with this compound or Comparative Drug Start->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV WesternBlot Western Blot (Caspases, Bcl-2 family) Treatment->WesternBlot MMP Mitochondrial Membrane Potential Assay Treatment->MMP Apoptosis_Quantification Quantification of Apoptotic Cells AnnexinV->Apoptosis_Quantification Protein_Expression Analysis of Protein Levels WesternBlot->Protein_Expression Mitochondrial_Health Assessment of ΔΨm MMP->Mitochondrial_Health

Caption: General experimental workflow for assessing apoptosis.

Drug_Comparison_Logic cluster_drugs Anticancer Agents cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes This compound This compound Apoptosis Apoptosis This compound->Apoptosis Wnt_Inhibition Wnt Pathway Inhibition This compound->Wnt_Inhibition Normal_Cell_Toxicity Normal Cell Toxicity This compound->Normal_Cell_Toxicity Less Toxic Drug_Resistance Drug Resistance This compound->Drug_Resistance May Overcome Doxorubicin Doxorubicin Necrosis Necrosis Doxorubicin->Necrosis DNA_Damage DNA Damage Doxorubicin->DNA_Damage Doxorubicin->Normal_Cell_Toxicity Doxorubicin->Drug_Resistance Subject to Vincristine Vincristine Vincristine->Apoptosis Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption Vincristine->Normal_Cell_Toxicity Vincristine->Drug_Resistance Subject to Tumor_Cell_Death Tumor Cell Death Apoptosis->Tumor_Cell_Death Necrosis->Tumor_Cell_Death Wnt_Inhibition->Tumor_Cell_Death DNA_Damage->Tumor_Cell_Death Microtubule_Disruption->Tumor_Cell_Death

Caption: Logical comparison of this compound with doxorubicin and vincristine.

Conclusion

This compound presents a compelling case for further development as an anti-cancer therapeutic. Its unique mechanism of action, centered on the inhibition of the Wnt/β-catenin pathway and the induction of apoptosis, offers a potential advantage over conventional chemotherapies that are often associated with significant side effects and the development of drug resistance. The data presented in this guide underscore the need for continued research to fully elucidate the molecular intricacies of this compound-induced apoptosis and to explore its full therapeutic potential in a clinical setting.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Coronaridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Coronaridine, an iboga-type alkaloid, is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks associated with the handling and disposal of this compound.

I. Hazard and Safety Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.[1] All personnel handling this compound should be familiar with the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2]

II. Waste Segregation and Container Management

Proper segregation and containment are the foundational steps for safe disposal.

  • Waste Container: Use a designated, leak-proof, and sealable container for all this compound waste.[3] The container must be compatible with the waste material; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).

  • Incompatible Materials: Store this compound waste away from strong acids, alkalis, and strong oxidizing/reducing agents.[1]

III. Step-by-Step Disposal Protocol

1. Solid Waste (Pure Compound, Contaminated PPE, etc.):

  • Carefully place all solid this compound waste, including contaminated gloves, weigh boats, and absorbent paper, into the designated hazardous waste container.

  • Ensure the container is securely sealed after each addition to prevent accidental spills or exposure.

  • Store the sealed container in a designated satellite accumulation area within the laboratory.[4][5]

2. Liquid Waste (Solutions containing this compound):

  • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.

  • Do not dispose of this compound solutions down the drain.[6]

  • Seal the container tightly after each use.

  • Store in the satellite accumulation area, segregated from incompatible materials.

3. Empty this compound Containers:

  • A container that has held this compound is considered hazardous waste unless properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, the container may be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.

4. Spill Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).[1]

  • Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate the spill area by scrubbing with alcohol.[1]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

IV. Final Disposal

All this compound waste must be disposed of through an approved waste disposal plant.[1] Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste containers. Do not attempt to dispose of this compound waste through regular trash or other non-compliant means.

V. Quantitative Data Summary

ParameterValue/InstructionSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precaution P273: Avoid release to the environment.[1]
Storage Temperature Powder: -20°C; In solvent: -80°C[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

VI. Experimental Workflow: this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CoronaridineDisposal cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (e.g., powder, contaminated PPE) SolidWasteContainer Designated Solid Hazardous Waste Container SolidWaste->SolidWasteContainer LiquidWaste Liquid Waste (e.g., solutions) LiquidWasteContainer Designated Liquid Hazardous Waste Container LiquidWaste->LiquidWasteContainer EmptyContainer Empty Containers RinsateCollection Collect Rinsate as Liquid Hazardous Waste EmptyContainer->RinsateCollection Triple Rinse SAA Satellite Accumulation Area SolidWasteContainer->SAA LiquidWasteContainer->SAA RinsateCollection->LiquidWasteContainer EHSPickup EHS Waste Pickup SAA->EHSPickup DisposalPlant Approved Waste Disposal Plant EHSPickup->DisposalPlant

This compound Waste Disposal Workflow

References

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